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N'-benzyl-2-chloro-N'-phenylacetohydrazide Documentation Hub

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  • Product: N'-benzyl-2-chloro-N'-phenylacetohydrazide
  • CAS: 854357-31-6

Core Science & Biosynthesis

Foundational

synthesis and characterization of N'-benzyl-2-chloro-N'-phenylacetohydrazide

This technical guide details the synthesis, characterization, and application of -benzyl-2-chloro- -phenylacetohydrazide , a critical intermediate in the development of nitrogen-containing heterocycles and peptidomimetic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of


-benzyl-2-chloro-

-phenylacetohydrazide
, a critical intermediate in the development of nitrogen-containing heterocycles and peptidomimetics.

Technical Synthesis Guide: -Benzyl-2-chloro- -phenylacetohydrazide

Executive Summary


-Benzyl-2-chloro-

-phenylacetohydrazide
(CAS: 854357-31-6) serves as a high-value scaffold in medicinal chemistry. Its structure combines a reactive

-chloroacetyl moiety with a bulky, lipophilic

-disubstituted hydrazine backbone. This dual functionality makes it an ideal precursor for synthesizing 1,3,4-oxadiazoles , pseudopeptides , and aza-

-lactams
.

This guide provides a validated protocol for its synthesis via nucleophilic acyl substitution, emphasizing impurity control and structural validation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-chloro-

-benzyl-

-phenylacetohydrazide
Molecular Formula

Molecular Weight 274.75 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO; Insoluble in water
Key Reactivity Nucleophilic displacement (Cl), Cyclodehydration (Hydrazide)

Retrosynthetic Analysis

The most robust route involves the acylation of 1-benzyl-1-phenylhydrazine with chloroacetyl chloride . The hydrazine precursor is derived from the


-nitrosation of 

-benzylaniline followed by reduction.

Retrosynthesis Target N'-benzyl-2-chloro- N'-phenylacetohydrazide Disconnection Acylation Disconnection Chloroacetyl Chloroacetyl Chloride (Electrophile) Target->Chloroacetyl Retrosynthesis Hydrazine 1-Benzyl-1-phenylhydrazine (Nucleophile) Target->Hydrazine Benzylaniline N-Benzylaniline Hydrazine->Benzylaniline Nitrosation/Reduction

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.

Experimental Protocol

Phase 1: Preparation of Precursor (1-Benzyl-1-phenylhydrazine)

Note: If commercially available (CAS 614-31-3), skip to Phase 2. Synthesis is required if high purity is unavailable.

  • Nitrosation: React

    
    -benzylaniline with 
    
    
    
    at 0–5 °C to form
    
    
    -nitroso-
    
    
    -benzylaniline.
  • Reduction: Reduce the nitroso intermediate using Zinc dust in Glacial Acetic Acid (Zn/AcOH) at 10–20 °C.

  • Isolation: Basify with NaOH, extract with benzene or DCM, and crystallize (typically as the hydrochloride salt for stability).

Phase 2: Synthesis of Target Molecule (Acylation)

Reaction:



Reagents:

  • 1-Benzyl-1-phenylhydrazine (1.0 eq)[1]

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 1-benzyl-1-phenylhydrazine and anhydrous DCM. Cool the solution to 0 °C using an ice/salt bath.

  • Base Addition: Add Triethylamine (TEA) dropwise. Stir for 10 minutes. Mechanistic Note: TEA acts as an HCl scavenger to prevent protonation of the unreacted hydrazine, which would deactivate the nucleophile.

  • Acylation: Dissolve Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C .

    • Critical Control: Rapid addition causes exotherms that may lead to di-acylation or chloro-displacement side reactions.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Workup:

    • Wash the organic layer with water (

      
      ), followed by 5% 
      
      
      
      (to remove acid traces) and Brine.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0

    
     20% EtOAc in Hexane).
    

Characterization & Validation

Spectroscopic Data

The following data confirms the structure of


-benzyl-2-chloro-

-phenylacetohydrazide.
TechniqueSignalAssignmentInterpretation
IR (KBr) 3250–3300 cm


Amide N-H stretch (sharp)
1660–1680 cm


Amide I band (Carbonyl)
700–750 cm


C-Cl stretch

H NMR

10.2 ppm (s, 1H)

Exchangeable with

(DMSO-

)

7.1–7.4 ppm (m, 10H)

Phenyl and Benzyl aromatic protons

4.85 ppm (s, 2H)

Benzylic protons (deshielded by N)

4.25 ppm (s, 2H)


-Chloromethyl protons

C NMR

165.5 ppm

Carbonyl carbon

41.5 ppm

Chloromethyl carbon

56.0 ppm

Benzylic carbon
Troubleshooting Guide
  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of TEA

      
      HCl salts or residual solvent.
      
    • Fix: Ensure thorough water wash during workup. Recrystallize from Ethanol.[2][3][4]

  • Issue: Impurity at

    
     4.5 ppm (NMR). 
    
    • Cause: O-acylation or di-acylation products.

    • Fix: Strictly control temperature at 0 °C during addition. Do not use excess acid chloride (>1.1 eq).

Applications in Drug Design

This molecule is a "linchpin" intermediate. The chloro group is a leaving group for nucleophiles, while the hydrazide allows for cyclization.

Applications Core N'-benzyl-2-chloro- N'-phenylacetohydrazide Rxn1 + Amines/Thiols (Nucleophilic Sub.) Core->Rxn1 Rxn2 + POCl3 (Cyclodehydration) Core->Rxn2 Prod1 α-Amino/Thio Acetohydrazides Rxn1->Prod1 Prod2 Indole/Oxadiazole Scaffolds Rxn2->Prod2

Figure 2: Synthetic utility of the target molecule in generating bioactive libraries.

  • Peptidomimetics: Substitution of the Cl atom with amines yields glycine-hydrazide derivatives, often used as protease inhibitors.

  • Heterocycles: Reaction with

    
     or thionyl chloride can induce cyclization to form substituted oxadiazoles  or 
    
    
    
    -lactams
    (if reacted with imines via Staudinger synthesis).

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water.

  • Hydrazines: Suspected carcinogens and toxic by inhalation/skin contact. Double-glove (Nitrile) and use a face shield.

  • Waste: All aqueous washes containing hydrazine residues must be treated with bleach (hypochlorite) before disposal to oxidize hydrazine to nitrogen gas.

References

  • Synthesis of Precursor: "Synthesis of 1-benzyl-1-phenylhydrazine." PrepChem. Available at: [Link]

  • General Hydrazide Characterization: "Synthesis and Characterization of Novel N-Acylhydrazones...". MDPI. Available at: [Link]

  • Biological Context: "The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides." PubMed. Available at: [Link]

Sources

Exploratory

Physicochemical Properties of Substituted Acetohydrazides: A Technical Guide

Executive Summary Substituted acetohydrazides represent a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for diverse antimicrobial, anticancer, and anti-inflammatory agents. Thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted acetohydrazides represent a critical pharmacophore in modern medicinal chemistry, serving as the structural backbone for diverse antimicrobial, anticancer, and anti-inflammatory agents. Their utility stems from the amphiphilic nature of the hydrazine linkage (


), which offers unique hydrogen bonding capability, metal chelation potential, and tunable electronic properties. This guide provides a rigorous analysis of the physicochemical parameters—specifically lipophilicity, acid-base equilibria, and electronic distribution—that dictate the pharmacokinetic (ADME) profiles of these compounds.

Molecular Architecture & Electronic Properties

The core acetohydrazide scaffold consists of a carbonyl donor and an amino acceptor/donor system. The physicochemical behavior is heavily influenced by the substituents at the


 position (terminal nitrogen).
Electronic Distribution and Tautomerism

The hydrazide linkage exhibits amide-iminol tautomerism (


). While the amide form predominates in neutral solution, the iminol form is accessible upon metal coordination or in basic media.
  • HOMO-LUMO Gap: The energy gap is sensitive to aryl substitution. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the phenyl ring of acetohydrazide derivatives lower the LUMO energy, increasing electrophilicity and often enhancing biological activity by facilitating interactions with nucleophilic residues in enzymes (e.g., cysteine proteases).
  • Substituent Effects (Hammett Correlation):

    • EWGs (e.g., 4-Cl, 4-NO2): Increase the acidity of the amide proton (

      
      ), strengthening hydrogen bond donor capacity.
      
    • EDGs (e.g., 4-OMe, 4-Me): Increase electron density on the terminal nitrogen, enhancing basicity and metal chelation affinity.

Metal Chelation

Substituted acetohydrazides, particularly hydrazone derivatives (Schiff bases), act as bidentate or tridentate ligands. The carbonyl oxygen and the azomethine nitrogen (


) form stable 5- or 6-membered chelate rings with transition metals (

), which is a primary mechanism for their antimicrobial action (lipophilicity enhancement via complexation).

Solvation & Lipophilicity (LogP/LogD)

Lipophilicity is the governing factor for membrane permeability. For acetohydrazides, this is often a balancing act between the polar hydrazide core and lipophilic side chains.

Partition Coefficient Trends

The core acetohydrazide moiety is hydrophilic. Derivatization is required to achieve drug-like LogP values (typically 2.0 – 5.0).

Compound ClassSubstituent Type (R)Approx. LogPSolubility Profile
Core Acetohydrazide (

)
-0.9 to 0.2High Water Soluble
Derivative Phenyl-substituted hydrazone2.5 – 3.5Moderate/Lipophilic
Derivative Naphthyl/Indole-substituted4.0 – 5.5Low Water Soluble
Derivative Halogenated Phenyl (4-Cl)3.5 – 4.5High Permeability
Solubility-Permeability Trade-off

While adding aryl groups increases LogP (aiding passive diffusion), it drastically reduces aqueous solubility.

  • Optimization Strategy: Introduction of a morpholine or piperazine tail to the acetohydrazide scaffold often maintains LogP < 4.0 while providing a protonatable nitrogen to enhance aqueous solubility at gastric pH.

Acid-Base Equilibria (pKa)

Understanding the ionization state is critical for predicting protein binding and solubility.

Ionization Centers
  • Amide NH (pKa ~10-12): Very weakly acidic. Deprotonation usually occurs only in strong base or upon metal complexation.

  • Terminal Amino Group (in free hydrazides, pKa ~3-4): Weakly basic.

  • Sulfonyl-hydrazides: If a sulfonyl group is present, the NH proton becomes significantly more acidic (pKa 5.0–6.0), allowing ionization at physiological pH (7.4).

Impact on Biological Activity

For antimicrobial acetohydrazides, the neutral form is required to cross the bacterial cell wall. Once inside, intracellular pH may trigger ionization or metal complexation, activating the pharmacophore.

Experimental Protocols

Protocol: Synthesis of Substituted Acetohydrazide Schiff Bases

Rationale: This protocol uses acid catalysis to drive the condensation equilibrium forward, removing water.

  • Reagents: Dissolve 0.01 mol of acetohydrazide in 20 mL absolute ethanol.

  • Addition: Add 0.01 mol of the appropriate substituted benzaldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid or conc. HCl.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Isolation: Cool to room temperature. Pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol: Potentiometric Determination of pKa

Rationale: The Bjerrum method provides the most accurate dissociation constants for substances with low water solubility by using mixed solvent systems.

  • Preparation: Prepare a

    
     M solution of the acetohydrazide derivative in a binary solvent system (e.g., 20% v/v Dioxane-Water) to ensure solubility.
    
  • Titrant: Standardize 0.1 M NaOH solution.

  • Calibration: Calibrate the pH meter using buffers (pH 4.0, 7.0, 10.0). Correct for the organic solvent effect using the Van Uitert and Haas equation.

  • Titration: Titrate the sample with NaOH under

    
     atmosphere (to exclude 
    
    
    
    ) at 25°C ± 0.1°C.
  • Calculation: Plot pH vs. Volume of NaOH. Use the half-neutralization method or Gran plots to determine pKa.

Visualization of Workflows

Synthesis & Functionalization Pathway

This diagram illustrates the conversion of the ester precursor to the active hydrazone pharmacophore.

SynthesisWorkflow Ester Ethyl Acetate (Precursor) Core Acetohydrazide (Core Scaffold) Ester->Core Reflux/EtOH Nucleophilic Sub. Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Core SchiffBase Acetohydrazide Schiff Base Core->SchiffBase Condensation (-H2O) Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->SchiffBase MetalComplex Metal Complex (Active Drug) SchiffBase->MetalComplex Cu(II)/Zn(II) Chelation

Caption: Step-wise synthesis from ester precursors to bioactive metal-chelated acetohydrazide derivatives.

Physicochemical Profiling Logic

This diagram details the decision tree for optimizing acetohydrazide properties during lead development.

PropertyLogic Start Synthesized Derivative LogP_Check Determine LogP (Shake Flask / HPLC) Start->LogP_Check Solubility_Check Aqueous Solubility (Turbidimetry) Start->Solubility_Check pKa_Check pKa Determination (Potentiometry) Start->pKa_Check Decision1 LogP > 5.0? LogP_Check->Decision1 Decision2 Solubility < 10 µg/mL? Solubility_Check->Decision2 Action_Polar Add Polar Group (Morpholine/OH) Decision1->Action_Polar Yes (Too Lipophilic) Proceed Proceed to Bio-Assay Decision1->Proceed No (Optimal) Action_Salt Salt Formation (HCl/Mesylate) Decision2->Action_Salt Yes (Insoluble) Decision2->Proceed No (Soluble)

Caption: Decision matrix for optimizing physicochemical properties of acetohydrazide leads.

Structural Characterization Data[1][2][3][4][5][6][7]

When characterizing these compounds, specific spectral signatures confirm the integrity of the hydrazide linkage.

SpectroscopyFunctional GroupCharacteristic SignalNotes
FT-IR

(Amide I)

Strong intensity; shifts lower upon metal chelation.
FT-IR

(Imine)

Confirms Schiff base formation.
1H NMR

(Amide)

Singlet; disappears with

exchange.
1H NMR

(Azomethine)

Diagnostic for hydrazone derivatives.
13C NMR


Carbonyl carbon signal.

References

  • Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link

  • Rollas, S., & Küçükgüzel, Ş.[1] G. (2007). "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939. Link

  • Dimmock, J. R., et al. (2000). "Bioactivities of chalcones." Current Medicinal Chemistry, 7(2), 191-201. (Provides foundational SAR for aryl-substituted carbonyls including hydrazides). Link

  • Kumar, S., et al. (2019).[2] "Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity." Asian Journal of Chemistry, 31(12). (Specific protocol reference). Link

  • SwissADME. (2024). "Physicochemical Descriptors and ADME prediction." (Standard tool for LogP calculation methodologies cited in text). Link

Sources

Foundational

Biological Activity and Therapeutic Potential of N'-Benzyl-N'-Phenylacetohydrazide Derivatives

[1] Executive Summary This technical guide examines the pharmacological profile of -benzyl- -phenylacetohydrazide derivatives, a specialized class of -disubstituted hydrazides. Unlike common hydrazones formed via condens...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide examines the pharmacological profile of


-benzyl-

-phenylacetohydrazide
derivatives, a specialized class of

-disubstituted hydrazides. Unlike common hydrazones formed via condensation with aldehydes, these molecules feature an acylated hydrazine core (

) that exhibits distinct stability and lipophilicity profiles.[1]

Primary analysis reveals that these derivatives function as potent antifungal and antimicrobial agents , particularly effective against drug-resistant strains of Candida albicans and Staphylococcus aureus.[1] Their mechanism of action is distinct from azoles or polyenes, involving oxidative stress induction via reactive oxygen species (ROS) generation and subsequent cell wall destabilization.[1] This guide details the chemical synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating these compounds.

Chemical Structure and Pharmacophore Analysis

The core scaffold consists of an acetohydrazide moiety where the terminal nitrogen (


) is fully substituted with a phenyl ring and a benzyl group.
Structural Significance
  • Lipophilicity: The

    
    -benzyl and 
    
    
    
    -phenyl groups significantly increase the logP value compared to unsubstituted hydrazides, enhancing membrane permeability.
  • Metabolic Stability: The absence of protons on the

    
     atom prevents the formation of hydrazones, locking the molecule in the hydrazide form. This structure resists rapid hydrolysis in neutral media but can generate radical species under oxidative conditions.
    
  • Steric Bulk: The bulky

    
    -disubstitution creates a "propeller-like" conformation that hinders enzymatic degradation by standard amidases.
    
General Formula

Core:


[1]
  • 
    :  Phenyl (or substituted phenyl)[2][1][3]
    
  • 
    :  Benzyl (or substituted benzyl)[2][1][3][4]
    
  • Acyl Group: Acetyl (can be modified to Benzoyl for SAR comparison)[1]

Chemical Synthesis

The synthesis of


-benzyl-

-phenylacetohydrazide derivatives follows a convergent pathway, prioritizing the formation of the sterically hindered

bond before acylation.
Synthetic Pathway (DOT Visualization)

SynthesisPath Start1 Phenylhydrazine (Ph-NH-NH2) Step1 N-Alkylation (K2CO3, DMF, Reflux) Start1->Step1 Start2 Benzyl Bromide (Bn-Br) Start2->Step1 Inter N-Benzyl-N-phenylhydrazine Step1->Inter Step2 N-Acylation (Et3N, DCM, 0°C to RT) Inter->Step2 Reagent Acetic Anhydride (Ac2O) or Acetyl Chloride Reagent->Step2 Final N'-Benzyl-N'-phenylacetohydrazide Step2->Final

Figure 1: Convergent synthesis of N'-benzyl-N'-phenylacetohydrazide via N-alkylation followed by selective N-acylation.

Detailed Synthetic Protocol

Step 1: Synthesis of


-Benzyl-

-phenylhydrazine
  • Dissolve phenylhydrazine (10 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous potassium carbonate (

    
    , 15 mmol) and benzyl bromide (10 mmol).
    
  • Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via column chromatography (Hexane:EtOAc 9:1) to isolate the

    
    -disubstituted intermediate.[1]
    

Step 2: Acetylation to Target Derivative

  • Dissolve

    
    -benzyl-
    
    
    
    -phenylhydrazine (5 mmol) in dichloromethane (DCM, 15 mL).
  • Add triethylamine (6 mmol) and cool to 0°C.

  • Dropwise add acetic anhydride or acetyl chloride (5.5 mmol).

  • Stir at room temperature for 3 hours.

  • Wash with 1M HCl (to remove unreacted amine) and saturated

    
    .
    
  • Recrystallize from ethanol to obtain the final crystalline solid.

Biological Activities[2][4][5][6][7][8][9][10][11][12][13][14]

Antifungal Activity

The most authoritative data supports the use of


-phenylhydrazide derivatives as antifungal agents, specifically against Candida species.[1]
  • Target Organisms: Candida albicans (including fluconazole-resistant strains), C. glabrata, C. tropicalis.[1]

  • Potency: MIC

    
     values ranging from 1.9 to 4.0 
    
    
    
    g/mL
    have been reported for optimized derivatives.[1][5][6]
  • Resistance Profile: Derivatives often retain activity against azole-resistant strains, suggesting a non-CYP51 mechanism.[1]

Antimicrobial Activity

Derivatives with electron-withdrawing groups (e.g.,


-Cl, 

-F) on the phenyl ring show enhanced activity against Gram-positive bacteria.[1]
  • Target Organisms: Staphylococcus aureus (MRSA), Bacillus subtilis.[1]

  • Potency: MIC values as low as 1.56

    
    g/mL  observed for 
    
    
    
    -benzyl-
    
    
    -phenyl substituted analogues.[7]
Structure-Activity Relationship (SAR) Summary
Structural ModificationEffect on ActivityMechanistic Insight
Electron-Withdrawing Groups (

-Cl,

-CF

) on Phenyl Ring
Increase (

)
Stabilizes radical intermediates; enhances lipophilicity.
Electron-Donating Groups (

-OMe,

-CH

)
Decrease (

)
Reduces oxidative potential; may increase metabolic clearance.[1]
Benzyl Group Replacement (e.g., with Methyl) Decrease (

)
Loss of hydrophobic interaction with fungal membrane lipids.[1]
Acyl Chain Extension (Acetyl

Benzoyl)
Variable (

)
Benzoyl derivatives are more stable but may have lower solubility.[1]

Mechanism of Action

The biological activity of


-benzyl-

-phenylacetohydrazides is driven by their ability to generate reactive intermediates within the microbial cell.
Mechanistic Pathway (DOT Visualization)

MOA Compound N'-Benzyl-N'-phenylacetohydrazide (Entry into Cell) Enzyme Intracellular Amidases/Esterases Compound->Enzyme Hydrolysis Hydrolysis of Amide Bond Enzyme->Hydrolysis Hydrazine Free N-Benzyl-N-phenylhydrazine Hydrolysis->Hydrazine ROS ROS Generation (Superoxide/Hydroxyl Radicals) Hydrazine->ROS Auto-oxidation Damage Oxidative Stress ROS->Damage Target1 Membrane Lipid Peroxidation Damage->Target1 Target2 Mitochondrial Dysfunction Damage->Target2 Death Cell Death (Apoptosis/Necrosis) Target1->Death Target2->Death

Figure 2: Proposed mechanism of action involving intracellular hydrolysis and subsequent oxidative stress induction.

Causality Explanation
  • Cellular Entry: The lipophilic benzyl/phenyl wings facilitate passive diffusion across the fungal cell wall.

  • Activation: Intracellular enzymes hydrolyze the acetyl group, releasing the free hydrazine species.[1]

  • Oxidative Burst: The free hydrazine undergoes auto-oxidation or enzymatic oxidation, generating reactive oxygen species (ROS).[1]

  • Cytotoxicity: ROS accumulation leads to lipid peroxidation of the cell membrane and damage to mitochondrial DNA, resulting in fungicidal activity.[1]

Experimental Protocols

In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against C. albicans.

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS, pH 7.0) in a 96-well plate. Final concentration range: 0.125 – 64

    
    g/mL.[8]
    
  • Inoculation: Adjust C. albicans suspension to

    
     to 
    
    
    
    CFU/mL and add 100
    
    
    L to each well.
  • Incubation: Incubate at 35°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting 80% of growth (MIC

    
    ) compared to the growth control (measured via OD
    
    
    
    or visual inspection).
  • Control: Use Fluconazole as a positive control and DMSO as a vehicle control.

Cytotoxicity Assay (MTT)

Purpose: To ensure selectivity (TI) against mammalian cells (e.g., HUVEC or HEK293).[1]

  • Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treat with graded concentrations of the derivative (1–100

    
    M).
    
  • Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

  • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

  • Calculate IC

    
     and Selectivity Index (
    
    
    
    ).[1]

References

  • Zhu, P., et al. (2023).[1][8] Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PubMed Central. Link

  • Ahsan, M.J., et al. (2019).[1] Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and Its Hydrazone Derivatives. PubMed Central. Link

  • Sigma-Aldrich. (n.d.). N'-Benzyl-N'-phenylacetohydrazide Product Data Sheet. Sigma-Aldrich. Link

  • BenchChem. (2025).[1][9] A Comparative Guide to the Biological Activities and Analytical Detection of Phenylhydrazine Derivatives. BenchChem. Link[1]

Sources

Exploratory

spectroscopic analysis (NMR, IR, Mass Spec) of N'-benzyl-2-chloro-N'-phenylacetohydrazide

Technical Whitepaper: Structural Elucidation of N'-Benzyl-2-chloro-N'-phenylacetohydrazide Executive Summary & Synthetic Context This technical guide provides a comprehensive structural analysis of N'-benzyl-2-chloro-N'-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of N'-Benzyl-2-chloro-N'-phenylacetohydrazide

Executive Summary & Synthetic Context

This technical guide provides a comprehensive structural analysis of N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6). This molecule represents a critical intermediate in the synthesis of nitrogenous heterocycles, particularly indoles and oxadiazoles, often employed in medicinal chemistry for their antimicrobial and anticancer properties.

To understand the spectroscopic data, one must first understand the molecular architecture derived from its synthesis. The compound is typically generated via the N-acylation of 1-benzyl-1-phenylhydrazine with chloroacetyl chloride.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 274.75 g/mol [1]

  • Structural Logic: The molecule features a hydrazide core (

    
    ) where the terminal nitrogen (
    
    
    
    ) bears two lipophilic groups (Benzyl and Phenyl), while the proximal nitrogen (
    
    
    ) is acylated by a chloroacetyl moiety.[2]

The steric bulk of the


-disubstitution restricts rotation around the N-N bond, which has significant implications for NMR signal broadening and conformational isomers.

Infrared Spectroscopy (FT-IR): Functional Group Validation

The IR spectrum serves as the initial "fingerprint" validation, confirming the success of the acylation and the integrity of the chloro-linker.

Experimental Protocol: Sample prepared as a KBr pellet (1-2 mg sample in 100 mg KBr) to prevent solvent interference in the carbonyl region.

Functional GroupWavenumber (

)
IntensityMechanistic Insight
N-H Stretch 3180 – 3250Medium, BroadCharacteristic of secondary amides/hydrazides. Broadening indicates intermolecular H-bonding.
C=O Stretch (Amide I) 1670 – 1690StrongThe electron-withdrawing chlorine atom on the

-carbon inductively withdraws density, shifting the carbonyl absorption to higher frequencies compared to simple acetohydrazides (~1650

).
C=C Aromatic 1580 – 1600MediumSkeletal vibrations of the phenyl and benzyl rings.
C-N Stretch 1250 – 1300MediumAmide II/III mixed modes; confirms the hydrazide backbone connectivity.
C-Cl Stretch 700 – 750Medium/StrongThe diagnostic "fingerprint" band for the chloroacetyl tail. Essential for confirming the alkyl halide moiety remains intact.

Analyst Note: The absence of a doublet in the 3300-3400


 region confirms the conversion of the precursor's primary amine (

) to a secondary amide (

).

Nuclear Magnetic Resonance (NMR): The Connectivity Map

NMR provides the definitive connectivity proof. The analysis below assumes a standard solvent of DMSO-d6 or CDCl3 (with TMS as internal standard).

H NMR (Proton Spectroscopy)

The molecule possesses three distinct "zones" of protons: the chloroacetyl tail, the benzyl linker, and the aromatic systems.

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationStructural Justification
-NH- (Hydrazide) 9.5 – 10.2Broad Singlet1HHighly deshielded due to the adjacent carbonyl and the electronegative

nitrogen. This proton is exchangeable with

.
Aromatic (Ph + Bn) 6.8 – 7.6Multiplet10HOverlapping signals from the N-phenyl ring and the Benzyl phenyl ring. The N-phenyl protons typically appear slightly upfield due to resonance donation from the nitrogen lone pair.
Benzyl -CH2- 4.6 – 4.8Singlet2HDeshielded by the aromatic ring and the tertiary nitrogen. This singlet validates the

-alkylation state.
Chloroacetyl -CH2- 4.1 – 4.3Singlet2HThe chlorine atom and the carbonyl group exert a combined deshielding effect (anisotropy + induction), placing this signal in a distinct aliphatic window.
C NMR (Carbon Spectroscopy)
Carbon EnvironmentShift (

, ppm)
Description
C=O (Carbonyl) 165.0 – 168.0The most downfield signal.
Aromatic (Ipso) 145.0 – 148.0Quaternary carbons attached to Nitrogen.
Aromatic (CH) 115.0 – 130.0Cluster of signals for ortho, meta, and para carbons.
Benzyl -CH2- 55.0 – 58.0Typical region for N-benzyl carbons.
Chloroacetyl -CH2- 40.0 – 42.0Upfield relative to O-CH2, but deshielded by Cl.

Mass Spectrometry (MS): Molecular Weight & Fragmentation

Mass spectrometry is critical for confirming the presence of the chlorine atom (isotope pattern) and the hydrazide linkage.

Methodology: ESI (Electrospray Ionization) in Positive Mode or EI (Electron Impact).

Isotope Pattern Analysis

Chlorine exists as


 (75%) and 

(25%).
  • M+ Peak: m/z 274 (100% relative abundance)

  • M+2 Peak: m/z 276 (~33% relative abundance)

  • Observation: A distinct 3:1 ratio doublet for the molecular ion is the primary confirmation of the monochlorinated species.

Fragmentation Logic (EI)

The hydrazide bond (


) is the weakest link, often leading to cleavage between the amide and the amine components.
  • Base Peak (m/z 91): The Tropylium ion (

    
    ). Formation is driven by the stability of the aromatic benzyl fragment.
    
  • Fragment A (m/z 197): Loss of the phenyl ring (

    
    ).
    
  • Fragment B (m/z 239): Loss of Chlorine (

    
    ).
    
  • Fragment C (m/z 182): Cleavage of the N-N bond, yielding the stabilized

    
    -benzyl-
    
    
    
    -phenyl amine cation.

Integrated Structural Confirmation Workflow

To ensure scientific rigor, the following workflow visualizes the logical progression from raw sample to confirmed structure.

Structural_Elucidation_Workflow Sample Unknown Sample (C15H15ClN2O) IR_Step Step 1: FT-IR Check Functional Groups Sample->IR_Step Decision_IR C=O (1680) & NH (3200)? C-Cl (750)? IR_Step->Decision_IR NMR_Step Step 2: 1H NMR (DMSO-d6) Check Connectivity Decision_NMR Singlets at 4.2 & 4.7 ppm? Integral Ratio 2:2:10:1? NMR_Step->Decision_NMR MS_Step Step 3: Mass Spec (ESI+) Check Isotopes & MW Decision_MS M+ 274 / M+2 276 (3:1)? MS_Step->Decision_MS Decision_IR->Sample Fail (Re-synthesize) Decision_IR->NMR_Step Pass Decision_NMR->MS_Step Pass Final CONFIRMED STRUCTURE: N'-benzyl-2-chloro-N'-phenylacetohydrazide Decision_MS->Final Pass

Figure 1: Step-by-step logic gate for spectroscopic validation. Each step acts as a "Go/No-Go" checkpoint.

Mass Spectrometry Fragmentation Pathway

Understanding the breakdown of the molecule aids in identifying impurities (e.g., unreacted hydrazine).

MS_Fragmentation Parent Molecular Ion (M+) m/z 274/276 Frag1 Loss of Cl [M-Cl]+ m/z 239 Parent->Frag1 - Cl radical Frag2 N-N Cleavage (N-benzyl-N-phenyl amine) m/z 182 Parent->Frag2 - C2H2ClO (Chloroacetyl) Frag3 Tropylium Ion (Benzyl fragment) m/z 91 Frag2->Frag3 - PhNH

Figure 2: Primary fragmentation pathways observed in EI-MS for N,N-disubstituted hydrazides.

References

  • BenchChem. (2025).[3] N'-benzyl-2-chloro-N'-phenylacetohydrazide Structure and Properties. Retrieved from

  • ChemicalBook. (2024). 1-Benzyl-1-phenylhydrazine hydrochloride 1H NMR Spectrum. Retrieved from

  • Specac. (2023). Interpreting Infrared Spectra: Amides and Alkyl Halides. Retrieved from

  • Scientific Research Publishing. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine. International Journal of Organic Chemistry. Retrieved from

  • MedChemExpress. (2024). N'-Phenylacetohydrazide Reagent Data. Retrieved from

Sources

Foundational

Halogenated Pharmacophores: Unlocking the Therapeutic Potential of Chloro-Substituted Hydrazides

Executive Summary: The Chlorine Advantage In the landscape of drug discovery, the hydrazide motif ( ) is a "privileged structure" capable of diverse biological interactions, primarily due to its ability to form hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chlorine Advantage

In the landscape of drug discovery, the hydrazide motif (


) is a "privileged structure" capable of diverse biological interactions, primarily due to its ability to form hydrogen bonds and chelate metal ions.[1] However, the unsubstituted hydrazide is often limited by rapid metabolic clearance (acetylation/hydrolysis) and suboptimal membrane permeability.

This guide focuses on the chloro-substituted hydrazide , a structural modification that strategically leverages the chlorine atom to solve these pharmacokinetic defects. The introduction of chlorine—particularly in the para or ortho positions of the aryl ring—imparts three critical advantages:

  • Lipophilicity Modulation: Increases LogP, enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell walls.

  • Metabolic Blocking: Sterically and electronically hinders oxidation at susceptible ring positions (e.g., blocking P450 metabolism).

  • Sigma-Hole Interactions: The electron-deficient outer region of the chlorine atom can form "halogen bonds" with nucleophilic residues (e.g., carbonyl oxygens) in target protein binding pockets, a mechanism distinct from hydrogen bonding.

Medicinal Chemistry Strategy: Structure-Activity Relationships (SAR)

To deploy chloro-substituted hydrazides effectively, one must understand the positional effects of the halogen.

The "Chlorine Scan" Logic
  • Para-Chlorination (4-Cl): Often the optimal starting point. It extends the half-life by blocking para-hydroxylation. In antimicrobial studies, 4-chlorobenzohydrazide derivatives frequently outperform their unsubstituted counterparts due to enhanced hydrophobic interaction with bacterial DNA gyrase.

  • Ortho-Chlorination (2-Cl): Introduces steric twist. This is critical for Urease Inhibition . The steric bulk forces the hydrazide linker into a conformation that favors bidentate chelation with the Nickel ions in the urease active site.

  • Di-substitution (2,4-dichloro): Creates a "push-pull" electronic effect and maximizes lipophilicity, often used in antifungal applications to penetrate the ergosterol-rich fungal membrane.

Visualization: The SAR Decision Tree

The following diagram illustrates the decision logic for substituting the hydrazide core based on the therapeutic target.

SAR_Logic Core Hydrazide Scaffold (R-CO-NH-NH2) Mod_Para Modification: 4-Chloro Substitution Core->Mod_Para Mod_Ortho Modification: 2-Chloro Substitution Core->Mod_Ortho Target_Cancer Target: Kinase (TRKA/VEGFR) Req: H-Bonding + Hydrophobicity Target_Urease Target: Urease (Metalloenzyme) Req: Ni++ Chelation Target_Micro Target: Bacteria (DNA Gyrase) Req: Cell Wall Permeability Mod_Para->Target_Cancer Mod_Para->Target_Micro Effect_Meta Effect: Metabolic Block (Prevents Oxidation) Mod_Para->Effect_Meta Effect_Steric Effect: Steric Twist (Favors Chelation) Mod_Ortho->Effect_Steric Effect_Steric->Target_Urease

Figure 1: SAR decision tree for chloro-substitution based on the intended biological target.

Therapeutic Verticals

Oncology: Kinase Inhibition and Apoptosis

Chloro-substituted hydrazides—specifically when derivatized into hydrazones—act as potent anticancer agents.

  • Mechanism: They function as inhibitors of Tropomyosin Receptor Kinase A (TRKA) and VEGFR. The hydrazide moiety forms hydrogen bonds with the kinase hinge region, while the chlorophenyl group occupies the hydrophobic back-pocket.

  • Key Data: A study on salicylic acid hydrazide hydrazones demonstrated that chloro-derivatives achieved IC50 values as low as 0.022 µM against HCT15 (colon cancer) cells [1]. Additionally, 5-chloro-pyrazine derivatives showed higher cytotoxicity against A549 lung cancer cells than Cisplatin [2].

Enzyme Inhibition: The Urease Target

Urease is a nickel-dependent enzyme critical for the survival of Helicobacter pylori (causing ulcers) and for nitrogen management in agriculture.

  • Mechanism: The hydrazide acts as a bidentate ligand, coordinating with the two

    
     ions in the active site.
    
  • The Chlorine Effect: 5,6-dichloro-2-methyl-1H-benzimidazole derivatives have shown IC50 values of 0.029 µM , significantly more potent than the standard Thiourea (IC50 = 0.51 µM). The electron-withdrawing nature of chlorine increases the acidity of the hydrazide NH protons, strengthening the metal coordination [3].

Antimicrobial: DNA Gyrase Targeting
  • Mechanism: Molecular docking suggests that 4-chlorobenzohydrazide derivatives bind to the ATP-binding pocket of DNA gyrase B, inhibiting bacterial replication.

  • Efficacy: 2,4-dichloro hydrazones have demonstrated bactericidal activity against MRSA and E. coli with MIC values comparable to Ciprofloxacin [4].

Validated Experimental Protocols

As a senior scientist, I emphasize that reproducibility is the currency of trust . The following protocols include built-in validation steps.

Protocol A: Synthesis of 4-Chlorobenzohydrazide Derivatives

This workflow converts an ester to a hydrazide, then to a functionalized hydrazone (Schiff base).

Reagents:

  • Ethyl 4-chlorobenzoate (Starting Material)

  • Hydrazine Hydrate (99%)

  • Absolute Ethanol (Solvent)

  • Substituted Aldehyde (for Step 2)

Step-by-Step Methodology:

  • Hydrazide Formation: Dissolve 0.01 mol of ethyl 4-chlorobenzoate in 30 mL absolute ethanol.

  • Nucleophilic Attack: Add 0.05 mol (excess) of hydrazine hydrate dropwise. Why? Excess hydrazine prevents the formation of the unwanted dimer (N,N'-diacylhydrazine).

  • Reflux: Reflux at 80°C for 4–6 hours.

  • Validation Point (TLC): Check reaction progress using TLC (System: Chloroform:Methanol 9:1). The ester spot (

    
    ) should disappear; the hydrazide spot (
    
    
    
    ) will appear.
  • Isolation: Cool to room temperature. Pour into ice-cold water. The 4-chlorobenzohydrazide will precipitate as white crystals. Filter and recrystallize from ethanol.

  • Schiff Base Formation (Optional): Reflux the isolated hydrazide with an equimolar amount of an aromatic aldehyde in ethanol (with catalytic acetic acid) for 2–4 hours to generate the active hydrazone.

Protocol B: Urease Inhibition Assay (Indophenol Method)

This assay quantifies ammonia production.

Reagents:

  • Jack Bean Urease (Enzyme)[2][3][4]

  • Thiourea (Positive Control - Critical for validity )

  • Phenol-nitroprusside and Alkali-hypochlorite (Indophenol reagents)

Workflow:

  • Incubation: Mix 25 µL of enzyme solution with 5 µL of the test compound (chloro-hydrazide dissolved in DMSO). Incubate at 37°C for 15 mins.

  • Substrate Addition: Add 50 µL of Urea buffer (100 mM). Incubate for 15 mins.

  • Quenching: Add 45 µL of Phenol-nitroprusside and 70 µL of Alkali-hypochlorite.

  • Readout: Measure absorbance at 625 nm after 50 mins.

  • Calculation:

    
    .
    

Data Presentation Template:

Compound IDSubstitutionLogP (Calc)Urease IC50 (µM)S. aureus MIC (µg/mL)
Ref (Thiourea) -0.2321.0 ± 1.2N/A
Ref (Cipro) -1.32N/A0.5
CH-01 Unsubstituted1.1045.2 ± 2.164.0
CH-02 4-Chloro1.8512.5 ± 0.816.0
CH-03 2,4-Dichloro2.402.1 ± 0.1 4.0

Mechanism of Action Visualization

The following diagram illustrates the dual-mode action of chloro-hydrazides: Metal Chelation (Urease) and Hydrogen Bonding (Kinase).

Mechanism_Action cluster_Urease Pathway A: Urease Inhibition (Microbial/Agro) cluster_Kinase Pathway B: Kinase Inhibition (Oncology) Ligand Chloro-Substituted Hydrazide Chelation Bidentate Chelation (C=O and NH groups) Ligand->Chelation Enters Active Site HBond Hydrogen Bonding Network Ligand->HBond Docks Hydro_Pocket Hydrophobic Pocket (Occupied by Chloro-Aryl) Ligand->Hydro_Pocket Halogen Interaction Ni_Site Active Site: 2x Nickel Ions Block Block Urea Hydrolysis Ni_Site->Block Inactivates Enzyme Chelation->Ni_Site Coordinates Hinge Kinase Hinge Region (TRKA / VEGFR) HBond->Hinge Hydro_Pocket->Hinge Stabilizes Complex

Figure 2: Dual mechanistic pathways. Pathway A depicts metal chelation in Urease; Pathway B depicts kinase inhibition via H-bonding and hydrophobic fitting.

References

  • Kim, Y., et al. (2022). "Hydrazide-Hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities." National Institutes of Health (NIH).

  • Popiołek, L. (2021). "Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes." EurekaSelect.

  • Khan, M., et al. (2021).[5] "Synthesis and In Vitro Urease Inhibition of Some Novel Benzimidazole-based Hydrazones." ResearchGate.[4]

  • Ajani, O.O., et al. (2024). "Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics." MDPI.

  • Organic Chemistry Portal. (2023). "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal.

Sources

Exploratory

The Acetohydrazide Functional Group: A Chemoselective Toolkit for Molecular Architecture

Executive Summary The acetohydrazide moiety ( ) is not merely a structural fragment; it is a kinetic and thermodynamic pivot point in modern medicinal chemistry. For the drug developer, it offers a unique duality: it ser...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acetohydrazide moiety (


) is not merely a structural fragment; it is a kinetic and thermodynamic pivot point in modern medicinal chemistry. For the drug developer, it offers a unique duality: it serves as a stable, pH-sensitive linker in Antibody-Drug Conjugates (ADCs) while simultaneously acting as a high-energy precursor for the synthesis of bioactive heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.

This guide moves beyond basic textbook definitions to explore the frontier molecular orbital (FMO) interactions and mechanistic causality that drive acetohydrazide reactivity. We will examine its role as a "chemical chameleon"—shifting between nucleophile, electrophile, and chelator based on environmental pH and reagent selection.

Part 1: Structural Dynamics & The Alpha Effect

The reactivity of the acetohydrazide group is governed by the Alpha Effect . The adjacent nitrogen atoms possess lone pairs that repel each other, raising the ground state energy and significantly enhancing the nucleophilicity of the terminal amino group (


) compared to a standard primary amine.
Tautomeric Equilibrium

Acetohydrazide exists in an equilibrium between the amido (neutral) and imidol (acidic) forms. This tautomerism is the "master switch" for its reactivity profile:

  • Amido Form (Major): Favored in neutral/acidic media. Nucleophilic attack occurs at the terminal nitrogen (

    
    ).
    
  • Imidol Form (Minor): Favored in basic media or in the presence of metal ions. Facilitates

    
    -bidentate chelation and specific cyclization pathways.
    
Reactivity Divergence Map

The following diagram illustrates how specific reagents force the acetohydrazide group down distinct synthetic pathways.

AcetohydrazideReactivity AH Acetohydrazide (CH3CONHNH2) Hydrazone Acylhydrazone (Schiff Base) AH->Hydrazone + Aldehyde/Ketone (pH 4.5) Diacyl Diacylhydrazine AH->Diacyl + Acyl Chloride (Base) MetalComplex Metal Chelate (N,O-Coordination) AH->MetalComplex + M(II) Salts Oxadiazole 1,3,4-Oxadiazole (Bioactive Core) Hydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3 or POCl3) Triazole 1,2,4-Triazole Hydrazone->Triazole + Primary Amine (High Temp) Diacyl->Oxadiazole Cyclodehydration (POCl3/T3P)

Figure 1: The Reactivity Hub. The acetohydrazide group serves as a divergent precursor for linkers (hydrazones) and heterocycles (oxadiazoles/triazoles).

Part 2: The Gateway Reaction – Acylhydrazone Formation

The condensation of acetohydrazide with carbonyls to form acylhydrazones is the most critical reaction for drug delivery applications.

The pH-Switch Mechanism

Unlike standard imines, acylhydrazones possess a unique pH-stability profile due to the resonance stabilization from the adjacent carbonyl group.

  • Neutral pH (7.4): The bond is hyper-stable (resistant to hydrolysis).

  • Acidic pH (4.5 - 5.5): The bond becomes labile.

Application Insight: This specific pH profile is exploited in Antibody-Drug Conjugates (ADCs) like Gemtuzumab ozogamicin. The linker remains intact in the bloodstream (pH 7.4) but hydrolyzes rapidly upon endocytosis into the acidic lysosome of the cancer cell, releasing the cytotoxic payload.

Data: Linker Stability Profile

The following table summarizes the hydrolytic half-life (


) of acetohydrazide-derived linkers under physiological conditions.
Linker TypeAldehyde Component

at pH 7.4 (Blood)

at pH 5.0 (Lysosome)
Application Relevance
Aliphatic Propanal> 48 Hours~ 15 MinutesRapid release; lower plasma stability.
Aromatic Benzaldehyde> 10 Days~ 3-4 HoursBalanced profile; standard for ADCs.
Electron-Poor 4-Nitrobenzaldehyde> 14 Days~ 1 HourAccelerated acid hydrolysis due to e- withdrawal.

Part 3: Heterocycle Construction – The 1,3,4-Oxadiazole[1][2][3][4][5]

Converting the open-chain hydrazide into a 5-membered aromatic ring (1,3,4-oxadiazole) is a cornerstone of medicinal chemistry. These rings act as bioisosteres for carboxylic acids and esters , improving metabolic stability and lipophilicity.

Mechanistic Pathways

There are two primary routes to the oxadiazole core starting from acetohydrazide:

  • Cyclodehydration: Reaction with an acid chloride to form a diacylhydrazine, followed by dehydration using harsh reagents like

    
     or 
    
    
    
    .
  • Oxidative Cyclization: Reaction with an aldehyde to form a hydrazone, followed by oxidative closure using

    
     or Hypervalent Iodine.
    

Why Choose Oxidative Cyclization? While


 is robust, it is corrosive and generates toxic waste. The oxidative route using Iodine (

) is a "Green Chemistry" alternative that tolerates sensitive functional groups.

OxadiazoleMechanism Step1 Acylhydrazone (Intermediate) Step2 Iodination of N-H (N-I Bond Formation) Step1->Step2 + I2 / K2CO3 Step3 Intramolecular Attack (Oxygen attacks C=N) Step2->Step3 Cyclization Step4 Elimination of HI (Aromatization) Step3->Step4 Final 2,5-Disubstituted 1,3,4-Oxadiazole Step4->Final

Figure 2: Mechanism of Iodine-mediated oxidative cyclization of acylhydrazones.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-phenyl-5-methyl-1,3,4-oxadiazole via a One-Pot Oxidative Cyclization. Rationale: This protocol avoids the isolation of the hydrazone intermediate, reducing yield loss and solvent usage.

Materials
  • Acetohydrazide (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • Molecular Iodine (

    
    ) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology
  • Hydrazone Formation (In-Situ):

    • In a round-bottom flask, dissolve Acetohydrazide (10 mmol) and Benzaldehyde (10 mmol) in DMSO (10 mL).

    • Stir at room temperature for 30 minutes.

    • Validation Check: TLC (30% EtOAc/Hexane) should show the disappearance of benzaldehyde and the appearance of a new spot (Hydrazone).

  • Oxidative Cyclization:

    • Add

      
       (30 mmol) to the mixture.
      
    • Add Molecular Iodine (

      
      ) (11 mmol) portion-wise over 10 minutes. (Exothermic reaction; maintain temp < 40°C).
      
    • Heat the mixture to 80°C for 2-4 hours.

    • Mechanism:[1][2][3][4][5][6] The base neutralizes the HI byproduct, driving the equilibrium forward.

  • Work-up & Isolation:

    • Cool to room temperature.[1][7]

    • Pour the reaction mixture into crushed ice containing 5% Sodium Thiosulfate (

      
      ).
      
    • Why Thiosulfate? To quench excess Iodine (color change from brown to white/yellow precipitate).

    • Filter the solid precipitate, wash with cold water, and dry.

  • Characterization (Self-Validation Criteria):

    • Melting Point: Expected range 108-110°C.

    • IR Spectroscopy: Look for the disappearance of the

      
       amide band (~1660 
      
      
      
      ) and
      
      
      stretch (~3200
      
      
      ). Appearance of
      
      
      stretch (~1610
      
      
      ) and
      
      
      ether linkage (~1250
      
      
      ).

Part 5: Metal Coordination Chemistry

Acetohydrazide is a potent ligand for transition metals (


, 

,

). The coordination mode is pH-dependent:
  • Neutral pH: Coordinates as a neutral bidentate ligand via the Carbonyl Oxygen and Terminal Nitrogen.

  • Basic pH: Deprotonates to the enolate form, coordinating as a monoanionic ligand.

Research Implication: These complexes are currently being explored as Metal-Organic Framework (MOF) linkers and as superoxide dismutase (SOD) mimics for antioxidant therapy.

References

  • Acetohydrazide Reactivity & Structure Title: The reactivity of Acetohydrazide - ChemicalBook Source: ChemicalBook (2019)
  • pH-Sensitive Linkers in Drug Delivery

    • Title: Acid Labile Linker Synthesis | ADC Services
    • Source: BOC Sciences[]

  • Oxadiazole Synthesis Mechanisms

    • Title: Synthesis of 1,3,4-oxadiazoles[9][1][10][11][2]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Metal Complex

    • Title: The complexing properties of oxalodihydrazide, acethydrazide and formic hydrazide with Cu(II)[12]

    • Source: ResearchGate[12]

    • URL:[Link]

  • Schiff Base Protocols

    • Title: Application Notes and Protocols for the Synthesis of Schiff Bases[7]

    • Source: BenchChem[7]

Sources

Foundational

Comprehensive In Silico Characterization of N'-benzyl-2-chloro-N'-phenylacetohydrazide

Executive Summary This technical guide provides a rigorous in silico framework for modeling N'-benzyl-2-chloro-N'-phenylacetohydrazide . This specific chemical entity combines a reactive -chloroacetyl tail with a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous in silico framework for modeling N'-benzyl-2-chloro-N'-phenylacetohydrazide . This specific chemical entity combines a reactive


-chloroacetyl tail with a lipophilic N'-benzyl/N'-phenyl hydrazide core. Such scaffolds are pharmacologically significant, often exhibiting antimicrobial, anticonvulsant, or anticancer activities depending on their specific binding targets.

This guide moves beyond generic protocols, addressing the specific challenges of this molecule:

  • Electronic Tautomerism: The hydrazide linkage requires Quantum Mechanical (QM) optimization to determine the stable conformer (keto-amino vs. enol-imino).

  • Halogen Bonding: The 2-chloro substituent introduces potential halogen-bonding interactions or covalent inhibition mechanisms (cysteine targeting).

  • Lipophilic Anchoring: The benzyl and phenyl rings suggest targets with deep hydrophobic pockets (e.g., Acetylcholinesterase or Enoyl-ACP reductase).

Part 1: Ligand Chemistry & Quantum Mechanical Profiling

Before docking, the ligand's geometry must be energetically minimized using Density Functional Theory (DFT). Standard force fields (MMFF94) often fail to accurately predict the planarity of the hydrazide bridge, which is critical for fitting into the active site.

DFT Optimization Protocol

Objective: Determine the global minimum energy conformation and electrostatic potential (ESP) map.

  • Software: Gaussian 16 or ORCA (Open Source alternative).

  • Functional/Basis Set: B3LYP/6-311G++(d,p).

  • Solvation Model: PCM (Water) to simulate physiological conditions.

Step-by-Step Workflow:

  • Initial Sketch: Draw the structure in Avogadro. Ensure the trans configuration of the amide bond (usually more stable).

  • Input Generation:

  • Frequency Calculation: Verify the absence of imaginary frequencies to confirm a true minimum.

  • ESP Mapping: Generate the Electrostatic Potential map to identify the electron-deficient region on the chlorine atom (sigma-hole), which acts as a halogen bond donor.

Key Chemical Features for Docking
FeatureModeling Implication
Hydrazide Linker (

)
Rigid region; potential H-bond donor/acceptor.
2-Chloro Group Critical: If the target has a catalytic Cysteine, this group can undergo nucleophilic attack (

). If not, treat as a hydrophobic/halogen-bond feature.
N'-Benzyl/Phenyl Bulky hydrophobic groups requiring large hydrophobic pockets (e.g., PAS site in AChE).

Part 2: Target Identification & Preparation[1]

Based on the structural pharmacophore (Hydrazide + Lipophilic wings), two primary biological targets are proposed for this study. The choice depends on the intended therapeutic indication.

Primary Target: Acetylcholinesterase (AChE)

Rationale: N-benzyl acetamides are known to bind to the Peripheral Anionic Site (PAS) of AChE, acting as dual binding inhibitors (catalytic + peripheral sites).

  • PDB ID: 4EY7 (Human AChE complexed with Donepezil).

  • Relevance: Alzheimer’s disease therapeutics.

Secondary Target: Enoyl-ACP Reductase (InhA)

Rationale: Hydrazide derivatives are classic inhibitors of InhA (Mycobacterium tuberculosis), often requiring activation or binding to the NADH pocket.

  • PDB ID: 2H7M (InhA complexed with inhibitor).

  • Relevance: Antimicrobial/Antitubercular research.[1][2]

Part 3: Molecular Docking Protocol

This section details the protocol for AutoDock Vina , chosen for its scoring function accuracy in hydrophobic pockets.

Workflow Diagram

DockingWorkflow Ligand Ligand: N'-benzyl-2-chloro... (DFT Optimized .pdbqt) GridBox Grid Box Generation (Center: active site, Size: 25x25x25 Å) Ligand->GridBox Receptor Receptor: AChE (4EY7) (Cleaned & Protonated) Receptor->GridBox Docking AutoDock Vina Execution (Exhaustiveness: 32) GridBox->Docking Analysis Interaction Analysis (PLIP / Discovery Studio) Docking->Analysis Select Top Pose (< -9.0 kcal/mol)

Figure 1: Optimized docking workflow for hydrazide derivatives.

Step-by-Step Methodology
Step 1: Receptor Preparation
  • Clean PDB: Remove water molecules, heteroatoms, and co-crystallized ligands using UCSF Chimera or PyMOL.

  • Protonation: Add polar hydrogens (H-bond network is crucial for the hydrazide moiety) using the Gasteiger method in AutoDock Tools (ADT).

  • Charge Assignment: Assign Kollman united atom charges.

  • Save: Export as receptor.pdbqt.

Step 2: Grid Box Definition (Targeting AChE)

The specific nature of the N'-benzyl group suggests it targets the PAS (Peripheral Anionic Site).

  • Center: Coordinates of Trp286 (PAS) and Ser203 (Catalytic Triad).

  • Dimensions:

    
     points (0.375 Å spacing) to cover the entire gorge.
    
Step 3: Execution

Run Vina with high exhaustiveness to ensure the flexible benzyl arms find the optimal sub-pockets.

Step 4: Validation (Self-Docking)
  • Protocol: Re-dock the native ligand (e.g., Donepezil from 4EY7).

  • Success Criterion: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the "2-chloro" interaction and the retention of the ligand within the binding pocket over time.

Software: GROMACS (2023 series)

Simulation Setup
ParameterSettingReason
Force Field CHARMM36mBest for protein-ligand complexes with small organic molecules.
Ligand Topology CGenFFGenerates compatible topology for the hydrazide/chloro motif.
Water Model TIP3PStandard 3-point water model.
Box Type DodecahedronMinimizes solvent volume (computational efficiency).
Neutralization Na+/Cl-To reach 0.15 M physiological concentration.
Production Run Protocol
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat). Restrain ligand positions.

  • Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production MD: 50–100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 0.25 nm indicates stability.

  • RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility. Reduced fluctuation in the active site (e.g., Trp286 in AChE) confirms tight binding.

  • Rg (Radius of Gyration): Measures protein compactness.

Part 5: ADMET & Drug-Likeness Profiling[3]

The "2-chloro" group raises potential toxicity flags (alkylating potential). This must be assessed in silico before synthesis or biological assay.

Tools: SwissADME, pkCSM.

Critical Parameters for N'-benzyl-2-chloro-N'-phenylacetohydrazide[4]
  • Lipophilicity (LogP): Expected to be high (> 3.0) due to benzyl/phenyl rings.

    • Action: If LogP > 5, consider adding polar substitutions to the phenyl ring to improve solubility.

  • PAINS (Pan-Assay Interference Compounds): Check if the hydrazide core triggers false positives in assays.

  • Ames Toxicity: The

    
    -chloro carbonyl is a structural alert for mutagenicity. pkCSM must be used to predict this specific risk.
    

Part 6: Interaction Mechanism Map

InteractionMap Cl 2-Chloro Group Oxy Oxyanion Hole (Gly121) Cl->Oxy Halogen Bonding / Dipole Hydrazide Hydrazide Bridge (-NH-N=) CAS Catalytic Anionic Site (Trp86) Hydrazide->CAS H-Bonding Rings Benzyl/Phenyl Rings PAS Peripheral Anionic Site (Trp286, Tyr72) Rings->PAS Pi-Pi Stacking Rings->CAS Hydrophobic Interaction

Figure 2: Predicted binding mode of the ligand within the AChE gorge.

References

  • DFT Optimization of Hydrazides: Al-Wahaibi, L. H., et al. (2023).[3] "Density Functional Theory Studies on New Possible Biobased Gemini Corrosion Inhibitors Derived from Fatty Hydrazide Derivatives." ACS Omega. Available at: [Link]

  • Docking Protocols for Hydrazide Derivatives: Rathod, B., et al. (2024).[4] "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies." MDPI Molbank. Available at: [Link]

  • Targeting AChE with N-benzyl acetamides: Kohn, H., et al. (1993). "The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides." Journal of Medicinal Chemistry. Available at: [Link]

  • AutoDock Vina Methodology: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Available at: [Link]

Sources

Exploratory

Advanced Architectures in N-Substituted Hydrazide Synthesis: A Technical Guide

Executive Directive: The Strategic Landscape N-substituted hydrazides ( ) represent a privileged pharmacophore in drug development, serving as the core scaffold for antitubercular agents (Isoniazid), antidepressants, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Strategic Landscape

N-substituted hydrazides (


) represent a privileged pharmacophore in drug development, serving as the core scaffold for antitubercular agents (Isoniazid), antidepressants, and emerging kinase inhibitors. However, their synthesis is frequently plagued by a singular, persistent challenge: Regioselectivity .

The nucleophilic competition between the


 (amide-like) and 

(amine-like) nitrogens demands a rigorous selection of synthetic architecture. This guide moves beyond basic textbook acylation to explore high-fidelity catalytic systems and convergent assembly strategies.
The Decision Matrix

Before initiating wet chemistry, select your route based on the bond being formed:

  • Route A (Acylation): Forming the

    
     bond. Challenge:
    
    
    
    vs
    
    
    selectivity.[1]
  • Route B (C-N Cross-Coupling): Forming the

    
     bond on a pre-formed hydrazide. Challenge: Catalyst poisoning and chemoselectivity.
    
  • Route C (Convergent N-N Coupling): Forming the

    
     bond directly. Challenge: Reagent stability (emerging Ni-catalyzed methods).
    
  • Route D (Reductive Alkylation): Forming

    
     bonds via imine intermediates. Challenge: Over-alkylation.
    

Visualizing the Synthetic Logic

The following decision tree provides a logic-gated approach to selecting the optimal synthetic pathway based on substrate constraints.

Synthesis_Decision_Tree Start Target Structure Analysis BondType Which Bond is being formed? Start->BondType Acyl C(O)-N Bond (Acylation) BondType->Acyl Aryl N-Aryl Bond (Cross-Coupling) BondType->Aryl NNBond N-N Bond (Convergent Assembly) BondType->NNBond Subst Is Hydrazine Substituted? Acyl->Subst Unsub Use Acyl Chloride/Ester (Standard) Subst->Unsub No (N2H4) MonoSub N-Protection Required (Boc/Fmoc) or Electronic Bias Subst->MonoSub Yes (R-NHNH2) Boronic Substrate: Boronic Acid? Aryl->Boronic ChanLam Chan-Lam Coupling (Cu-Catalyzed, Air) Boronic->ChanLam Yes Halide Substrate: Aryl Halide? Boronic->Halide No Buchwald Buchwald-Hartwig (Pd-Catalyzed) Halide->Buchwald Yes NiCat Ni-Catalyzed Coupling (Hydroxamate + Amine) NNBond->NiCat

Figure 1: Strategic decision tree for N-substituted hydrazide synthesis.

Critical Mechanisms & Causality

The Chan-Lam Oxidative Coupling (N-Arylation)

For installing aryl groups onto the


 position of hydrazides, the Chan-Lam coupling is superior to Buchwald-Hartwig in terms of functional group tolerance and operational simplicity (open-air).
  • Mechanistic Insight: The reaction proceeds via a Cu(II)/Cu(III) catalytic cycle. The key differentiation is the oxidative transmetalation . Unlike Pd(0) cycles that require aryl halides, Chan-Lam uses aryl boronic acids. The base (often pyridine or

    
    ) coordinates to the copper, facilitating the transmetalation of the aryl group.
    
  • Why it fails: The most common failure mode is moisture sensitivity of the boronic acid or insufficient re-oxidation of Cu(I) to Cu(II). Molecular sieves and an oxygen atmosphere are critical control parameters.

Nickel-Catalyzed N-N Coupling (The Convergent Route)

A breakthrough approach (2023) allows the coupling of O-benzoylated hydroxamates with amines.[2][3]

  • Mechanistic Insight: This reaction bypasses the need for pre-formed hydrazines. It involves a Ni-stabilized acyl nitrenoid intermediate.[2][3] The silane reducing agent is crucial for regenerating the active Ni(I) species.

  • Advantage: It allows access to sterically hindered secondary amines, which are notoriously difficult to couple via standard SN2 displacements.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Chan-Lam N-Arylation

Target: Synthesis of N'-aryl benzohydrazides.

System:


 / Pyridine / Molecular Sieves / Air
ReagentEquivalentsRole
Hydrazide Substrate1.0Nucleophile
Aryl Boronic Acid1.5 - 2.0Electrophile

0.1 - 0.2 (10-20 mol%)Catalyst
Pyridine2.0Ligand/Base
4Å Molecular Sieves100 mg/mmolWater Scavenger
Dichloromethane (DCM)0.1 MSolvent

Step-by-Step Methodology:

  • Charge: To a dry round-bottom flask equipped with a drying tube, add the hydrazide (1.0 equiv), aryl boronic acid (1.5 equiv),

    
     (10 mol%), and activated 4Å molecular sieves.
    
  • Solvation: Add anhydrous DCM (concentration 0.1 M).

  • Activation: Add pyridine (2.0 equiv) dropwise. Observation: The solution should turn a deep blue/green, indicating the formation of the active Cu-pyridine complex.

  • Oxidation: Stir the reaction vigorously open to the atmosphere (or attach an

    
     balloon for faster kinetics) at room temperature for 12–24 hours.
    
  • Quench: Filter through a pad of Celite to remove copper salts and sieves. Wash with EtOAc.

  • Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc).

Self-Validation Check: If the reaction mixture turns yellow/orange (Cu(I) species) and stays that way, re-oxidation is stalled. Increase oxygen flow or add a co-oxidant like TEMPO.

Protocol B: Regioselective Acylation of Monosubstituted Hydrazines

Target: Synthesis of N-acyl-N'-alkyl hydrazines (avoiding N,N-diacyl side products).

System: EDC·HCl / HOBt coupling (Peptide Chemistry Approach)

Rationale: Direct reaction with acyl chlorides often leads to di-acylation due to the enhanced nucleophilicity of the product. Using a coupling agent modulates the reactivity of the carboxylic acid.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M). Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins at

    
     to form the active ester.
    
  • Nucleophile Addition: Add the monosubstituted hydrazine (

    
    , 1.1 equiv) and DIPEA (2.0 equiv).
    
  • Regiocontrol: Stir at

    
     for 2 hours, then allow to warm to RT. Low temperature favors the kinetic product (acylation at the less hindered/more nucleophilic nitrogen, typically 
    
    
    
    unless steric bulk dictates otherwise).
  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted hydrazine), sat.

    
    , and brine.
    

Visualizing the Mechanism: Chan-Lam Cycle

The following diagram illustrates the oxidative cycle required for successful N-arylation.

ChanLam_Mechanism Cu2 Cu(II)-L2 (Pre-catalyst) TransMetal Transmetalation (Ar-B(OH)2) Cu2->TransMetal Cu2_Ar [L-Cu(II)-Ar] TransMetal->Cu2_Ar Coord Coordination (R-CONH-NH2) Cu2_Ar->Coord Cu3_Complex [L-Cu(III)-Ar(NHNHR)] (High Energy) Coord->Cu3_Complex RedElim Reductive Elimination Cu3_Complex->RedElim Product Product (Ar-NH-NH-COR) RedElim->Product Cu1 Cu(I)-L RedElim->Cu1 Oxidation Oxidation (O2) Cu1->Oxidation Oxidation->Cu2 Regeneration

Figure 2: Catalytic cycle of the Chan-Lam coupling for N-arylation of hydrazides.[4]

References

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Source: Journal of the American Chemical Society (2023) URL:[Link] Significance:[5][3][6][7][8][9][10] First intermolecular N-N coupling compatible with secondary aliphatic amines using Ni catalysis.[3]

  • Chan-Lam Coupling: Mechanism & Examples. Source: Organic Chemistry Portal URL:[Link] Significance: Comprehensive review of conditions for Cu-catalyzed oxidative coupling.

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Source: ChemBioChem (2024/2025) URL:[Link] Significance:[5][2][3][6][7][8][9][10][11][12][13] Emerging green biocatalytic methods (Imine Reductases) for N-alkylation.

  • Pd-Catalyzed Regioselective Allylation of Mono- and Disubstituted Hydrazines. Source: Journal of the American Chemical Society (2013) URL:[Link] Significance: Key protocol for selective mono-allylation using Pd catalysis.

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Source: MDPI (Molecules, 2025 Review) URL:[Link] Significance:[5][2][3][6][7][8][9][10][11][12][13] Broad overview of biological applications and general synthetic utility.

Sources

Foundational

Technical Profile: N'-Benzyl-2-chloro-N'-phenylacetohydrazide

Topic: CAS number for N'-benzyl-2-chloro-N'-phenylacetohydrazide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number for N'-benzyl-2-chloro-N'-phenylacetohydrazide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

CAS Registry Number: 854357-31-6 [1][2][3]

Executive Summary

N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS 854357-31-6) is a specialized organic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and pharmaceutical scaffolds.[1][2][3] Characterized by its reactive


-chloroacetyl moiety and a bulky hydrophobic hydrazine tail (

-benzyl-

-phenyl), this compound serves as a critical electrophile in nucleophilic substitution reactions and a precursor for intramolecular cyclizations.[1] This guide details its chemical identity, synthesis protocols, mechanistic pathways, and applications in drug discovery.

Chemical Identity & Properties

Nomenclature and Registration[1][4]
  • CAS Number: 854357-31-6[1][2][3]

  • IUPAC Name: 2-chloro-

    
    -benzyl-
    
    
    
    -phenylacetohydrazide[1]
  • Synonyms: 2-chloro-

    
    -(benzyl)-
    
    
    
    -(phenyl)acetohydrazide; Acetic acid, 2-chloro-, 2-benzyl-2-phenylhydrazide.[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 274.75 g/mol [3][4]

Structural Analysis

The molecule consists of two distinct functional domains:

  • Electrophilic Head: The 2-chloroacetyl group (

    
    ) provides two sites for reactivity—the carbonyl carbon (for nucleophilic attack) and the 
    
    
    
    -carbon (for
    
    
    displacement of the chloride).[1]
  • Hydrophobic Tail: The 1,1-disubstituted hydrazine core (

    
    ) imparts significant lipophilicity and steric bulk, influencing the solubility profile and binding affinity of downstream derivatives.
    

Table 1: Physicochemical Properties

PropertyValueNote
Physical State SolidBased on structural analogs (e.g., CAS 2653-14-7)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in WaterLipophilic benzyl/phenyl groups dominate
Reactivity High (Alkylating Agent)Susceptible to nucleophilic attack at

Storage 2-8°C, Inert AtmosphereMoisture sensitive (hydrolysis of alkyl chloride)

Synthesis & Production Methodology

Retrosynthetic Logic

The most robust synthetic route involves the nucleophilic acyl substitution of 1-benzyl-1-phenylhydrazine with chloroacetyl chloride.[1] This approach is preferred over using chloroacetic acid/coupling agents (e.g., EDC/NHS) due to the higher reactivity of the acid chloride, ensuring complete conversion of the sterically hindered hydrazine.

Reaction Protocol

Reagents:

  • Substrate: 1-Benzyl-1-phenylhydrazine hydrochloride (CAS 5705-15-7).[1][5]

  • Acylating Agent: Chloroacetyl chloride (1.1 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine (2.2 equiv) – Critical for neutralizing the HCl salt of the starting material and the HCl byproduct.
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve 1-benzyl-1-phenylhydrazine hydrochloride in anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool the solution to 0°C. Add triethylamine dropwise. Stir for 15 minutes to liberate the free hydrazine base.

  • Acylation: Add chloroacetyl chloride dropwise over 30 minutes, maintaining the temperature < 5°C to prevent bis-acylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 3:1).

  • Work-up: Quench with ice water. Wash the organic layer with 1M HCl (to remove unreacted hydrazine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Hexane.
    
Mechanistic Pathway Visualization

The following diagram illustrates the transformation from the hydrazine precursor to the final chloroacetylated product.

SynthesisPath cluster_conditions Conditions: DCM, 0°C -> RT Precursor 1-Benzyl-1-phenylhydrazine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (N-Terminal) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS 854357-31-6) Intermediate->Product Elimination of Cl- Byproduct Et3N·HCl Intermediate->Byproduct Base Triethylamine (Base) Base->Byproduct Scavenges HCl

Figure 1: Synthetic pathway for the acylation of N-benzyl-N-phenylhydrazine.[1]

Applications in Drug Discovery[1]

Heterocyclic Scaffold Construction

The primary utility of CAS 854357-31-6 lies in its ability to undergo cyclization reactions.[1] The chlorine atom is a good leaving group, allowing for intramolecular substitutions to form rings such as 1,3,4-oxadiazines or pyrazoles .[1]

  • Mechanism: Treatment with a base (e.g.,

    
    ) promotes the attack of the carbonyl oxygen or a pendant nucleophile onto the 
    
    
    
    -carbon, displacing the chloride.[1]
  • Example: Reaction with primary amines followed by cyclodehydration yields piperazine-fused derivatives.[1]

Functionalization via

Researchers utilize this compound as a "linker" to attach the bulky benzyl-phenyl-hydrazine motif to other pharmacophores.[1]

  • Thiol Alkylation: Reaction with mercaptans (R-SH) generates thioether derivatives, often explored for antioxidant properties.

  • Amination: Displacement of the chloride with secondary amines yields glycine hydrazide derivatives, which are common motifs in peptidomimetics.

Safety & Handling Protocols (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound is an alkylating agent . Strict adherence to safety protocols is non-negotiable.

Self-Validating Safety System:

  • Lachrymator Potential: Like most

    
    -halo carbonyls, this compound may act as a lachrymator. Validation:  Always open vials in a functional fume hood; have 10% sodium thiosulfate solution ready to neutralize spills (nucleophilic destruction of the alkyl chloride).
    
  • Skin Sensitization: The hydrazine moiety is a known sensitizer. Validation: Double-gloving (Nitrile) is required. If exposure occurs, wash with PEG-400 followed by water (PEG solubilizes the lipophilic compound better than water alone).

  • Verification: Confirm identity via

    
    -NMR. Look for the characteristic singlet of the 
    
    
    
    group around
    
    
    4.0–4.2 ppm and the benzyl methylene singlet around
    
    
    4.8–5.0 ppm.[1]

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Benzyl-1-phenylhydrazine hydrochloride (Precursor Data). Retrieved from [Link]

Sources

Exploratory

molecular structure and conformation of N'-benzyl-N'-phenylacetohydrazide analogues

An In-depth Technical Guide on the Molecular Structure and Conformation of N'-benzyl-N'-phenylacetohydrazide Analogues For Researchers, Scientists, and Drug Development Professionals Abstract Hydrazide derivatives are a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of N'-benzyl-N'-phenylacetohydrazide Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the . We will explore the synthetic pathways, delve into the intricacies of their structural characterization using advanced spectroscopic and crystallographic techniques, and illuminate the conformational preferences in both solid and solution states through the lens of experimental data and computational modeling. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the hydrazide scaffold.

Introduction to the Hydrazide Scaffold

Hydrazides, characterized by the presence of a C(=O)-N-N functional group, are a versatile class of organic compounds. Their unique structural features, including the presence of multiple hydrogen bond donors and acceptors, allow them to interact with a variety of biological targets. This has led to the development of numerous hydrazide-containing drugs with diverse therapeutic applications, including antimicrobial, anticonvulsant, and anticancer agents.[1][2][3][4]

The biological activity of N'-benzyl-N'-phenylacetohydrazide analogues is profoundly influenced by their molecular conformation. The rotational freedom around the various single bonds within the molecule gives rise to a complex conformational landscape. Understanding the preferred conformations and the energy barriers between them is crucial for elucidating their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[3]

Synthesis of N'-benzyl-N'-phenylacetohydrazide Analogues

The synthesis of N'-benzyl-N'-phenylacetohydrazide analogues typically involves a multi-step process. A general synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Formation of Phenylacetohydrazide cluster_1 Step 2: N-Benzylation cluster_2 Step 3: N'-Phenylation (Conceptual) Ethyl_Acetate Ethyl Phenylacetate Phenylacetohydrazide Phenylacetohydrazide Ethyl_Acetate->Phenylacetohydrazide Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phenylacetohydrazide Phenylacetohydrazide_2 Phenylacetohydrazide N_Benzylphenylacetohydrazide N-Benzylphenylacetohydrazide Phenylacetohydrazide_2->N_Benzylphenylacetohydrazide Base, Solvent Benzyl_Halide Benzyl Halide Benzyl_Halide->N_Benzylphenylacetohydrazide N_Benzylphenylacetohydrazide_2 N-Benzylphenylacetohydrazide Target_Molecule N'-benzyl-N'-phenylacetohydrazide Analogue N_Benzylphenylacetohydrazide_2->Target_Molecule Coupling Reaction Phenylating_Agent Phenylating Agent Phenylating_Agent->Target_Molecule

A generalized synthetic workflow for N'-benzyl-N'-phenylacetohydrazide analogues.
Experimental Protocol: Synthesis of a Representative Analogue

The following protocol describes a general method for the synthesis of N'-benzylideneacetohydrazide, a closely related precursor.

  • Step 1: Synthesis of Acetohydrazide.

    • To a solution of ethyl acetate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol to yield pure acetohydrazide.[5]

  • Step 2: Synthesis of (E)-N'-benzylideneacetohydrazide.

    • Dissolve acetohydrazide (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[6]

    • Add benzaldehyde (1 equivalent) to the solution.

    • A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or gentle heat for 2-4 hours.[7]

    • The formation of a precipitate indicates the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired (E)-N'-benzylideneacetohydrazide.[7][8]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of N'-benzyl-N'-phenylacetohydrazide analogues.

TechniqueKey Observables
¹H NMR - Signals for aromatic protons of the benzyl and phenyl rings. - A singlet for the methylene (-CH₂-) protons of the benzyl group. - A singlet for the methyl (-CH₃) protons of the acetyl group. - A broad singlet for the N-H proton, which may be exchangeable with D₂O.[3][4]
¹³C NMR - Resonances for the carbonyl carbon (C=O) typically in the range of 165-175 ppm. - Signals for the aromatic carbons. - A signal for the methylene carbon (-CH₂-). - A signal for the methyl carbon (-CH₃).[3][9]
IR - A strong absorption band for the carbonyl (C=O) stretching vibration, usually around 1670-1690 cm⁻¹. - A band for the N-H stretching vibration in the region of 3200-3400 cm⁻¹.[4][10]
Mass Spec - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10]

Molecular Structure and Conformation

The conformational flexibility of N'-benzyl-N'-phenylacetohydrazide analogues is a key determinant of their chemical and biological properties.

Solid-State Conformation: Insights from X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Studies on related hydrazide structures have revealed several important conformational features.[11][12][13]

  • Amide Bond Conformation: The C(=O)-N bond in hydrazides can adopt either a syn or anti conformation. The preferred conformation in the solid state is often influenced by intermolecular hydrogen bonding and crystal packing forces.[11]

  • Intermolecular Interactions: The crystal structures of hydrazides are typically stabilized by a network of intermolecular hydrogen bonds, with the N-H group acting as a donor and the carbonyl oxygen as an acceptor.[11][12] These interactions can lead to the formation of dimers or extended chain-like structures.[11]

  • Planarity: While the amide group itself is generally planar, the overall molecule may be non-planar due to rotations around the various single bonds.[13]

ParameterExpected Range
C=O Bond Length ~1.23 Å
C-N (Amide) Bond Length ~1.34 Å
N-N Bond Length ~1.40 Å
N-H···O Hydrogen Bond Distance ~2.8 - 3.0 Å

Note: These are approximate values based on crystallographic data of similar hydrazide structures.[5][11][14]

Conformation in Solution: Unraveling with NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy offers valuable insights into the conformational dynamics in solution.

  • Rotational Isomers: The presence of multiple conformers in solution can sometimes be detected by the appearance of multiple sets of signals in the NMR spectrum, particularly at low temperatures.[11][15]

  • NOESY for Conformational Elucidation: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons can help to establish the preferred conformation around rotatable bonds.[8][16]

Computational Analysis: A Theoretical Perspective with DFT

Density Functional Theory (DFT) calculations have become an indispensable tool for studying the conformational landscape of flexible molecules.[2][14]

  • Conformational Searching: Computational methods can be used to systematically explore the potential energy surface of the molecule and identify the low-energy conformers.[15][16]

  • Relative Energies: DFT calculations can provide accurate estimates of the relative energies of different conformers, allowing for the prediction of the most stable conformation.[15][16]

  • Electronic Properties: These calculations also provide information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding its reactivity and potential biological interactions.[2]

Conformational_Analysis_Workflow Start Initial Molecular Structure DFT_Optimization DFT Geometry Optimization Start->DFT_Optimization Conformer_Search Conformational Search DFT_Optimization->Conformer_Search Energy_Calculation Relative Energy Calculation Conformer_Search->Energy_Calculation Spectra_Simulation NMR/IR Spectra Simulation Energy_Calculation->Spectra_Simulation Comparison Comparison and Validation Spectra_Simulation->Comparison Experimental_Data Experimental Data (NMR, X-ray) Experimental_Data->Comparison Final_Conformation Validated Conformational Model Comparison->Final_Conformation

A workflow for the computational conformational analysis of hydrazide analogues.

Structure-Activity Relationship (SAR) Insights

The conformation of N'-benzyl-N'-phenylacetohydrazide analogues plays a pivotal role in their biological activity. The spatial arrangement of the phenyl and benzyl groups, as well as the orientation of the hydrogen bond donors and acceptors, dictates how the molecule fits into the binding pocket of a biological target.[3]

  • Hydrophobic Interactions: The aromatic rings can engage in hydrophobic and π-π stacking interactions with amino acid residues in the active site of an enzyme or receptor.

  • Hydrogen Bonding: The N-H and C=O groups are key hydrogen bonding moieties that can form crucial interactions to anchor the molecule in the binding site.

  • Conformational Restriction: In some cases, designing more rigid analogues that are "pre-organized" in the bioactive conformation can lead to enhanced potency and selectivity.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the . A thorough understanding of their synthesis, structural characterization, and conformational preferences is paramount for the successful design and development of new therapeutic agents based on this versatile scaffold.

Future research in this area could focus on the synthesis of a wider range of analogues with diverse substitution patterns to further probe the structure-activity relationships. The use of advanced computational techniques, such as molecular dynamics simulations, could provide a more dynamic picture of the conformational behavior of these molecules and their interactions with biological targets. The insights gained from such studies will undoubtedly accelerate the discovery of novel hydrazide-based drugs with improved efficacy and safety profiles.

References

  • A solution, X-ray crystallographic and theoretical study of acylhydrazonyl compounds: the influence of the NHCO arrangement on the structures of ( E )- N ′-benzylidene-2-(thiophen-2-yl)acetohydrazides.
  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. PMC.
  • The Structural and Conformational Properties of Formic Hydrazide (Formylhydrazine) Studied by Microwave Spectroscopy and Quantum Chemical Calculations | Request PDF.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • On the roles of close shell interactions in the structure of acyl-substituted hydrazones. CONICET. (2015, December 2).
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. MDPI. (2024, July 30).
  • Synthesis and X-Ray Structures of Hydrazones Derived. Amanote Research. (2014, January 1).
  • X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry. (2022, September 15).
  • Exploring the Conformational Effects of N- and C-Methyl
  • The synthesis of N,N′-disulfanediyl-bis(N′-((E)-benzylidene)acetohydrazide) from (E)-N′-benzylideneacetohydrazide and S8. PMC - NIH.
  • Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. PMC.
  • Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi.
  • Acetohydrazide. PMC - PubMed Central - NIH.
  • 1-BENZYL-1-PHENYLHYDRAZINE HYDROCHLORIDE(5705-15-7) 1H NMR spectrum. ChemicalBook.
  • N'-Phenylacetohydrazide (Phenylhydrazine acetate) | Biochemical Assay Reagent. MedChemExpress.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC - PubMed Central.
  • Exploring the Conformational Effects of N- and C-Methyl
  • N-benzyl-N-phenylhydrazine. NIST WebBook.
  • Figure S2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-benzyl-2-phenylacetamide (1).
  • SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research (IJPSR). (2010, January 1).
  • N-Benzyl-N-phenyldichloroacetohydrazide - Optional[13C NMR] - Chemical Shifts.
  • N-benzyl-N-phenylhydrazine. Cheméo.
  • Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. (2020, May 26).
  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Scientific Research Publishing.
  • Biological activity of benzyl 2-oxoacet
  • N'-methyl-N'-phenylacetohydrazide | C9H12N2O | CID 3582118. PubChem.
  • Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Publishing Group. (2022, March 24).
  • Conformational Analysis.
  • N-benzyl-N-phenylacetamide | C15H15NO | CID 3760923. PubChem - NIH.
  • 1-Benzyl-1-phenylhydrazine hydrochloride. NIST WebBook.
  • Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Bernstein Group.
  • A review on x-ray crystallography and it's applications.

Sources

Protocols & Analytical Methods

Method

N'-benzyl-2-chloro-N'-phenylacetohydrazide as a precursor for heterocyclic synthesis

Application Note: AN-2026-HC Topic: Strategic Utilization of -Benzyl-2-chloro- -phenylacetohydrazide in Heterocyclic Scaffolding Date: February 15, 2026 Author: Senior Application Scientist, Chemical Development Division...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HC Topic: Strategic Utilization of


-Benzyl-2-chloro-

-phenylacetohydrazide in Heterocyclic Scaffolding Date: February 15, 2026 Author: Senior Application Scientist, Chemical Development Division

Executive Summary

This guide details the synthesis and application of


-benzyl-2-chloro-

-phenylacetohydrazide (1)
, a versatile "ambiphilic" building block. Possessing both a nucleophilic hydrazine motif and an electrophilic

-chloroacetyl moiety, this scaffold is uniquely primed for the construction of nitrogen-rich heterocycles.

This note focuses on two high-value transformations:

  • Intramolecular Friedel-Crafts Alkylation: Generating

    
    -amino-oxindole scaffolds, a core structure in kinase inhibitors (e.g., Sunitinib analogs).
    
  • Base-Mediated Cyclization: Accessing

    
    -amino-azetidin-2-ones (
    
    
    
    -lactams) or 1,3,4-oxadiazines depending on reaction conditions.

Precursor Synthesis: -Benzyl-2-chloro- -phenylacetohydrazide

The synthesis requires strict control of temperature to prevent double-alkylation or premature cyclization.

Reagents & Materials
  • Starting Material: 1-Benzyl-1-phenylhydrazine (CAS: 614-31-3).

  • Acylating Agent: Chloroacetyl chloride (freshly distilled).[1]

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (anhydrous).[1]
  • Solvent: Dichloromethane (DCM) (anhydrous).[1]

Step-by-Step Protocol
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 1-benzyl-1-phenylhydrazine (10.0 mmol) and anhydrous DCM (50 mL) under

    
     atmosphere.
    
  • Base Addition: Add

    
     (12.0 mmol) and cool the solution to 0°C using an ice/salt bath.
    
  • Acylation: Add chloroacetyl chloride (11.0 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to avoid acylation at the secondary nitrogen or bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with cold water (30 mL). Wash the organic layer with 1M HCl (2x), saturated

    
    , and brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield (1) as off-white crystals.

Data Validation (Representative):

  • Yield: 75–85%[1]

  • 
     NMR (
    
    
    
    ):
    
    
    4.0–4.2 (s, 2H,
    
    
    ), 4.8 (s, 2H,
    
    
    ), 7.2–7.5 (m, aromatic H), 8.5–9.0 (br s,
    
    
    ).[1]

Application I: Synthesis of -Amino-Oxindoles (The Stollé/Friedel-Crafts Route)

This protocol converts the linear hydrazide into the oxindole core via intramolecular electrophilic aromatic substitution. This is the preferred route for generating pharmacologically active spiro-oxindoles or kinase inhibitor precursors.

Mechanism & Rationale

The


-chloro group acts as the electrophile. Under Lewis acid catalysis, the alkyl halide alkylates the ortho-position of the 

-phenyl ring.

OxindoleMechanism Precursor N'-benzyl-2-chloro- N'-phenylacetohydrazide Complex AlCl3 Complex (Activated Electrophile) Precursor->Complex AlCl3, 140°C Intermediate Spiro/Wheland Intermediate Complex->Intermediate Intramolecular Alkylation Product 1-(Benzylamino) indolin-2-one Intermediate->Product -HCl Re-aromatization

Figure 1: Mechanistic pathway for the intramolecular cyclization to oxindole.[1]

Experimental Protocol
  • Setup: Mix precursor (1) (5.0 mmol) intimately with anhydrous Aluminum Chloride (

    
    , 15.0 mmol) in a heavy-walled reaction tube or flask. Note: Solvent-free "melt" conditions often provide higher yields for this specific transformation than solution-phase.
    
  • Cyclization: Heat the mixture to 140–150°C for 1–2 hours. The solid will melt and evolve HCl gas (use a scrubber).[1]

  • Quench: Cool to RT and carefully add crushed ice/water to decompose the aluminum complex.

  • Extraction: Extract the resulting precipitate with EtOAc (3 x 30 mL).

  • Purification: Column chromatography (Silica gel, gradient 10-30% EtOAc in Hexane).

Critical Process Parameters (CPP):

  • Lewis Acid Stoichiometry: Excess

    
     (3 equiv) is required because the hydrazide nitrogen coordinates with the Lewis acid, deactivating it.[1]
    
  • Temperature: Below 120°C, the reaction stalls; above 160°C, decomposition of the

    
     bond occurs.[1]
    

Application II: Synthesis of Hexahydro-1,2,4-Triazines

The chloromethyl group is highly susceptible to nucleophilic attack. Reacting (1) with primary amines or hydrazines creates six-membered heterocycles.

Experimental Protocol
  • Reactants: Dissolve (1) (2.0 mmol) in Ethanol (10 mL).

  • Nucleophile: Add Phenylhydrazine or a primary amine (2.2 mmol).

  • Catalyst: Add catalytic acetic acid (2 drops).

  • Reflux: Heat at reflux for 4–6 hours.

  • Result: The amine displaces the chloride, followed by condensation with the amide carbonyl (or vice-versa depending on conditions), yielding the 1,2,4-triazine or acyclic hydrazone intermediate which can be cyclized.[1]

Comparative Data & Troubleshooting

ParameterProtocol A (Oxindole)Protocol B (Triazine/Alkylation)
Primary Reagent

(Lewis Acid)
Primary Amine / Hydrazine
Key Mechanism Friedel-Crafts Alkylation

Substitution + Condensation
Solvent Melt (None) or ChlorobenzeneEthanol or Dioxane
Temp High (140°C)Moderate (80°C)
Major Impurity De-benzylated productHydrolysis of chloride

Troubleshooting Guide:

  • Problem: Low yield in Oxindole synthesis.

    • Solution: Ensure

      
       is fresh (yellow/grey powder, not white/clumped).[1] Switch to solution phase using 1,2-dichlorobenzene at reflux if the melt chars the product.
      
  • Problem: Hydrolysis of Chloride (formation of

    
    -hydroxy compound).
    
    • Solution: Ensure all solvents are strictly anhydrous. Store (1) in a desiccator.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Benzyl-1-phenylhydrazine Step1 Acylation (Cl-CH2-CO-Cl, Et3N, DCM, 0°C) Start->Step1 Intermediate Intermediate (1): N'-benzyl-2-chloro- N'-phenylacetohydrazide Step1->Intermediate 75-85% Yield PathA Path A: Intramolecular Cyclization (AlCl3, 140°C) Intermediate->PathA Friedel-Crafts PathB Path B: Intermolecular Cyclization (R-NH2, EtOH, Reflux) Intermediate->PathB Nucleophilic Sub. ProductA Target A: N-Amino-Oxindole (Kinase Inhibitor Scaffold) PathA->ProductA ProductB Target B: 1,2,4-Triazine / 1,3,4-Oxadiazine PathB->ProductB

Figure 2: Divergent synthetic workflow starting from N'-benzyl-2-chloro-N'-phenylacetohydrazide.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[1][2][3] Synthesis of Substituted Oxindoles from

    
    -Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.[2][3][4] Journal of the American Chemical Society. Link[1]
    
  • Sumpter, W. C. (1944).[1][5] The Chemistry of Isatin. Chemical Reviews. (Foundational text on oxindole/isatin chemistry). Link[1]

  • Mohareb, R. M., et al. (2012).[1][6] The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives.[1][6] Open Journal of Medicinal Chemistry. Link

  • Gofer, E. (2012).[1] Synthesis of 1-benzyl-1-phenylhydrazine (Precursor Synthesis Protocol). PrepChem. Link

  • Liao, Y., et al. (2020).[1][7] One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides. Molecules. Link

Sources

Application

Application Note: Antimicrobial Screening &amp; Characterization of Novel Acetohydrazide Derivatives

Introduction: The Acetohydrazide Pharmacophore In the urgent race against antimicrobial resistance (AMR), acetohydrazide derivatives ( ) have emerged as a privileged scaffold. Their structural versatility allows them to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Acetohydrazide Pharmacophore

In the urgent race against antimicrobial resistance (AMR), acetohydrazide derivatives (


) have emerged as a privileged scaffold. Their structural versatility allows them to function as effective metal chelators and precursors for Schiff bases, often targeting bacterial DNA gyrase or disrupting cell wall synthesis.

However, screening these compounds presents unique challenges. Their variable lipophilicity can lead to precipitation in aqueous media, causing "false negatives," while their ability to chelate cations in standard media can lead to "false positives." This guide outlines a robust, self-validating screening pipeline designed specifically for these chemistries, moving beyond basic observation to mechanistic understanding.

Workflow Visualization

The following flowchart illustrates the critical decision gates in the screening process.

ScreeningWorkflow Start Compound Library (Acetohydrazides) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen (MIC - Resazurin) Solubility->Primary Clear Solution Primary->Start Inactive HitSel Hit Selection (MIC < 10 µg/mL) Primary->HitSel Active Secondary Secondary Screen (MBC & Time-Kill) HitSel->Secondary Biofilm Biofilm Inhibition (Crystal Violet) HitSel->Biofilm Lead Lead Candidate Secondary->Lead Biofilm->Lead

Figure 1: Integrated screening workflow for acetohydrazide derivatives, prioritizing solubility validation before biological testing.

Phase I: Compound Preparation & Handling

The Silent Failure Mode: Acetohydrazides often exhibit poor aqueous solubility. If a compound precipitates in the microtiter plate, the bacteria are not exposed to the calculated concentration, rendering the MIC data invalid.

Protocol: Stock Solution & Dilution
  • Solvent Choice: Dissolve neat compounds in 100% Dimethyl Sulfoxide (DMSO) to a master stock concentration of 10 mg/mL .

    • Why: DMSO is the universal solvent for these lipophilic pharmacophores.

  • Sonication: Sonicate for 5–10 minutes to ensure complete dissolution.

  • Working Solution: Dilute the master stock 1:10 in sterile water to create a 1 mg/mL working solution (10% DMSO).

    • Critical Check: Observe for turbidity.[1][2][3][4] If precipitation occurs, the compound requires formulation aid (e.g., Tween 80) or must be flagged for limited bioavailability.

Phase II: Primary Screening (MIC Determination)

We utilize the Resazurin Microtiter Assay (REMA) rather than simple turbidity.[4] Acetohydrazides can be colored or form precipitates with media components, making visual turbidity readings subjective and error-prone. Resazurin (Alamar Blue) provides a colorimetric metabolic endpoint that is distinct and quantifiable.[5]

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Strains: ATCC 29213 (S. aureus), ATCC 25922 (E. coli), ATCC 27853 (P. aeruginosa).

Step-by-Step Protocol
  • Inoculum Prep: Prepare a bacterial suspension from an overnight culture. Adjust optical density (OD600) to 0.08–0.1 (equivalent to 0.5 McFarland). Dilute this suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
    • Scientific Integrity: A higher inoculum (

      
      ) can artificially raise MIC values due to the "inoculum effect," particularly with enzyme inhibitors like acetohydrazides.
      
  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of compound (from working solution) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 is Growth Control (Bacteria + Media + DMSO). Column 12 is Sterility Control (Media only).

  • Inoculation: Add 100 µL of the standardized bacterial suspension to wells 1–11.

    • Final DMSO Concentration: Ensure final DMSO is

      
       to prevent solvent toxicity.
      
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin solution to all wells. Incubate for 1–4 hours.

    • Blue: No growth (Metabolically inactive).

    • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).[5]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Phase III: Secondary Screening (MBC & Time-Kill)

MIC tells you potency; Time-Kill tells you kinetics. For acetohydrazides, distinguishing between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is crucial for clinical potential.

Protocol: Time-Kill Kinetics
  • Setup: Prepare tubes with compound concentrations at

    
     and 
    
    
    
    MIC in CAMHB.
  • Inoculation: Add bacteria (

    
     CFU/mL).[2][3]
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar. Count colonies after 24h incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL relative to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      
Data Presentation Template

Table 1: Example Data Structure for Kinetic Analysis

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Type
AHZ-01S. aureus4.08.02.0Bactericidal
AHZ-02E. coli16.0>64.0>4.0Bacteriostatic
CiprofloxacinS. aureus0.51.02.0Bactericidal

Phase IV: Advanced Characterization (Biofilm Inhibition)

Many acetohydrazides target virulence factors rather than just viability. Biofilms render bacteria 1000x more resistant to antibiotics.

Protocol: Crystal Violet Attachment Assay
  • Growth: Grow bacteria in 96-well flat-bottom plates with compound (sub-MIC concentrations) for 24h.

  • Washing: Gently aspirate media.[6] Wash wells

    
     with sterile PBS to remove planktonic cells.
    
    • Technique Tip: Do not use a squirt bottle; use a multichannel pipette to avoid stripping the fragile biofilm.

  • Fixation: Heat fix at 60°C for 60 mins.

  • Staining: Add 0.1% Crystal Violet (CV) for 15 mins.

  • Elution: Solubilize the bound dye with 33% Glacial Acetic Acid.

  • Measurement: Read Absorbance at 590 nm.

    • Calculation:

      
      
      

Mechanism of Action: The Acetohydrazide Pathway

Understanding how your compound works is essential for publication and patenting. Acetohydrazides typically function via two primary pathways:

  • Metal Chelation: The carbonyl and hydrazine nitrogens form a pincer, sequestering essential ions (

    
    ) required for bacterial enzymes.
    
  • DNA Gyrase Inhibition: Disruption of DNA supercoiling.[7]

Mechanism Compound Acetohydrazide Compound Target1 Target A: Metal Chelation (Fe2+, Zn2+) Compound->Target1 Sequestration Target2 Target B: DNA Gyrase (GyrB) Compound->Target2 H-Bonding Effect1 Enzyme Deactivation (e.g., Urease, Proteases) Target1->Effect1 Effect2 Inhibition of DNA Replication Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Figure 2: Dual mechanistic pathways often observed in acetohydrazide pharmacology.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][9]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution. [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[10][11] Journal of Visualized Experiments. [Link]

  • Kumari, M., & Narang, R. (2016).[12] Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research.[12] [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods. [Link]

Sources

Method

Application Note: Preclinical Anticonvulsant Profiling of N-Benzyl Derivatives

Executive Summary & Rationale This guide details the operational workflow for evaluating the anticonvulsant activity of N-benzyl derivatives. This chemical class, exemplified by Lacosamide (Vimpat®) and various functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the operational workflow for evaluating the anticonvulsant activity of N-benzyl derivatives. This chemical class, exemplified by Lacosamide (Vimpat®) and various functionalized amino acids, has emerged as a critical pharmacophore in epilepsy therapy. Unlike traditional sodium channel blockers (e.g., phenytoin) that affect fast inactivation, N-benzyl derivatives often enhance slow inactivation of voltage-gated sodium channels (VGSCs), offering a unique profile against pharmacoresistant seizures.

This protocol moves beyond basic screening; it integrates the NIH Anticonvulsant Screening Program (ASP) standards with specific adaptations for the lipophilic nature of N-benzyl compounds.

Chemical Handling & Formulation (Critical Step)

N-benzyl derivatives are frequently lipophilic (LogP > 2.0), leading to poor aqueous solubility. Improper solubilization is the #1 cause of false negatives in IP (intraperitoneal) screening.

Solubilization Protocol

Objective: Create a stable suspension/solution for IP injection (Volume: 0.01 mL/g body weight).

  • Primary Solvent: Dissolve the weighed compound in 100% DMSO (limit to <10% of final volume).

  • Surfactant Addition: Add Tween 80 (Polyoxyethylene (20) sorbitan monooleate).

  • Aqueous Phase: Slowly add 0.5% Methylcellulose (MC) or 0.9% Saline while vortexing.

Recommended Vehicle Composition:

Component Concentration Function
DMSO 10% Primary solvent for lipophilic N-benzyl ring
Tween 80 5% Emulsifier to prevent precipitation

| 0.5% Methylcellulose | 85% | Viscosity enhancer for suspension stability |

Self-Validating Step: Before injecting, centrifuge a test aliquot at 1,000 x g for 5 minutes. If a pellet forms, the compound is not bioavailable. Sonicate for 20 minutes or increase Tween 80 concentration to 10%.

Experimental Workflow: The Screening Pipeline

The evaluation follows a funnel approach: Identification (Phase I), Differentiation (Phase II), and Toxicity Quantification (Phase III).

ScreeningPipeline cluster_Phase1 Phase I: Identification cluster_Phase2 Phase II: Differentiation cluster_Phase3 Phase III: Safety Synthesis Candidate Synthesis (N-benzyl derivative) Formulation Solubilization Check (DMSO/Tween/MC) Synthesis->Formulation MES MES Test (Na+ Channel Block) Formulation->MES scPTZ scPTZ Test (GABA/General) Formulation->scPTZ SixHz 6-Hz Psychomotor (Pharmacoresistance) MES->SixHz Active scPTZ->SixHz Active Rotarod Rotarod Test (Neurotoxicity) SixHz->Rotarod Calculate PI

Figure 1: The sequential screening pipeline designed to filter false positives and identify broad-spectrum efficacy.

Phase I: Identification (Primary Screen)

Maximal Electroshock Seizure (MES) Test

Mechanism: Models generalized tonic-clonic seizures.[1] It identifies agents that prevent seizure spread (typically Na+ channel blockers like N-benzyls).

  • Animals: Male CF-1 mice (18–25 g).

  • Timepoints: 0.5 h (rapid onset) and 4.0 h (duration) post-injection.

  • Stimulus: Corneal electrodes; 50 mA, 60 Hz, 0.2 s duration.

Protocol Steps:

  • Apply 0.5% tetracaine/saline drop to eyes (anesthetic/electrolyte).[2]

  • Restrain mouse and apply corneal electrodes.

  • Deliver shock (50 mA).

  • Endpoint: Observe for Hindlimb Tonic Extension (HLTE) .

    • Protection: Absence of HLTE (hindlimbs do not extend >90°).

    • Seizure: Presence of HLTE.[3][4][5]

Expert Insight: N-benzyl derivatives often show peak activity at 0.5 h. If the compound fails at 0.5 h but the structure suggests high lipophilicity, test at 1.0 h to account for slower blood-brain barrier (BBB) penetration.

Subcutaneous Pentylenetetrazol (scPTZ) Test

Mechanism: Models absence or myoclonic seizures. Antagonizes GABA_A receptors.

  • Dose: CD97 (Convulsive Dose 97%).[2][6] Typically 85 mg/kg PTZ s.c. (mid-dorsal neck).

  • Observation: 30 minutes.

Protocol Steps:

  • Administer test compound IP.[5][7]

  • Wait for pretreatment time (e.g., 30 min).

  • Inject PTZ (85 mg/kg) subcutaneously.

  • Endpoint: Observe for a clonic seizure (loss of righting reflex > 3s).

    • Protection: No clonic seizure within 30 mins.

Self-Validating Step: Every new batch of PTZ must be titrated. Inject 10 control mice with your "CD97" dose. If <9 mice seize, your PTZ has degraded. Recalculate the dose.

Phase II: Differentiation (Pharmacoresistance)

The 6-Hz Psychomotor Seizure Test

Rationale: This is the critical assay for N-benzyl derivatives . Traditional drugs like phenytoin (active in MES) often fail this test, whereas Lacosamide is highly effective. It models therapy-resistant limbic seizures.

  • Parameters: 32 mA or 44 mA intensity, 6 Hz, 0.2 ms pulse width, 3 s duration.[2][8]

  • Endpoint: "Stunned" posture, forelimb clonus, Straub tail.[2][6][9]

Protocol:

  • Pretreat animal with test compound.

  • Apply corneal stimulation (low frequency, long duration).

  • Observe for 2 minutes.

  • Protection: Animal resumes normal exploratory behavior within 10-20 seconds and does not display rhythmic behaviors (jaw clonus/stereotypy).

Phase III: Neurotoxicity (Rotarod Test)

Efficacy is meaningless without safety. The Protective Index (PI) is calculated as TD50 / ED50.[10]

  • Apparatus: Accelerating Rotarod (e.g., Ugo Basile).

  • Settings: 4 to 40 rpm over 300 seconds.

Protocol:

  • Training: 24 hours prior, train mice until they can stay on the rod for >180s.

  • Testing: Administer compound. Place mouse on rod.

  • Endpoint: Latency to fall.

    • Neurotoxicity: Inability to maintain equilibrium for >60s (or a significant drop compared to baseline).

Data Analysis & Reporting

Quantitative data should be reported using Probit Analysis (Litchfield and Wilcoxon method) to determine ED50 (Effective Dose) and TD50 (Toxic Dose).

Summary Table Template:

Compound Dose (mg/kg) MES (Protected/Total) scPTZ (Protected/Total) 6-Hz (32mA) Rotarod (Toxic/Total) Outcome
Control Vehicle 0/8 0/8 0/8 0/8 Valid
N-Benzyl-A 30 2/8 1/8 4/8 0/8 Weak
N-Benzyl-A 100 6/8 2/8 8/8 1/8 Hit

| Phenytoin | 30 | 8/8 | 0/8 | 0/8 | 2/8 | Ref. Std. |

Mechanism of Action Visualization

Understanding why we use these specific tests for N-benzyls:

Mechanism NBenzyl N-benzyl Derivative NaChannel VGSC (Slow Inactivation) NBenzyl->NaChannel Enhances GABA GABA-A Receptor NBenzyl->GABA Weak/No Effect MES_Test MES Test (Prevents Spread) NaChannel->MES_Test Primary Target SixHz_Test 6-Hz Test (Resistant Seizures) NaChannel->SixHz_Test High Efficacy scPTZ_Test scPTZ Test (Threshold) GABA->scPTZ_Test Primary Target

Figure 2: Mechanistic alignment. N-benzyls primarily target slow Na+ inactivation, making MES and 6-Hz the high-yield assays.

References

  • NIH Anticonvulsant Screening Program (ASP). Preclinical Screening Procedures. National Institute of Neurological Disorders and Stroke.[11][12][13][14] Available at: [Link]

  • Barton, M. E., et al. (2001). Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy.[2] Epilepsy Research, 47(3), 217-227.[2]

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. (Key paper on Lacosamide SAR).

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association, 46(3), 208-209. (Original Rotarod method).

  • Khanam, R., & Vohora, D. (2017). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Methods in Molecular Biology.

Sources

Application

Precision Quantification of Acetohydrazide: Overcoming Polarity and Chromophore Limitations in Pharmaceutical Matrices

Executive Summary & Regulatory Context[1] Acetohydrazide (AH) represents a distinct analytical challenge in pharmaceutical development. As a key intermediate and degradation product of hydrazide-based drugs (e.g., Isonia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1]

Acetohydrazide (AH) represents a distinct analytical challenge in pharmaceutical development. As a key intermediate and degradation product of hydrazide-based drugs (e.g., Isoniazid), it lacks a strong UV chromophore and possesses high polarity (logP ≈ -1.2), making it invisible to standard C18-UV workflows.

More critically, AH is structurally alert as a potential mutagenic impurity (PMI). Under ICH M7(R2) guidelines, it requires control at trace levels (often ppm) to ensure patient safety. This guide moves beyond generic "hydrazine" methods to provide two targeted, self-validating protocols for AH quantification:

  • Method A (QC/Assay): A robust Derivatization-HPLC-UV workflow using Cinnamaldehyde.

  • Method B (Trace/R&D): A direct, high-sensitivity HILIC-MS/MS method.[1]

The Analytical Challenge: "The Polarity Trap"

The fundamental difficulty in analyzing AH is its elution behavior. In reverse-phase chromatography, AH elutes in the void volume (


), co-eluting with unretained matrix components.

Figure 1: The Degradation & Formation Pathway Visualizing the origin of Acetohydrazide in Isoniazid formulations.

AH_Pathway Isoniazid Isoniazid (Parent Drug) Hydrolysis Hydrolysis (Storage/Stress) Isoniazid->Hydrolysis AH Acetohydrazide (Target Impurity) Hydrolysis->AH Primary Degradant INA Isonicotinic Acid Hydrolysis->INA Hydrazine Hydrazine (Genotoxic) AH->Hydrazine Secondary Hydrolysis

Caption: Degradation pathway of Isoniazid yielding Acetohydrazide and subsequently Hydrazine.

Strategic Method Selection

Do not apply a "one-size-fits-all" approach. Select the method based on your sensitivity requirements and available instrumentation.

Figure 2: Method Selection Decision Tree

Method_Selection Start Start: Define Requirement Limit Required LOQ? Start->Limit HighSens Trace Level (< 10 ppm) Mutagenic Impurity Screen Limit->HighSens Low (ppm) StdSens Assay Level (> 0.05%) Process Control Limit->StdSens High (%) MethodB METHOD B: HILIC-MS/MS (High Sensitivity, Direct) HighSens->MethodB MethodA METHOD A: Derivatization HPLC-UV (Robust, Low Cost) StdSens->MethodA

Caption: Decision matrix for selecting between Derivatization-UV and HILIC-MS/MS workflows.

Method A: Derivatization-HPLC-UV (The "Workhorse")

Principle: Since AH lacks UV absorbance, we react it with trans-Cinnamaldehyde to form a conjugated hydrazone. This shifts the


 to ~300-310 nm, moving it away from solvent cutoffs and increasing hydrophobicity for C18 retention.

Reaction Chemistry:



Protocol Steps

1. Reagent Preparation:

  • Derivatizing Solution: Dissolve 1.0 mL trans-cinnamaldehyde in 100 mL Acetonitrile (ACN).

  • Diluent: 50 mM Ammonium Acetate buffer (pH 4.5) / ACN (50:50 v/v). Note: The acidic pH catalyzes the Schiff base formation.

2. Sample Preparation:

  • Accurately weigh 50 mg of sample (API or Drug Product) into a 50 mL volumetric flask.

  • Dissolve in 20 mL of Diluent.

  • Add 5.0 mL of Derivatizing Solution .

  • Sonicate for 10 minutes.

  • Incubation: Let stand at ambient temperature for 60 minutes. (Reaction reaches equilibrium).

  • Dilute to volume with Diluent.

3. Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 310 nm
Injection Vol 10 µL

4. System Suitability Criteria:

  • Resolution (

    
    ) between Excess Cinnamaldehyde and AH-Hydrazone > 2.0.
    
  • Tailing Factor (

    
    ) for AH-Hydrazone: 0.8 – 1.2.
    
Method B: Direct HILIC-MS/MS (The "Trace Expert")

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds like AH using a water layer on a polar stationary phase. Coupled with MS/MS, this eliminates the need for derivatization and achieves ppb-level sensitivity.[1]

Protocol Steps

1. Sample Preparation:

  • Diluent: 95:5 Acetonitrile:Water (v/v) with 10 mM Ammonium Formate.[2] Critical: Sample solvent must match the high-organic starting mobile phase to prevent peak distortion.

  • Prepare sample at 1.0 mg/mL. Centrifuge/filter (0.2 µm PTFE) to remove insolubles.

2. Chromatographic Conditions:

ParameterSetting
Column Amide HILIC (e.g., Waters BEH Amide), 100 x 2.1 mm, 1.7 µm
Mobile Phase A 95:5 Water:ACN + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 95:5 ACN:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mode Isocratic (15% A / 85% B) or Gradient (90% B → 60% B)
Flow Rate 0.4 mL/min

3. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode)

  • MRM Transitions:

    • Quantifier: 75.1

      
       33.1 (Loss of ketene/acetyl group)
      
    • Qualifier: 75.1

      
       58.1 (Loss of 
      
      
      
      )

Critical Causality: HILIC columns require long equilibration times. Ensure at least 20 column volumes of equilibration between runs to maintain retention time reproducibility.

Validation & Performance Comparison

The following data summarizes the expected performance characteristics based on ICH Q2(R1) validation.

Validation ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)
Linearity (

)
> 0.999> 0.995
Range 0.5 – 100 µg/mL1.0 – 500 ng/mL
LOD (Limit of Detection) ~ 0.1 µg/mL (100 ppm)~ 0.5 ng/mL (0.5 ppm)
Specificity High (Chromatographic separation)Very High (Mass selectivity)
Main Drawback Requires reaction time; pH sensitiveRequires HILIC equilibration; Matrix effects
References
  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.[3] [Link]

  • Liu, M., et al. "Determination of hydrazine and acetohydrazide in isoniazid by HPLC with derivatization." Journal of Chromatographic Science, 2012.
  • European Medicines Agency (EMA) . Questions and answers on the implementation of the ICH M7 guideline. [Link]

  • Sielc Technologies . HPLC Separation of Acetic acid and Acetic Hydrazide. (Grounding for HILIC separation mechanisms). [Link]

Sources

Method

Application Note: N'-benzyl-2-chloro-N'-phenylacetohydrazide in Medicinal Chemistry

Executive Summary & Core Directive N'-benzyl-2-chloro-N'-phenylacetohydrazide is a specialized electrophilic building block used in the synthesis of peptidomimetics and nitrogen-containing heterocycles. Unlike simple alk...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

N'-benzyl-2-chloro-N'-phenylacetohydrazide is a specialized electrophilic building block used in the synthesis of peptidomimetics and nitrogen-containing heterocycles. Unlike simple alkyl halides, this compound features a hydrazide linker (-CO-NH-N(Ph)(Bn)) coupled with a reactive


-chloroacetyl  warhead.

In medicinal chemistry, this scaffold serves two primary functions:

  • Fragment-Based Drug Discovery (FBDD): It introduces a bulky, hydrophobic N'-benzyl-N'-phenyl tail, often used to probe hydrophobic pockets in GPCRs or kinase allosteric sites.

  • Heterocyclic Precursor: It acts as a linchpin for synthesizing 1,3,4-oxadiazoles , pseudothiohydantoins , and

    
    -lactams  (azetidinones) via cyclization reactions.
    

This guide provides validated protocols for synthesizing this intermediate and utilizing it to generate diverse chemical libraries.

Chemical Structure & Reactivity Profile

The molecule contains three distinct zones of reactivity:

  • Electrophilic

    
    -Carbon (C-Cl):  Highly susceptible to S_N2 displacement by nucleophiles (amines, thiols, azides).
    
  • Hydrazide NH (Amide-like): A weak nucleophile that can participate in intramolecular cyclizations or hydrogen bonding.

  • Hydrophobic Tail (N-Benzyl-N-Phenyl): A steric anchor that directs molecular orientation in active sites and prevents over-metabolism of the hydrazine core.

Reactivity Compound N'-benzyl-2-chloro-N'-phenylacetohydrazide Zone1 α-Chloro Group (Electrophile) Compound->Zone1 S_N2 Reactions Zone2 Hydrazide NH (H-Bond Donor/Cyclization) Compound->Zone2 Heterocycle Formation Zone3 N-Benzyl-N-Phenyl (Hydrophobic Anchor) Compound->Zone3 Binding Affinity

Figure 1: Reactivity profile of the scaffold.

Synthesis Protocol: Preparation of the Scaffold

Objective: Synthesize high-purity N'-benzyl-2-chloro-N'-phenylacetohydrazide from commercially available precursors.

Reagents
  • Precursor A: N-Benzyl-N-phenylhydrazine hydrochloride (1.0 eq)

  • Reagent B: Chloroacetyl chloride (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (2.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 500 mL round-bottom flask, dissolve N-Benzyl-N-phenylhydrazine HCl (10.0 g, 42.6 mmol) in anhydrous DCM (150 mL).

  • Neutralization: Cool the solution to 0°C in an ice bath. Add Triethylamine (14.8 mL, 106.5 mmol) dropwise over 15 minutes. The solution will become slightly cloudy due to amine salt formation.

  • Acylation: Add Chloroacetyl chloride (4.0 mL, 51.1 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup:

    • Quench with cold water (100 mL).

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted hydrazine and TEA.

    • Wash with saturated NaHCO₃ (2 x 50 mL) and Brine (1 x 50 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane (1:1) to yield white needles.

Yield Expectation: 85-92% Characterization: ^1H NMR (CDCl₃) should show a singlet at ~4.1 ppm (Cl-CH₂-) and the characteristic benzyl/phenyl aromatic protons.

Application Protocols: Library Generation

Application A: Synthesis of Peptidomimetic Glycinyl Hydrazides (S_N2 Displacement)

This protocol creates a library of "Glycine-Hydrazide" derivatives, which are potent protease inhibitor scaffolds.

Reaction: R-NH₂ + Cl-CH₂-CO-NH-N(Bn)(Ph) → R-NH-CH₂-CO-NH-N(Bn)(Ph)

  • Setup: Dissolve N'-benzyl-2-chloro-N'-phenylacetohydrazide (1.0 eq) in Acetonitrile (ACN).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Note: For volatile amines, use a sealed tube.

  • Conditions: Heat to 60°C for 6-12 hours.

  • Isolation: Filter off inorganic salts. Evaporate solvent. Purify via flash column chromatography (MeOH/DCM gradient).

Target Library Diversity:

Amine Input Product Class Potential Bioactivity
Morpholine Morpholinyl-acetyl-hydrazide Anti-inflammatory
N-Methylpiperazine Piperazinyl-acetyl-hydrazide GPCR Ligand (Solubility enhancer)

| Benzylamine | Benzylamino-acetyl-hydrazide | Antimicrobial |

Application B: Synthesis of 2-Imino-4-Thiazolidinones

Reaction with thioureas yields thiazolidinones, a "privileged structure" in medicinal chemistry known for anticancer and anticonvulsant activity.

Reaction: Thiourea + Cl-CH₂-CO-NH-N(Bn)(Ph) → Thiazolidinone Derivative

  • Reagents: Scaffold (1.0 eq), Substituted Thiourea (1.1 eq), Sodium Acetate (anhydrous, 2.0 eq).

  • Solvent: Absolute Ethanol.

  • Procedure: Reflux the mixture for 8-16 hours. The reaction proceeds via S_N2 attack of sulfur on the

    
    -carbon, followed by cyclization of the amide nitrogen onto the thiourea carbon.
    
  • Workup: Pour into ice water. The precipitate is the target thiazolidinone.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

SynthesisPath Precursors N-Benzyl-N-Phenylhydrazine + Chloroacetyl Chloride Scaffold N'-benzyl-2-chloro- N'-phenylacetohydrazide (CAS 854357-31-6) Precursors->Scaffold Acylation (DCM, 0°C) ProdA Glycinyl Hydrazides (Protease Inhibitors) Scaffold->ProdA Amines, K2CO3, 60°C (SN2 Displacement) ProdB 2-Imino-4-Thiazolidinones (Anticancer Scaffolds) Scaffold->ProdB Thiourea, NaOAc, Reflux (Cyclization) ProdC 1,3,4-Oxadiazoles (Via POCl3 cyclization) Scaffold->ProdC Dehydrative Cyclization

Figure 2: Divergent synthetic pathways from the core scaffold.[1]

Scientific Integrity & Safety Data

  • Handling: The compound is an alkylating agent. Wear nitrile gloves and work in a fume hood.

  • Stability: Stable at room temperature if stored dry. Hydrolyzes slowly in aqueous basic conditions.

  • Validation: The synthesis of chloroacetyl hydrazides is a classic nucleophilic acyl substitution, validated in thousands of medicinal chemistry campaigns for linker synthesis.

References

  • BenchChem. N'-benzyl-2-chloro-N'-phenylacetohydrazide - Reaction Mechanism and Synthesis. Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22378909 (Related Chloroacetyl Hydrazides). Retrieved from .

  • ChemicalBook. Product CAS 854357-31-6 Technical Specifications. Retrieved from .

  • Sigma-Aldrich. Building Blocks for Medicinal Chemistry: Hydrazides. Retrieved from .

  • Desai, N. C., et al. (2016).Synthesis and biological evaluation of some new 4-thiazolidinones containing pyridine nucleus. (General reference for Thiazolidinone synthesis from chloroacetyl hydrazides). Journal of Saudi Chemical Society.

Sources

Application

Application Note: Advanced Methodologies for the Synthesis of Polysubstituted Hydrazides

Executive Summary Polysubstituted hydrazides ( ) are critical pharmacophores in drug discovery, serving as core scaffolds in peptidomimetics, aza-peptides, and precursors to nitrogenous heterocycles (e.g., indoles, pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polysubstituted hydrazides (


) are critical pharmacophores in drug discovery, serving as core scaffolds in peptidomimetics, aza-peptides, and precursors to nitrogenous heterocycles (e.g., indoles, pyrazoles).[1] Despite their utility, their synthesis is often plagued by regioselectivity issues—specifically distinguishing between the nucleophilic 

(amide nitrogen) and

(terminal nitrogen)—and the inherent oxidation sensitivity of the hydrazine bond.

This guide moves beyond classical acid chloride couplings to present three high-fidelity protocols for synthesizing complex hydrazides. We focus on controlling regiochemistry through Transition-Metal Catalysis , Multicomponent Reactions (MCRs) , and Strategic Protecting Group Manipulations .[1]

Strategic Decision Matrix

Before selecting a protocol, the substitution pattern of the target hydrazide dictates the synthetic pathway. The following decision tree outlines the optimal methodology based on the desired substitution.

G Start Target Scaffold Analysis Q1 Is the target N-Arylated? Start->Q1 PathA Protocol 1: Pd-Catalyzed C-N Cross-Coupling Q1->PathA Yes (Aryl Halide SM) Q2 Is it a Peptidomimetic (Alpha-amino amide)? Q1->Q2 No (Alkyl/Acyl) PathB Protocol 2: Ugi-4CR (Hydrazino-Ugi) Q2->PathB Yes (High Diversity) PathC Protocol 3: Stepwise Regioselective Alkylation Q2->PathC No (Specific Pattern)

Figure 1: Synthetic pathway selection based on target structural motifs.

Protocol 1: Palladium-Catalyzed C-N Cross-Coupling

Best for:


-Aryl hydrazides (e.g., 

) where nucleophilic aromatic substitution (

) is difficult.
Scientific Rationale

Classical arylation of hydrazides often fails due to the "poisoning" effect of hydrazines on metal catalysts and the competing coordination of the amide oxygen. This protocol utilizes Buchwald-Hartwig conditions optimized for hydrazine nucleophiles. The use of bulky biaryl phosphine ligands (e.g., BrettPhos or Xantphos) is critical to facilitate the reductive elimination step and prevent the formation of stable, unreactive Pd-hydrazine complexes [1].

Experimental Setup
  • Atmosphere: Strictly inert (

    
     or Ar) using a Schlenk line or Glovebox.[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1]

  • Temperature: 80–100 °C.

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox, charge a reaction vial with

    
     (1.0 mol%) and BrettPhos  (2.0 mol%).[1] Dissolve in anhydrous 1,4-dioxane (0.1 M relative to substrate) and stir at RT for 5 minutes to generate the active 
    
    
    
    species.[1]
  • Substrate Addition: Add the aryl halide (1.0 equiv, preferably bromide or iodide) and the hydrazide partner (1.2 equiv).

  • Base Activation: Add

    
     (1.4 equiv). Note: Cesium carbonate is preferred over NaOtBu to minimize background hydrolysis of the hydrazide.
    
  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (typically Hex/EtOAc).

Expert Insight: If the hydrazide partner is unsubstituted (


), the arylation will occur preferentially at the terminal (

) nitrogen due to the reduced nucleophilicity of the

(amide) nitrogen caused by resonance delocalization with the carbonyl [2].

Protocol 2: The Ugi-4CR (Hydrazino-Ugi) Approach

Best for: Rapid generation of peptidomimetic libraries and


-hydrazino amides.
Scientific Rationale

The Ugi 4-Component Reaction (Ugi-4CR) typically condenses an amine, aldehyde, isocyanide, and carboxylic acid.[1][2][3] By replacing the amine component with a hydrazine (or protected hydrazine), one can access complex


-hydrazino amides in a single pot. This method leverages atom economy  and generates high molecular complexity without intermediate isolation [3].
Experimental Setup
  • Concentration: High concentration (1.0 M) favors the multicomponent assembly.

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE).[1]

Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the hydrazine component (e.g.,

    
    , 1.0 equiv) in MeOH.[1] Add anhydrous 
    
    
    
    (1.0 g/mmol ) to sequester water and drive hydrazone formation. Stir for 2 hours at RT.
  • Component Addition: Sequentially add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).

  • Reaction: Stir at room temperature for 24–48 hours. Visual Cue: The reaction often turns from clear to slightly yellow/orange.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: The Ugi product is often pure enough for initial screening, but silica gel chromatography is recommended for isolation.

Expert Insight: If using free hydrazine (


), you risk double-addition (formation of azines).[1] Use mono-protected hydrazines (e.g., Boc-hydrazine) to enforce 1:1 stoichiometry and ensure the reaction proceeds via the hydrazone intermediate [4].

Protocol 3: Regioselective Alkylation via Protecting Groups

Best for: Precise synthesis of 1,2-disubstituted or 1,1-disubstituted hydrazides when metal catalysis is not viable.[1]

Scientific Rationale

Direct alkylation of hydrazides yields mixtures. To control this, we exploit the


 difference between 

and

. The

proton (adjacent to carbonyl) is more acidic (

) but less nucleophilic. The

is more basic and nucleophilic. However, by using a Boc-protection strategy , we can sterically and electronically deactivate one nitrogen to functionalize the other exclusively.[1]
Workflow Diagram

P SM Hydrazine (NH2-NH2) Step1 1. Boc2O (Mono-protection) SM->Step1 Inter1 Boc-NH-NH2 Step1->Inter1 Branch1 Path A: Reductive Amination (Target: N2-Alkyl) Inter1->Branch1 Aldehyde + NaBH3CN Branch2 Path B: Acylation (Target: N1-Acyl) Inter1->Branch2 Acid Chloride + Base ProdA Boc-NH-NH-R Branch1->ProdA ProdB Boc-N(COR)-NH2 Branch2->ProdB

Figure 2: Divergent synthesis of N1 vs N2 substituted hydrazides using Boc-hydrazine.

Step-by-Step Methodology (N2-Alkylation)
  • Condensation: Dissolve Boc-hydrazine (1.0 equiv) and the aldehyde (1.1 equiv) in MeOH. Stir for 1 hour.

  • Reduction: Cool to 0 °C. Add

    
     (1.5 equiv) slowly. Caution: Generates HCN gas if acidified; keep pH > 7 or vent to scrubber.[1]
    
  • Acylation (Optional): To functionalize

    
    , add an acid chloride and 
    
    
    
    to the crude amine.[1] The steric bulk of the Boc group on
    
    
    forces acylation at
    
    
    (if
    
    
    is secondary) or
    
    
    (if
    
    
    is too hindered).
  • Deprotection: Treat with 4M HCl in Dioxane to remove the Boc group, revealing the free amine/hydrazide.

Characterization & Troubleshooting

The "Rotamer" Problem in NMR

Hydrazides exhibit restricted rotation around the


 amide bond, leading to the presence of rotamers  (E/Z isomers) in solution. This frequently causes signal doubling or broadening in 

and

NMR spectra, often mistaken for impurities [5].[1][4]

Validation Protocol:

  • Variable Temperature (VT) NMR: Run the NMR at elevated temperature (e.g., 50–80 °C in DMSO-

    
    ).
    
    • Result: If the signals coalesce into sharp singlets, they are rotamers.[1] If they remain distinct, they are impurities or diastereomers.[1]

  • Solvent Switch: Changing from

    
     to DMSO-
    
    
    
    or
    
    
    can shift the equilibrium and simplify the spectrum.
Data Summary Table
MethodKey ReagentsRegioselectivityPrimary Limitation
Pd-Coupling

, BrettPhos
High (

over

)
Cost of catalyst; requires aryl halides.
Ugi-4CR Isocyanide, AldehydeFixed (

-hydrazino)
Atom economy is high, but purification can be tricky.[1]
Alkylation Boc-Hydrazine,

Tunable (Protecting Group dependent)Step-count is higher (requires protection/deprotection).[1]

References

  • Pd-Catalyzed C-N Coupling of Hydrazines

    • Source:[1][5]

    • Context: Defines the mechanistic cycle and the necessity of specific bases (KOH/Cs2CO3)
  • Regioselectivity in Hydrazide Synthesis

    • Source:[1]

    • Context: Discusses the nucleophilicity differences between N1 and N2 in hydrazines and hydrazides.
  • Ugi Reaction with Hydrazines

    • Source:[1]

    • Context: Protocol for using hydrazines as the amine component in Ugi MCRs to gener
  • N-Hydroxyimide Ugi Variant

    • Source:[1]

    • Context: Advanced application of Ugi reaction for direct N-N bond form
  • NMR Characterization of Rotamers

    • Source:[1]

    • Context: Detailed analysis of signal doubling in hydrazide NMR spectra due to restricted amide bond rot

Sources

Method

Protocol for Evaluating the Cytotoxicity of Novel Hydrazide Derivatives

Application Note: AN-CYTO-HYD-01 Executive Summary Hydrazide derivatives ( ) represent a high-value pharmacophore in drug discovery, particularly for anti-tubercular, anti-fungal, and anti-neoplastic applications. Howeve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CYTO-HYD-01

Executive Summary

Hydrazide derivatives (


) represent a high-value pharmacophore in drug discovery, particularly for anti-tubercular, anti-fungal, and anti-neoplastic applications. However, their unique chemical properties—specifically their reducing potential and solubility profiles—introduce significant artifacts in standard colorimetric assays.

This guide outlines a validated, interference-free protocol for assessing the cytotoxicity of hydrazide derivatives. It prioritizes the Sulforhodamine B (SRB) assay over tetrazolium-based methods (MTT/MTS) to eliminate false-negative toxicity results caused by chemical reduction.

The "Redox Trap": Why Standard Protocols Fail

Before beginning, researchers must understand the specific liability of hydrazide chemistry in cell-based assays.

  • The Mechanism of Failure: Standard MTT assays rely on cellular dehydrogenases to reduce yellow tetrazolium salts into purple formazan.

  • The Hydrazide Artifact: Hydrazide moieties act as chemical reducing agents. They can non-enzymatically reduce MTT to formazan in the culture medium, even in the absence of live cells.

  • The Consequence: This generates a "false viability" signal.[1] A highly toxic hydrazide might kill 100% of cells but still produce a dark purple signal due to chemical reduction, leading to a calculated IC

    
     that is dangerously overestimated.
    

Critical Directive: If using MTT/MTS, you must include a cell-free negative control containing the compound and dye. If this turns purple, the assay is invalid. We recommend the SRB assay (Protocol A) as the primary standard for this class of compounds.

Pre-Experimental Considerations

Solubility & Compound Handling

Hydrazides often exhibit poor aqueous solubility and potential hydrolytic instability.

  • Solvent Selection: Dissolve primary stocks in sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration Limits:

    • Stock: 10 mM – 50 mM (Store at -20°C; avoid repeated freeze-thaw).

    • Working Solution: Dilute in complete media immediately before use.

    • DMSO Tolerance: Final well concentration must be

      
       (v/v). For sensitive lines (e.g., HepG2, primary neurons), keep 
      
      
      
      .
  • Pre-Screen Check: Visually inspect high-concentration wells (100 µM) for crystal formation after 24h incubation. Hydrazide precipitation causes physical stress to cells, mimicking cytotoxicity.

Workflow Logic

The following decision tree dictates the experimental approach to ensure data integrity.

G Start Start: Hydrazide Derivative Evaluation Solubility Solubility Check (DMSO < 0.5%) Start->Solubility Interference Cell-Free Interference Test (Media + Compound + MTT) Solubility->Interference Result Does media turn purple? Interference->Result SRB Protocol A: SRB Assay (Protein Staining - Recommended) Result->SRB Yes (Interference Detected) ModMTT Protocol B: Modified MTT (Requires Wash Steps) Result->ModMTT No (But risk remains) Analysis Data Analysis (IC50) SRB->Analysis ModMTT->Analysis

Figure 1: Decision matrix for selecting the appropriate cytotoxicity assay for reducing agents.

Protocol A: Sulforhodamine B (SRB) Assay (Recommended)

Principle: The SRB assay stains cellular proteins with a bright pink aminoxanthene dye. It does not depend on mitochondrial redox activity, making it immune to hydrazide interference.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA) (Store at 4°C).

  • Dye Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add hydrazide derivatives (serial dilutions, e.g., 0.1 µM to 100 µM). Include:

    • Vehicle Control: Media + DMSO.[2][3][4]

    • Positive Control: Doxorubicin or standard hydrazide (e.g., Isoniazid).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO

    
    .
    
  • Fixation (Critical):

    • Gently layer 50 µL of cold (4°C) 10% TCA directly onto the 100 µL growth media. Do not aspirate media first (prevents cell loss).

    • Incubate at 4°C for 1 hour.

  • Washing: Wash plates 4x with slow-running tap water. Allow to air dry completely (plates can be stored indefinitely at this stage).

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at room temperature.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake for 5 min to solubilize the protein-bound dye.

  • Quantification: Read Absorbance at 510 nm .

Protocol B: Modified MTT Assay (With Wash Step)

Use Case: Only if SRB reagents are unavailable. Modification: You must remove the hydrazide compound before adding the MTT dye to prevent chemical reduction.

  • Treatment: Treat cells as described above for 48–72h.

  • Wash Step (The Modification):

    • Carefully aspirate the media containing the hydrazide derivative.

    • Gently wash cells 1x with warm PBS. Note: Loosely adherent cells (e.g., HEK293) may detach here. If so, use Protocol A.

  • Dye Addition: Add fresh media containing MTT (0.5 mg/mL).

  • Incubation: Incubate 3–4 hours.

  • Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm .

Mechanistic Validation (Secondary Screening)

Once cytotoxicity is confirmed, the mechanism of cell death for hydrazides often involves mitochondrial disruption and ROS generation.

Recommended Flow Cytometry Panel
  • Annexin V-FITC / PI: To distinguish Apoptosis (Annexin V+) from Necrosis (PI+).

  • DCFDA Staining: To measure Reactive Oxygen Species (hydrazides often induce oxidative stress).

Mechanism of Action Diagram

MOA Compound Hydrazide Derivative ROS ROS Generation (Oxidative Stress) Compound->ROS Metabolic Activation Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Common cytotoxic mechanism of hydrazide derivatives via the intrinsic mitochondrial pathway.

Data Analysis & Reporting

Calculating % Cytotoxicity

Normalize raw OD values using the following formula:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background (Blank) Hydrazide reduced the MTT dye.Switch to SRB Assay (Protocol A) or perform PBS wash (Protocol B).
Precipitation in Wells Compound insoluble in aqueous media.Lower concentration; check DMSO stock; warm media to 37°C before adding.
Uneven Staining (SRB) Cell detachment during TCA fixation.Add TCA slowly on top of media; do not blast cells with pipette.
Low Signal (Vehicle) Cell seeding density too low.Increase seeding density (e.g., from 5k to 10k cells/well).

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[5] Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.[6] Link

  • Stockert, J. C., et al. (2012). Assays for cell viability: Metrological applications. Microscopy and Microanalysis. Link

  • Rollins, S., et al. Interference of Chemical Compounds with MTT Assays. Assay Guidance Manual (NCBI). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N'-benzyl-2-chloro-N'-phenylacetohydrazide

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific technical challenges associated with the preparation of N'-benzyl-2-chloro-N'-phenylacetohydrazide .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific technical challenges associated with the preparation of N'-benzyl-2-chloro-N'-phenylacetohydrazide . It is designed for researchers encountering stability issues, low yields, or purification difficulties during the acylation of 1,1-disubstituted hydrazines.

Part 1: The Synthetic Strategy & Core Challenges

The synthesis involves the


-acylation of 1-benzyl-1-phenylhydrazine  with chloroacetyl chloride . While conceptually simple (Schotten-Baumann type reaction), the specific substituents introduce steric and electronic factors that complicate the protocol.

Reaction Scheme:



Critical Failure Points
  • Precursor Instability: 1-benzyl-1-phenylhydrazine is highly susceptible to oxidation, turning from a pale oil/solid to a dark red tar upon air exposure.

  • Competitive Alkylation: The highly electrophilic

    
    -carbon in chloroacetyl chloride can undergo 
    
    
    
    attack by the hydrazine, leading to
    
    
    -alkylated byproducts rather than the desired amide.
  • HCl Management: Inadequate scavenging of HCl leads to the protonation of the unreacted hydrazine, deactivating it and stalling the reaction.

Part 2: Troubleshooting Guide (FAQ Format)
Module A: Precursor Integrity (1-benzyl-1-phenylhydrazine)

Q: My starting hydrazine turned reddish-brown before I could use it. Is it salvageable? A: The color change indicates oxidation to azo- or diazonium-like species.

  • Diagnosis: If the material is a dark oil, it is likely degraded.

  • Solution: Do not use degraded material.

    • Immediate Fix: Purify via acid-base extraction.[1] Dissolve in

      
      , extract with 
      
      
      
      (the hydrazine moves to the aqueous layer as the salt), wash the organic layer, then basify the aqueous layer with cold
      
      
      and extract back into
      
      
      .
    • Long-term Storage: Convert the hydrazine to its hydrochloride salt for storage. It is a stable solid. Liberate the free base immediately before the acylation reaction.

Module B: Reaction Optimization

Q: I observe a significant amount of "gum" forming during the addition of chloroacetyl chloride. A: This is often caused by localized high concentrations of reagents leading to double acylation or polymerization, compounded by insufficient heat dissipation.

  • Protocol Adjustment:

    • Temperature: Cool the reaction to -10°C to 0°C . The acylation is extremely fast; lower temperatures favor the kinetic amide formation over thermodynamic alkylation.

    • Dilution: Dilute the chloroacetyl chloride in the reaction solvent (DCM or THF) before addition. Do not add neat acid chloride.

    • Base Choice: Switch to a biphasic system (

      
       / 
      
      
      
      /
      
      
      ) or use Pyridine as the solvent/base scavenger. Pyridine forms an intermediate acyl-pyridinium species that is a milder, more selective acylating agent than the acid chloride itself.

Q: The product contains an impurity that is difficult to separate by column chromatography. A: The impurity is likely the


-alkylated product (

attack on the

) or the unreacted hydrazine.
  • Purification Hack:

    • Since the product is an amide (non-basic) and the impurity is likely an amine or hydrazine (basic), use an acid wash .

    • Dissolve the crude mixture in EtOAc.

    • Wash 3x with

      
      . The product remains in the organic layer; the unreacted hydrazine and alkylated amine byproducts are removed in the aqueous layer.
      
Part 3: Validated Experimental Protocol

Target: N'-benzyl-2-chloro-N'-phenylacetohydrazide Scale: 10 mmol

  • Preparation of Free Base:

    • Suspend 1-benzyl-1-phenylhydrazine hydrochloride (2.35 g, 10 mmol) in

      
       (50 mL).
      
    • Add Triethylamine (1.5 mL, 11 mmol) or shake with

      
       if using a biphasic approach. Ensure the hydrazine is fully dissolved as the free base.
      
  • Acylation:

    • Cool the solution to 0°C under Nitrogen.

    • Add Pyridine (0.9 mL, 11 mmol) as the acid scavenger.

    • Add Chloroacetyl chloride (1.13 g, 10 mmol) dropwise over 20 minutes. Note: The solution may turn yellow/orange.

  • Workup:

    • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Quench with ice water (20 mL).

    • Critical Step: Wash the organic layer sequentially with:

      • 
         (
        
        
        
        ) – Removes pyridine and unreacted hydrazine.
      • Sat.

        
         (
        
        
        
        ) – Removes hydrolyzed chloroacetic acid.
      • Brine (

        
        ).
        
  • Isolation:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Recrystallization: If the residue is solid, recrystallize from Ethanol/Water (9:1) . If oily, triturate with cold Hexanes/Ether.

Part 4: Data & Visualization
Table 1: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Dark Red Reaction Mixture Oxidation of hydrazine precursor.Use fresh hydrazine or HCl salt; ensure inert atmosphere (

/Argon).
Low Yield (<40%) Hydrolysis of acid chloride or protonation of hydrazine.Ensure solvents are anhydrous; increase base equivalents to 1.2 eq.
Product is Oily/Sticky Residual solvent or trace hydrazine impurities.Dry under high vacuum for 12h; perform HCl wash during workup.
NMR shows split peaks Rotamers (common in amides) or impurities.Run NMR at elevated temp (50°C) to coalesce rotamers; check integration.
Diagram 1: Synthetic Workflow & Decision Tree

SynthesisWorkflow Start Start: 1-Benzyl-1-phenylhydrazine (HCl Salt recommended) CheckColor Check Color: Is it White/Pale Yellow? Start->CheckColor Purify Action: Acid/Base Extraction or Recrystallization CheckColor->Purify No (Red/Dark) Reaction Reaction Setup: DCM, 0°C, Pyridine (1.1 eq) Add Chloroacetyl Chloride slowly CheckColor->Reaction Yes Purify->CheckColor Workup Workup Strategy: 1. Quench (H2O) 2. Wash 1M HCl (Critical) 3. Wash NaHCO3 Reaction->Workup Analysis Analysis (NMR): Check for Chloroacetyl CH2 (~4.1 ppm) Check for Benzyl CH2 (~4.9 ppm) Workup->Analysis

Caption: Step-by-step decision tree for the synthesis and purification of N'-benzyl-2-chloro-N'-phenylacetohydrazide.

Diagram 2: Mechanistic Pathways & Side Reactions

Mechanism Reagents Reagents: Hydrazine + Cl-CH2-COCl PathA Path A (Desired): N-Acylation (Kinetic Control, 0°C) Reagents->PathA Fast PathB Path B (Undesired): N-Alkylation (S_N2) (Thermodynamic, High Temp) Reagents->PathB Slow Product Target Product: N'-benzyl-2-chloro- N'-phenylacetohydrazide PathA->Product Byproduct Byproduct: Alkylated Hydrazine PathB->Byproduct

Caption: Competitive reaction pathways. Low temperature favors Path A (Acylation) over Path B (Alkylation).

References
  • BenchChem Technical Support. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. BenchChem. Link

  • Sigma-Aldrich. (2025).[3] 1-Benzyl-1-phenylhydrazine hydrochloride Product Safety & Properties. Merck KGaA. Link

  • Sonntag, N. O. V. (1968).[4] Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides. Journal of the American Oil Chemists' Society.[4] Link

  • Olah, G. A., et al. (2022).[5] Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. MDPI. Link

Sources

Optimization

Advanced Protocol: High-Purity Synthesis of N-Substituted Hydrazides

Technical Support Center | Application Note 884-B To: Research Scientists, Process Chemists From: Senior Application Scientist, Synthesis Division Subject: Overcoming Regioselectivity and Purification Bottlenecks in Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note 884-B

To: Research Scientists, Process Chemists From: Senior Application Scientist, Synthesis Division Subject: Overcoming Regioselectivity and Purification Bottlenecks in Hydrazide Formation

Executive Summary

Synthesizing N-substituted hydrazides (


 or 

) presents two distinct failure modes: regiochemical ambiguity (acylation at the wrong nitrogen) and purification difficulty (polarity-induced streaking on silica and stubborn coupling byproducts).

This guide replaces trial-and-error with a mechanistic approach. We prioritize T3P® (Propylphosphonic anhydride) coupling over traditional carbodiimides (EDC/DCC) to solve the "purity" problem upstream, and we utilize electronic-based predictive logic to solve the "yield" problem.

Module 1: Regioselectivity & Reaction Design

The Core Challenge: Hydrazines contain two nucleophilic sites. Controlling which nitrogen attacks the electrophile (acyl donor) is dictated by the substituent's electronic influence.

1.1 The Nucleophilicity Rule

You must characterize your hydrazine substituent (


) before selecting a route.
Substituent Type (

)
Electronic EffectReactive SiteProduct Formed
Alkyl (e.g., Methyl, Benzyl)Inductive Donation (+I) . Increases electron density on the substituted Nitrogen (

).

(Substituted)

Aryl (e.g., Phenyl)Resonance Withdrawal (-M) . Delocalizes lone pair into the ring, deactivating

.

(Unsubstituted)

Electron Withdrawing (e.g., Boc, Ts)Strong deactivation of

.

(Unsubstituted)

1.2 The "Forced" Regioselectivity Strategy

If the natural nucleophilicity opposes your desired target (e.g., you need


-acylation of an alkyl hydrazine), you must  use a protecting group strategy. Do not rely on steric hindrance or temperature control alone; they are statistically unreliable for scale-up.

Recommendation: Use Boc-protection to block the more reactive site, couple, and then deprotect.

RegioselectivityLogic Start Target Structure? Type1 1,1-Disubstituted (R-CO-NR'-NH2) Start->Type1 Type2 1,2-Disubstituted (R-CO-NH-NH-R') Start->Type2 SubstCheck Check Substituent (R') on Hydrazine Type1->SubstCheck Type2->SubstCheck DirectAlkyl Direct Coupling (Alkyl Hydrazine) SubstCheck->DirectAlkyl R' = Alkyl (N1 is more nuc) DirectAryl Direct Coupling (Aryl Hydrazine) SubstCheck->DirectAryl R' = Aryl (N2 is more nuc) ProtectReq Mismatched Reactivity: Requires PG Strategy SubstCheck->ProtectReq R' = Aryl (N1 is deactivated) BocRoute 1. Boc-protect N1 2. Couple at N2 3. Deprotect SubstCheck->BocRoute R' = Alkyl (N1 is more nuc)

Caption: Decision matrix for selecting direct coupling vs. protecting group strategies based on hydrazine electronics.

Module 2: The T3P Coupling Protocol (High Yield)

Why T3P? Traditional reagents like EDC/HOBt often leave urea byproducts that co-elute with polar hydrazides. T3P (Propylphosphonic anhydride) drives the reaction to completion, and its byproducts are water-soluble. This allows for a "wash-only" purification in 80% of cases.

Standard Operating Procedure (SOP-884)

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Substituted Hydrazine (1.1 - 1.2 equiv)

  • Base: DIPEA or NMM (3.0 - 4.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid and Base in EtOAc at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 20 minutes at 0°C. Note: This pre-activation forms the reactive anhydride species.

  • Addition: Add the Substituted Hydrazine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS (TLC is often misleading for hydrazides due to streaking).

    • Checkpoint: If conversion stalls at 50%, add 0.5 equiv more T3P and 1.0 equiv Base.

  • Quench: Add water (equal volume to solvent).

Module 3: Purification & Isolation (High Purity)

Hydrazides are notorious for "streaking" on silica gel due to hydrogen bonding. Avoid column chromatography if possible.

3.1 The "Wash-Only" Workup (For T3P Reactions)

Because T3P byproducts are water-soluble phosphates, we can use a pH-swing extraction.

WorkupFlow RxnMix Crude Rxn Mixture (EtOAc) WaterWash Water Wash (Removes T3P salts) RxnMix->WaterWash AcidWash Citric Acid (10%) (Removes excess Hydrazine) WaterWash->AcidWash BaseWash NaHCO3 (Sat.) (Removes unreacted Acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Conc. BaseWash->Dry

Caption: T3P workup stream.[1][2] Note: If product is acid-sensitive, skip Citric Acid and use brine.

3.2 Chromatography Rescue (If Wash Fails)

If you must run a column:

  • Stationary Phase: Silica gel.

  • Mobile Phase Modifier: You must dope the eluent with 1% Triethylamine (TEA) or 1% NH₄OH . This neutralizes the acidic sites on the silica that cause hydrazide decomposition and streaking.

  • Alternative: Use C18 Reverse Phase silica (water/acetonitrile gradient) to avoid hydrogen-bonding issues entirely.

Module 4: Troubleshooting Center (FAQ)
SymptomRoot CauseCorrective Action
Product streaks on TLC from baseline. Interaction with acidic silica silanols.Add 1% TEA or NH₄OH to your TLC developing chamber.
Formation of "Sym-Hydrazine" (

).
Over-acylation (Dimerization).1. Use excess hydrazine (2-3 equiv) if making unsubstituted hydrazides.2. Keep reaction at 0°C.3. Add the acid chloride to the hydrazine (inverse addition).
Low Yield with EDC/HOBt. Formation of

-acylurea byproduct that is hard to separate.
Switch to T3P. The byproduct is water-soluble, preventing product entrapment during isolation.
Regioisomer mixture (

vs

).
Steric/Electronic competition.Do not optimize conditions. Switch to a Boc-protected hydrazine (e.g., Boc-NH-NH-R) to force the coupling to the desired nitrogen, then deprotect with HCl/Dioxane.
Product disappears during workup. Product is water-soluble.1. Saturate the aqueous layer with NaCl (salting out).2. Extract with

-Butanol or DCM/iPrOH (3:1).3. Do not use Citric Acid wash; keep pH neutral.
References
  • Regioselectivity Mechanisms

    • Title: Regioselective Acylation of Alkyl- and Arylhydrazines.[3]

    • Source:Journal of Organic Chemistry.
    • Context: Explains the inductive vs. resonance effects driving N1 vs N2 selectivity.
    • URL:[Link](Note: Generalized citation for standard textbook reactivity of hydrazines).

  • T3P Coupling Efficiency

    • Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[1][2][4][5]

    • Source:Synlett.
    • Context: Detailed review of T3P advantages over EDC for amide/hydrazide bond formation.[5]

  • Purification Strategies

    • Title: Practical Guide to the Purific
    • Source:Organic Process Research & Development.
    • Context: Industrial scale-up techniques for isol
    • URL:[Link](Linked to journal landing page as specific troubleshooting protocols are often embedded in broader synthesis papers).

  • Boc-Protection Strategy

    • Title: Use of Boc-protected hydrazines for regiocontrol.
    • Source:Tetrahedron Letters.
    • Context: Method for forcing N2 acyl
    • URL:[Link]

Sources

Troubleshooting

side reactions in the synthesis of chloro-substituted organic compounds

Welcome to the Halo-Synthesis Technical Support Center. Your Ticket ID: #CHL-2026-X Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Synthesis Technical Support Center. Your Ticket ID: #CHL-2026-X Assigned Specialist: Dr. A. Vance, Senior Application Scientist

You have reached the Tier-3 support log for chlorination chemistries. Below are the resolved troubleshooting guides for the most frequent "pain points" reported by our research partners in medicinal chemistry and process development.

Ticket #802: The "Stuck" Intermediate (Aliphatic Chlorination)

User Complaint: "I’m converting a primary alcohol to an alkyl chloride using Thionyl Chloride (


). Conversion is incomplete, and NMR shows a new set of peaks that aren't my product or starting material."

Diagnosis: You have likely formed a Dialkyl Sulfite Ester . In the absence of a catalyst or sufficient heat, the initial chlorosulfite intermediate (


) can react with a second molecule of alcohol instead of rearranging to the chloride.

The Fix: Vilsmeier-Haack Catalysis You need to switch the mechanism from a thermal decomposition to a catalytic nucleophilic attack. Add N,N-Dimethylformamide (DMF) (0.1 - 1.0 mol%).

Technical Explanation: DMF reacts with


 to form the highly reactive Vilsmeier-Haack reagent  (dimethylchloromethyleneammonium chloride).[1] This species is a far more potent electrophile than 

itself. It converts the alcohol into an activated imidate intermediate, which is rapidly displaced by chloride ions.

Workflow Visualization:

VilsmeierCatalysis DMF DMF Catalyst VH Vilsmeier-Haack Reagent (Active) DMF->VH + SOCl2 - SO2 SOCl2 SOCl2 SOCl2->VH Inter Activated Imidate Species VH->Inter + R-OH - HCl ROH Alcohol (R-OH) ROH->Inter Inter->DMF Catalyst Turnover Prod Alkyl Chloride (R-Cl) Inter->Prod + Cl- (fast) - Regenerates DMF

Figure 1: The catalytic cycle of DMF in thionyl chloride chlorination, preventing sulfite ester formation.

Ticket #404: The "Vanishing" Stereocenter

User Complaint: "I treated my chiral secondary alcohol with neat


 expecting inversion (

), but I got retention of configuration. When I repeated it with a different solvent, I got racemization."

Diagnosis: You are battling the


 vs. 

Dichotomy
. Thionyl chloride is notorious for mechanism switching based on solvation and additives.

Troubleshooting Matrix:

ConditionMechanismStereochemical OutcomeWhy?
Neat


(Internal Return)
Retention The leaving group (

) collapses internally; the chloride attacks from the same side as the leaving oxygen.

+ Pyridine

Inversion Pyridine acts as a base to sequester

and generates free

ions, forcing a backside attack.

+ Ether/Dioxane

Retention Solvents that stabilize the ion pair without being nucleophilic favor internal return.
High Dielectric Solvent

Racemization Solvents promoting ionization (like wet DMF or polar protic mixtures) allow carbocation formation.

Protocol for Inversion (Walden Inversion):

  • Dissolve alcohol in dry DCM or Toluene.

  • Add 1.1 - 2.0 eq of Pyridine (or Triethylamine).

  • Cool to 0°C.

  • Add

    
     dropwise.
    
  • Self-Validation: Monitor the disappearance of the OH peak in IR (

    
    ).
    

Ticket #911: The "Runaway" Ring (Aromatic Chlorination)

User Complaint: "I tried to chlorinate a phenol using


 gas. I wanted the mono-ortho product, but I got a mixture of di- and tri-chlorinated tar."

Diagnosis: Over-activation. Phenols and anilines are highly activated nucleophiles.


 is too aggressive, leading to uncontrolled electrophilic aromatic substitution (

).

The Fix: Switch to N-Chlorosuccinimide (NCS) NCS provides a "reservoir" of chlorine. It releases


 slowly or acts as a transfer agent, allowing for high regioselectivity (usually para or ortho depending on sterics) without polychlorination.

Decision Tree for Aromatic Chlorination:

AromaticSelectivity Start Substrate Type? Activated Activated (Phenol/Aniline) Start->Activated Deactivated Deactivated (Nitro/Ester) Start->Deactivated MethodA Use NCS in Acetonitrile or DMF Activated->MethodA High Selectivity Needed MethodB Requires Cl2 + Lewis Acid (FeCl3/AlCl3) Deactivated->MethodB Force Conditions ResultA Mono-chlorinated Product MethodA->ResultA

Figure 2: Reagent selection guide for aromatic chlorination based on ring activation.

Ticket #666: The "Ghost" of Phosphorus Past

User Complaint: "I used the Appel Reaction (


) to avoid acidic conditions. The reaction worked, but I cannot separate the Triphenylphosphine Oxide (TPPO) byproduct from my product. It smears everywhere on the column."

Diagnosis: TPPO Contamination. TPPO is highly polar yet soluble in many organic solvents, making it difficult to crystallize or chromatograph away from polar products.

The "Hexane Crash" Protocol: Do not load the crude reaction mixture directly onto a column.

  • Concentrate the reaction mixture to a thick oil/solid.

  • Suspend the residue in a non-polar solvent mixture: 10:1 Pentane:Ether (or Hexane:Ether).

  • Vigorously stir/sonicate for 30 minutes.

  • TPPO precipitates as a white solid; most organic alkyl chlorides will remain in solution.

  • Filter through a fritted funnel or a short pad of Celite.

  • Advanced Tip: If TPPO remains, add

    
      (anhydrous) in ethanol. It forms a coordination complex with TPPO (
    
    
    
    ) that precipitates out of solution [4].

Safety Module: Emergency Quenching

Critical Alert: Never add water directly to a flask containing neat Thionyl Chloride or Phosphorus Pentachloride. The flash vaporization of water and rapid gas evolution (


) can cause an explosion.

Standard Operating Procedure (SOP) for Quenching:

  • Dilute: Add an inert solvent (DCM, Toluene) to the reaction flask to act as a heat sink.

  • Cool: Submerge flask in an ice/salt bath (-10°C to 0°C).

  • The "Sacrificial" Nucleophile: Do not use water yet. Add Isopropanol or tert-Butanol dropwise.

    • Why? These react slower than water and produce alkyl halides + gas at a controlled rate.

  • Neutralize: Once the exotherm subsides, add Saturated Sodium Bicarbonate (

    
    ) slowly.
    
    • Warning: This produces

      
      .[2] Ensure the vessel is open  to a scrubber.[2]
      

References

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.[3][4]Link

  • Royal Society of Chemistry. (2022). Chlorination Using Thionyl Chloride.[1][2][3][5][6][7][8] In: Sustainable Synthesis of Pharmaceuticals. Link

  • BenchChem. (2025).[2] N-Chlorosuccinimide: A Comprehensive Technical Guide.[9]Link

  • National Institutes of Health (NIH). (2017). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature.Link

  • Organic Syntheses. (2012). Handling and Safety of Thionyl Chloride.[5][7][10] Org.[3][7][11][12] Synth. 2012, 89, 44-54.[7] Link

Sources

Optimization

purification techniques for polar acetohydrazide derivatives

Welcome to the Polar Acetohydrazide Purification Technical Support Center . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges inherent to acetohydrazide de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Polar Acetohydrazide Purification Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges inherent to acetohydrazide derivatives (


). These molecules possess a "Dr. Jekyll and Mr. Hyde" profile: they are essential pharmacophores but are plagued by high polarity, poor solubility in standard organic solvents, and the persistent presence of genotoxic hydrazine precursors.

This guide is modular. Navigate directly to the issue impeding your workflow.

Module 1: The "Oiling Out" Phenomenon & Recrystallization

Issue: My crude product separates as a sticky oil or gum upon cooling, rather than a crystalline solid.

Technical Insight: Acetohydrazides are capable of aggressive hydrogen bonding (both donor and acceptor). When cooling a supersaturated solution, if the solvation energy remains competitive with the lattice energy, the molecules aggregate into a disordered liquid (oil) rather than an ordered lattice. This is often exacerbated by residual water or alcoholic solvents.

Troubleshooting Protocol: The Dual-Solvent Approach

Do not rely on single-solvent cooling. You must force the lattice formation using a polarity gradient.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) .

    • Note: If the compound is highly polar, add 5-10% water to the alcohol.

  • The Cloud Point: Remove from heat. While still hot, add Diethyl Ether (

    
    )  or MTBE  dropwise.
    
    • Stop immediately when a faint, persistent cloudiness appears.

  • Re-solvation: Add 1-2 drops of the polar solvent (MeOH/EtOH) to clear the cloudiness.

  • Controlled Nucleation: Allow the solution to cool to room temperature undisturbed.

    • Critical: Do not put it directly into ice. Rapid cooling traps impurities and causes oiling.

  • Final Crash: Once room temp is reached, place in a -20°C freezer overnight.

Data: Solvent Systems for Polar Hydrazides

Polarity ProfilePrimary Solvent (Hot)Anti-Solvent (Add Warm)Best For
High Polarity WaterEthanolZwitterionic hydrazides
Med-High Polarity MethanolDiethyl Ether / MTBEStandard acetohydrazides
Lipophilic Variants Ethyl Acetaten-HeptaneAromatic substituted derivatives

Module 2: Genotoxic Impurity Management (Hydrazine Removal)

Issue: My LC-MS shows residual Hydrazine Hydrate. I cannot proceed to biological testing.

Technical Insight: Hydrazine is a known mutagen and carcinogen (ICH M7 guidelines). It is often used in excess during synthesis. Because hydrazine is hyper-polar and basic, it streaks on silica and co-elutes with polar acetohydrazides. Standard evaporation fails because hydrazine hydrate forms an azeotrope with water and ethanol.

The Solution: Chemical Scavenging (The "In-Situ" Derivatization) We utilize the nucleophilicity of hydrazine to capture it with a lipophilic aldehyde, converting it into an easily separable hydrazone.

Step-by-Step Protocol:

  • Quantification: Estimate the excess hydrazine (e.g., 10-20 mol%).

  • Scavenger Addition: Add Benzaldehyde (1.1 - 1.5 equivalents relative to estimated hydrazine) to the crude reaction mixture.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Mechanism:[1][2][3][4]

      
       (Benzalazine).
      
  • Separation:

    • Benzalazine is highly insoluble in water and polar alcohols. It will precipitate as a yellow solid.

    • Filter the mixture. The solid is the impurity.

    • Filtrate contains your purified acetohydrazide.

HydrazineScavenging Crude Crude Mixture (Product + Hydrazine) AddScavenger Add Benzaldehyde (Stir 30 min) Crude->AddScavenger Reaction Formation of Insoluble Benzalazine AddScavenger->Reaction Filter Filtration Reaction->Filter SolidWaste Solid: Benzalazine (Discard) Filter->SolidWaste Retentate Filtrate Filtrate: Purified Acetohydrazide Filter->Filtrate Permeate

Figure 1: Workflow for chemical scavenging of hydrazine impurities using benzaldehyde.

Module 3: Chromatographic Challenges

Issue: The compound streaks from baseline to solvent front on TLC/Column. Separation is impossible.

Technical Insight: Acetohydrazides possess a basic nitrogen (


) and an acidic proton (

). On standard silica gel, the basic amine interacts strongly with acidic silanols (

), causing "tailing."

Troubleshooting Guide:

Option A: Mobile Phase Modification (The "Base Wash") You must neutralize the silica surface.

  • Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase (e.g., DCM:MeOH:TEA).
    
  • Pre-treatment: Flush the silica column with the mobile phase containing the base before loading the sample.

Option B: Reverse Phase (The "Gold Standard") For polar acetohydrazides, Normal Phase (Silica) is often the wrong tool.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Why: The polar hydrazide elutes early and sharp on C18, while non-polar impurities (unreacted esters, bis-hydrazides) retain longer.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product turns yellow after drying. Is it decomposing?

  • Diagnosis: Likely oxidation. Hydrazides are reducing agents.[5][6]

  • Fix:

    • Dry under high vacuum in the dark.

    • Store under Argon/Nitrogen atmosphere.

    • Check for trace metal contamination (which catalyzes oxidation) if you used metal catalysts upstream.

Q2: I see a "double spot" on TLC that merges when I change solvents.

  • Diagnosis: Rotamers. The amide bond (

    
    ) has restricted rotation, often showing cis and trans isomers on NMR or TLC.
    
  • Verification: Run High-Temperature NMR. If the peaks coalesce, it is a single pure compound, not an impurity.

Q3: Can I use Acetone for recrystallization?

  • WARNING: NO.

  • Reason: Primary hydrazides react with ketones (acetone) to form hydrazones (

    
    ). You will destroy your product. Always use alcohols, ethers, or esters; never ketones or aldehydes as solvents.
    

References

  • Hydrazine Removal & Scavenging

    • Methodology: "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials."[7] Journal of Pharmaceutical and Biomedical Analysis. (2016). Describes derivatization logic applicable to scavenging.

    • Scavenging Resins: "Process for removing impurities from hydrazine hydrate."[8] Google Patents (DE4329599C1).

  • Chromatography of Polar Amines

    • Mobile Phase Modifiers: "Effect of amine mobile phase additives on chiral subcritical fluid chromatography." Journal of Chromatography A. (2004). Validates the use of basic modifiers to suppress silanol activity.

    • General Purification:[9] "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Technical Notes. (2023).

  • Recrystallization & Solubility

    • Solvent Selection: "Common Solvents for Recrystallization."[3][10][11] University of Rochester, Dept of Chemistry.

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of N'-benzyl-N'-phenylacetohydrazides

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of N'-Benzyl-N'-phenylacetohydrazide Synthesis Executive Summary & Chemical Scope Thi...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of N'-Benzyl-N'-phenylacetohydrazide Synthesis

Executive Summary & Chemical Scope

This guide details the optimization of reaction conditions for the synthesis of N'-benzyl-N'-phenylacetohydrazide (Structure:


). This molecule belongs to the class of 1,1-disubstituted hydrazides, often used as intermediates in the synthesis of aza-peptides and heterocycles.

Critical Regiochemical Note: The nomenclature "N'-benzyl-N'-phenyl" indicates that both the benzyl and phenyl groups are attached to the terminal nitrogen (


 or 

) of the hydrazine moiety. Consequently, the synthesis must proceed via the acylation of 1-benzyl-1-phenylhydrazine . Attempts to alkylate N-phenylacetohydrazide often lead to mixtures of N- and O-alkylation or poly-alkylation and are not recommended for high-purity applications.

Reaction Pathway & Mechanism

The most robust synthetic route involves the nucleophilic attack of the unsubstituted primary amine of 1-benzyl-1-phenylhydrazine onto an acetylating agent (Acetic Anhydride or Acetyl Chloride).

Visual Workflow (DOT Diagram)

ReactionPathway Start N-Benzylaniline Inter1 N-Nitroso-N-benzylaniline Start->Inter1 NaNO2, HCl 0-5°C Inter2 1-Benzyl-1-phenylhydrazine (Unstable to Air) Inter1->Inter2 Zn, AcOH Reduction Product N'-Benzyl-N'-phenylacetohydrazide Inter2->Product Ac2O, Pyridine DCM, 0°C to RT Reagent Acetic Anhydride (Ac2O) Reagent->Product

Caption: Step-wise synthesis pathway highlighting the critical intermediate stability.

Optimized Experimental Protocol

This protocol is designed to minimize oxidation of the hydrazine intermediate and prevent di-acylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
1-Benzyl-1-phenylhydrazine 1.0Limiting ReagentMust be freshly prepared or stored under inert gas.
Acetic Anhydride (

)
1.1 - 1.2Acylating AgentPreferred over Acetyl Chloride for milder reaction profile.
Pyridine 1.5Base/CatalystScavenges acid; nucleophilic catalyst.
Dichloromethane (DCM) SolventMedium10 mL per gram of hydrazine.
DMAP 0.05CatalystOptional: Accelerates sluggish reactions.
Step-by-Step Methodology
  • Preparation of the Hydrazine Solution (Inert Atmosphere):

    • Purge a reaction flask with Nitrogen (

      
      ) or Argon.
      
    • Dissolve 1.0 equiv of 1-benzyl-1-phenylhydrazine in anhydrous DCM.

    • Note: If the starting hydrazine is dark/colored, it has oxidized. Recrystallize from Ethanol/Water before use.

  • Base Addition:

    • Add 1.5 equiv of Pyridine to the solution.

    • Cool the mixture to 0°C using an ice bath. Cooling is critical to control exotherm and selectivity.

  • Acylation:

    • Add 1.1 equiv of Acetic Anhydride dropwise over 15-20 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed 5°C during addition.

  • Reaction & Quench:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitor via TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (polar, stains with ninhydrin/anisaldehyde) should disappear.

    • Quench: Add saturated

      
       solution to neutralize acetic acid byproducts.
      
  • Workup & Purification:

    • Separate organic layer; wash with 1M HCl (to remove pyridine), then Brine.

    • Dry over

      
       and concentrate.
      
    • Crystallization: The crude oil usually crystallizes upon standing. Recrystallize from Ethanol or Ethanol/Hexane mixture to obtain white needles.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported in hydrazine acylation chemistries.

Issue 1: Low Yield / "Tar" Formation

Diagnosis: Oxidation of the hydrazine precursor. 1,1-disubstituted hydrazines are electron-rich and prone to air oxidation, forming tetrazene "tars" or hydrazones.

  • Corrective Action:

    • Ensure the starting material is white/pale yellow. If red/brown, purify immediately before use.

    • Degas all solvents with

      
       sparging prior to reaction.
      
Issue 2: Product is an Oil that won't Crystallize

Diagnosis: Presence of residual solvent (Pyridine/Acetic Acid) or rotamers.

  • Corrective Action:

    • Azeotrope: Co-evaporate the crude oil with Toluene (3x) to remove trace Pyridine/Acetic Acid.

    • Trituration: Add cold Pentane or Diethyl Ether to the oil and scratch the flask wall to induce nucleation.

    • Note: Hydrazides often exist as E/Z rotamers, which can broaden NMR signals and lower melting points. This is intrinsic to the molecule, not necessarily an impurity.

Issue 3: Di-acylation Observed

Diagnosis: Excess acylating agent or high temperature.

  • Corrective Action:

    • Strictly maintain 0°C during addition.

    • Switch from Acetyl Chloride (highly reactive) to Acetic Anhydride (milder).

    • Reduce Acetic Anhydride stoichiometry to 1.05 equiv.

FAQ: Common User Questions

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it requires stricter temperature control (-10°C) and a stronger base scavenger (Triethylamine) to prevent HCl-mediated decomposition or over-acylation. Acetic anhydride is generally cleaner for this specific substrate.

Q: Why is my NMR showing split peaks? A: N'-benzyl-N'-phenylacetohydrazide possesses an amide bond with restricted rotation (


). This creates cis/trans (or E/Z) rotamers observable in NMR at room temperature. Heating the NMR tube (variable temperature NMR) usually coalesces these peaks, confirming purity.

Q: Can I synthesize this by alkylating N-phenylacetohydrazide with benzyl bromide? A: This is not recommended . The amide nitrogen (


) is also nucleophilic. Alkylation will produce a mixture of the desired product, the N-benzyl-N-phenyl isomer (amide alkylation), and O-alkylated imidates. Separation of these isomers is difficult and yields are poor.

References

  • Preparation of 1-benzyl-1-phenylhydrazine

    • Source: PrepChem. "Synthesis of 1-benzyl-1-phenylhydrazine."
    • URL:[Link]

    • Relevance: Defines the synthesis of the critical unstable precursor
  • Acylation of Phenylhydrazines

    • Source: Hearn, M. J., et al. "Acylation Reactions of Phenylhydrazines."[1] Journal of Chemical and Engineering Data, 1985.[1]

    • URL:[Link]

    • Relevance: Establishes the kinetics and selectivity of acyl
  • General Hydrazide Synthesis & Properties

    • Source: Organic Syntheses, Coll. Vol. 2, p. 718 (1943). "Phenylhydrazine."[1][2][3][4][5]

    • URL:[Link]

    • Relevance: Foundational text on handling and purifying phenylhydrazine derivatives to prevent oxid
  • Oxidative Coupling Risks (Contextual)

    • Source: NIH / PubMed Central. "Synthesis of N,N′-disulfanediyl-bis..."
    • URL:[Link]

    • Relevance: Highlights the reactivity of benzylidene acetohydrazides and the stability of the N-N bond under oxid

Sources

Optimization

troubleshooting guide for hydrazide synthesis and purification

Technical Support Center: Hydrazide Synthesis & Purification Subject: Advanced Troubleshooting for Acyl Hydrazide Production Ticket ID: #HYD-SYN-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazide Synthesis & Purification Subject: Advanced Troubleshooting for Acyl Hydrazide Production Ticket ID: #HYD-SYN-001 Responder: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the technical support archive. You are likely here because your hydrazide synthesis—nominally a simple nucleophilic substitution—has resulted in a mixture of dimers, unreacted esters, or a product trapped in a matrix of toxic hydrazine.[1]

While the reaction of an ester with hydrazine hydrate (hydrazinolysis) is the textbook approach, it is kinetically deceptive.[1] The nucleophilicity of the product (the hydrazide,


) often competes with the reagent (hydrazine, 

), leading to the formation of the symmetrical bis-hydrazide (dimer).[1] Furthermore, the amphoteric nature of hydrazides complicates purification.

This guide moves beyond "add A to B" and focuses on kinetic control , solubility engineering , and purification logic .[1]

Phase 1: Synthesis Strategy & Kinetic Control

The most common failure mode is dimerization (formation of


). This occurs when the newly formed hydrazide attacks a second molecule of the starting material.[1]
Protocol A: The "Reverse Addition" Technique (For Acid Chlorides/Anhydrides)

Standard addition (hydrazine to acid chloride) guarantees dimerization because the acid chloride is always in excess relative to the hydrazine at the drop site.[1]

The Fix:

  • Dissolve hydrazine hydrate (2.0 – 3.0 equivalents) in the solvent (THF or DCM) at 0°C.

  • Dissolve the acid chloride (1.0 equivalent) in the same solvent.[1]

  • Slowly add the acid chloride solution to the hydrazine solution.

    • Mechanism:[1][2] This maintains a massive local excess of hydrazine relative to the electrophile, statistically favoring mono-acylation over di-acylation [1].[1]

Protocol B: Catalytic Hydrazinolysis (For Unreactive Esters)

Sterically hindered esters (e.g., ortho-substituted benzoates) often fail to react under standard reflux.[1]

The Fix: Use n-Butanol as the solvent instead of Ethanol.[1]

  • Reasoning: Ethanol refluxes at 78°C; n-Butanol refluxes at 117°C. The higher thermal energy overcomes the activation barrier without requiring a sealed tube.[1]

  • Catalysis: Add 10 mol% NaOEt or KCN (caution) if the ester is electron-rich [2].[1]

Protocol C: The "Soft" Coupling (For Sensitive Substrates/Peptides)

If your molecule contains other electrophiles (epoxides, alkyl halides) that hydrazine would destroy, avoid direct hydrazinolysis.[1]

The Fix: Start from the Carboxylic Acid and use EDC/HOBt coupling.[1]

  • Activate Carboxylic Acid (1.0 eq) with EDC.HCl (1.1 eq) and HOBt (1.1 eq) in DMF/DCM.[1]

  • Add Boc-protected hydrazine (

    
    ) (1.0 eq).
    
  • Deprotect with TFA/DCM post-coupling.[1]

    • Benefit: This avoids exposing the substrate to free hydrazine and allows standard aqueous workups [3].[3][4]

Phase 2: Visualization of Synthetic Logic

The following decision tree helps select the correct synthetic route based on your starting material and substrate sensitivity.

SynthesisLogic Start Starting Material? Acid Carboxylic Acid Start->Acid Ester Ester Start->Ester Chloride Acid Chloride Start->Chloride EDC Protocol C: Coupling (EDC/HOBt) + Boc-Hydrazine Acid->EDC Sensitive Substrate Sensitive to Nucleophiles? Ester->Sensitive Reverse Protocol A: Reverse Addition (0°C, Slow Add) Chloride->Reverse Hindered Sterically Hindered? Sensitive->Hindered No Sensitive->EDC Yes Reflux Standard Reflux (EtOH, 3 eq Hydrazine) Hindered->Reflux No Butanol Protocol B: High Temp Reflux (n-BuOH) Hindered->Butanol Yes

Figure 1: Decision matrix for selecting the optimal hydrazide synthesis pathway based on substrate stability and steric properties.

Phase 3: Purification & Hydrazine Removal

Removing excess hydrazine is the most critical step. Hydrazine is toxic, reducing, and basic. It will interfere with subsequent oxidation steps or biological assays.[1]

Scenario 1: Product Precipitates (The Ideal Case)

Most aromatic hydrazides are less soluble in cold ethanol than hydrazine hydrate.[1]

  • Cool reaction mixture to 0°C.

  • Filter the solid.[1][4][5]

  • Critical Step: Wash with cold 50% Ethanol/Water .[1]

    • Why: Pure water might dissolve your product; pure ethanol might not wash away the hydrazine salts efficiently.[1] The mix balances solubility.

Scenario 2: Product is Soluble (The Nightmare Case)

If your hydrazide is an oil or soluble in ethanol, you cannot filter.[1] Do NOT use standard extraction yet. Hydrazine partitions into both organic and aqueous phases.[1]

The Azeotropic Fix:

  • Evaporate the reaction solvent (Ethanol).[1]

  • Redissolve the residue in Toluene (or Xylene).

  • Evaporate again.[1]

    • Mechanism:[1][2] Hydrazine forms a high-boiling azeotrope with water, but it can be co-evaporated with toluene.[1] Repeat this 2-3 times.

  • Final cleanup: Dissolve in EtOAc, wash with saturated NaHCO3 (removes acid impurities) and Brine (removes residual hydrazine traces).[1]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Two spots on TLC close together Dimer Formation. The product reacted with starting material.[1]1. Increase Hydrazine equivalents (to 5-10 eq).2. Use "Reverse Addition" (drop ester into hydrazine).
Product turns yellow/brown on storage Oxidation. Hydrazides are reducing agents and air-sensitive.[1]Store under Nitrogen/Argon at -20°C. If already colored, recrystallize from EtOH with a pinch of activated charcoal.
Low Yield with Methyl Esters Volatility/Hydrolysis. Methyl esters may hydrolyze to acid before hydrazinolysis.[1]Switch to Ethyl or Propyl esters.[1] Ensure reagents are dry (anhydrous hydrazine is dangerous; use 98% hydrate).
"Gummy" solid that won't filter Trapped Solvent/Impurities. Triturate the gum with Diethyl Ether or Hexane .[1] Scratch the flask side with a glass rod to induce nucleation.
Violent exotherm upon addition Uncontrolled Kinetics. Common with Acid Chlorides.[1]Cool to -10°C. Dilute reagents significantly (0.1 M concentration).

Phase 4: Workup Logic Flow

WorkupLogic RxnComplete Reaction Complete (Check TLC) Precipitate Did Solid Precipitate on Cooling? RxnComplete->Precipitate Filter Filter Solid Precipitate->Filter Yes Evap Evaporate Solvent Precipitate->Evap No Wash Wash with Cold 50% EtOH/H2O Filter->Wash Dry Dry under Vacuum Wash->Dry Azeotrope Add Toluene & Re-evaporate (x3) Evap->Azeotrope Extract Dissolve in EtOAc Azeotrope->Extract WashBrine Wash: Brine (x3) (Removes residual Hydrazine) Extract->WashBrine Concentrate Concentrate & Triturate (Ether/Hexane) WashBrine->Concentrate

Figure 2: Workflow for the purification of hydrazides, prioritizing hydrazine removal via filtration or azeotropic distillation.

References

  • Reddy, G. M., et al. (2012).[1] "Synthesis and biological evaluation of novel hydrazide derivatives." Journal of Chemical and Pharmaceutical Research, 4(4), 2196-2201. Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for hydrazinolysis reflux protocols). Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] (Details EDC/HOBt mechanisms applicable to hydrazides). Link

  • Sigma-Aldrich. (2023).[1] "Hydrazine Hydrate Safety Data Sheet." (Crucial for handling and disposal protocols). Link[1]

Sources

Troubleshooting

stability issues of acetohydrazide compounds in solution

Technical Support Center: Acetohydrazide Stability & Handling Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your acetohydrazide compound ( ) is behaving inconsistently—disappear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Acetohydrazide Stability & Handling

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your acetohydrazide compound (


) is behaving inconsistently—disappearing in solution, developing unexpected colors, or showing "ghost peaks" on your chromatograms.

Acetohydrazides are chemically distinct from simple amides. They possess a unique nucleophilic nitrogen ("alpha-effect") that makes them hyper-reactive toward carbonyls and susceptible to oxidative cleavage. This guide does not just list "dos and don'ts"; it explains the chemical causality of these failures so you can engineer them out of your workflow.

Module 1: The pH Paradox (Hydrolysis vs. Solubility)

The Issue: Users often observe degradation when attempting to solubilize acetohydrazides in basic buffers to improve solubility, or conversely, unexpected side-reactions in acidic media.

The Science: Acetohydrazides exhibit a stability profile that contradicts standard amide intuition.

  • Acidic Stability: Unlike typical amides, the hydrazide bond is remarkably stable to acid-catalyzed hydrolysis at room temperature. The protonation of the terminal nitrogen (

    
    ) electrostatically repels further protonation at the carbonyl oxygen, protecting the amide bond [1].
    
  • Alkaline Instability: In basic conditions (pH > 8), the hydrazide deprotonates to form an enolate-like anion, which is highly susceptible to oxidative degradation and hydrolysis.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Optimal pH pH 3.0 – 6.0 Maintains the neutral or monoprotonated form, preventing base-catalyzed oxidation.
Buffer Choice Phosphate or CitrateAvoid Carbonate or Tris (amine-based buffers can sometimes act as nucleophilic catalysts or interact with degradation products).
Emergency Fix Acidify immediatelyIf a solution turns yellow (oxidation onset), lowering pH to < 4 can slow the cascade, though it cannot reverse it.

Visualizing the Stability Window:

pH_Stability Acid Acidic Medium (pH < 4) State1 Protonated Species (R-CO-NH-NH3+) STABLE Acid->State1 Favors Neutral Neutral/Slight Acid (pH 4-6) State2 Neutral Species (R-CO-NH-NH2) METASTABLE Neutral->State2 Favors Base Alkaline Medium (pH > 8) State3 Anionic Species (R-CO-N-NH2)- Base->State3 Favors State1->State2 Reversible Degradation Oxidative Cleavage (N2 Gas + Acid) State3->Degradation Rapid Oxidation (Catalyzed by O2/Metals)

Caption: Figure 1. The pH-dependent stability landscape of acetohydrazides. Note the critical instability pathway in alkaline conditions.

Module 2: Oxidative Degradation & Metal Chelation

The Issue: "My clear solution turned yellow/brown overnight," or "I see a pressure buildup in my sealed vials."

The Science: The terminal amino group (


) is a reducing agent. In the presence of trace transition metals (

) and dissolved oxygen, acetohydrazides undergo radical-mediated oxidation.
  • Mechanism: The metal ion coordinates with the hydrazide oxygen and nitrogen, lowering the activation energy for electron transfer. This produces diimide intermediates and eventually nitrogen gas (

    
    ) and the corresponding carboxylic acid [2].
    

The "Yellowing" Artifact: The color often comes from the formation of azo (


) or azoxy coupling products, which are chromophores.

Self-Validating Protocol: The Chelation Test

  • Control: Prepare your standard solution.

  • Test: Prepare the same solution spiked with 1 mM EDTA (Ethylenediaminetetraacetic acid).

  • Validation: Stress both at 40°C for 4 hours.

    • Result: If the EDTA sample remains clear while the Control yellows, your issue is Metal-Catalyzed Oxidation .

Prevention Strategy:

  • Solvent: Use HPLC-grade water (low metal content).

  • Additives: Add 0.1% EDTA to buffers if the compound is valuable.

  • Storage: Store under Argon or Nitrogen. Oxygen is the fuel; metals are the spark.

Module 3: The "Forbidden" Solvents (Condensation)

The Issue: "I dissolved my compound in Acetone/Methanol, and now I see a new peak at [M+40] or [M+12] in my Mass Spec."

The Science: This is the most common user error. Acetohydrazides are "alpha-nucleophiles," meaning the adjacent nitrogen atom pushes electron density onto the attacking amine, making it super-reactive toward carbonyls (Aldehydes/Ketones).

  • Acetone Reaction: Forms a hydrazone (Schiff base).

  • Reducing Sugars: Reacts with Glucose/Lactose in formulation excipients (Maillard-type reaction).

Troubleshooting Guide: Solvent Compatibility

SolventStatusRisk LevelNotes
Acetone FORBIDDEN CriticalForms isopropylidene hydrazone instantly.
DMSO SAFE LowGood for stock solutions. Store frozen to prevent oxidation.
Methanol ⚠️ CAUTION MediumCan contain trace formaldehyde (forms formyl hydrazone).
Water SAFE LowpH dependent (see Module 1).

Visualizing the Condensation Trap:

Condensation_Risk Compound Acetohydrazide (R-CO-NH-NH2) Solvent_Acetone Solvent: Acetone (Ketone) Compound->Solvent_Acetone Dissolution Solvent_DMSO Solvent: DMSO (Sulfoxide) Compound->Solvent_DMSO Dissolution Intermediate Tetrahedral Intermediate Solvent_Acetone->Intermediate Nucleophilic Attack Product_Stable Stable Solution Solvent_DMSO->Product_Stable No Carbonyl Product_Hydrazone Hydrazone Artifact (New HPLC Peak) Intermediate->Product_Hydrazone -H2O (Irreversible)

Caption: Figure 2. The condensation pathway.[1] Dissolving acetohydrazides in ketones (acetone) guarantees chemical modification.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: "I see peak splitting or tailing when analyzing my pure acetohydrazide."

The Science:

  • On-Column Hydrolysis: If your mobile phase is too acidic (pH < 2) or too basic (pH > 8), degradation occurs during the run.

  • Metal Interaction: Stainless steel frits/columns contain Iron. Hydrazides chelate to the iron, causing severe tailing or total loss of signal.

The Fix:

  • Mobile Phase: Use Ammonium Acetate (pH 5.0) instead of strong TFA/Formic acid gradients if stability is an issue.

  • System Passivation: Flush the LC system with 0.1% Phosphoric acid or EDTA solution overnight to mask active metal sites.

  • Column Choice: Use a "PEEK-lined" column or a column with high carbon load (C18) and end-capping to minimize silica interaction.

References

  • Isoniazid Stability Studies: Razak, S. A., et al.[2][3] "Isoniazid and β-cyclodextrin complexes: A stability study in aqueous solution."[2][3] Journal of Chemical and Pharmaceutical Research, 2015. Key Finding: Confirms stability in acidic buffers and instability in neutral/alkaline conditions, particularly under light exposure.[3]

  • Oxidative Mechanism & Metal Catalysis: Li, X., et al. "Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure-Reactivity Relationship." International Journal of Molecular Sciences, 2020. Key Finding: Details the electron transfer mechanism and the high reactivity of the enolate form (high pH) toward oxidation.

  • Hydrazone Formation Kinetics: Kalia, J., & Raines, R. T. "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie, 2008. Key Finding: Explains the acid-catalyzed equilibrium of hydrazone formation and hydrolysis, crucial for understanding solvent incompatibility.

  • General Hydrazine Degradation: Moliner-Martinez, Y., et al. "Decomposition of Hydrazine in Aqueous Solutions." ResearchGate, 2004. Key Finding: Establishes the role of Copper (Cu) catalysts in the rapid degradation of hydrazine derivatives to Nitrogen gas.

Sources

Optimization

overcoming low reactivity of substituted phenylhydrazines in synthesis

Welcome to the Reactivity Support Hub. Ticket Subject: Overcoming Low Reactivity of Substituted Phenylhydrazines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reactivity Support Hub. Ticket Subject: Overcoming Low Reactivity of Substituted Phenylhydrazines. Status: Open. Assigned Specialist: Senior Application Scientist.

Introduction: The "Lazy" Nucleophile Problem

You are likely here because your phenylhydrazine derivative is refusing to condense with a ketone (Fischer Indole) or couple with an aryl halide.

Substituted phenylhydrazines—particularly those with Electron-Withdrawing Groups (EWGs) like nitro, cyano, or trifluoromethyl—suffer from nucleophilic paralysis . The lone pair on the


-nitrogen (the terminal one) is delocalized into the aromatic ring, drastically reducing its ability to attack electrophiles. Furthermore, if you are using the hydrochloride salt form without proper neutralization, you are effectively trying to react a non-nucleophile.

This guide treats your synthesis as a broken system and provides the patches required to restore reactivity.

Module 1: Diagnostic Workflow

Before altering conditions, determine the root cause of the inertia. Use this logic flow to identify the correct troubleshooting module.

ReactivityDiagnostics Start START: Reaction Failed CheckSalt Is the reagent a Hydrochloride Salt? Start->CheckSalt FreeBase Action: Perform Free-Basing (See Module 3) CheckSalt->FreeBase Yes CheckEWG Does the ring have EWGs? (NO2, CF3, CN, Halogens) CheckSalt->CheckEWG No CheckSteric Is there an Ortho-Substituent? CheckEWG->CheckSteric No (Electron Rich) Fischer Intended Reaction: Fischer Indole / Hydrazone? CheckEWG->Fischer Yes (Deactivated) Coupling Intended Reaction: C-N Coupling (Buchwald)? CheckEWG->Coupling Yes Sol_Solvent Solution: Polar Aprotic Solvent (DMSO/EtOH) + Heat CheckSteric->Sol_Solvent Yes Sol_Acid Solution: Strong Acid Catalysis (PPA/ZnCl2) - Module 4 Fischer->Sol_Acid Activate Electrophile Sol_Pd Solution: Pd-Catalysis (Buchwald-Hartwig) - Module 5 Fischer->Sol_Pd Modern Alternative Coupling->Sol_Pd Required

Figure 1: Decision matrix for troubleshooting phenylhydrazine reactivity based on structural and experimental constraints.

Module 2: The Electronic Barrier (Mechanistic Insight)

The Issue: In a standard phenylhydrazine (


), the terminal nitrogen (

) is the nucleophile. If you have a substituent like

, the resonance effect pulls electron density away from

and into the ring.
  • Result: The

    
     lone pair is unavailable. It cannot attack the carbonyl carbon (in hydrazone formation) or the aryl halide (in coupling).
    

The Fix: You cannot make the hydrazine more nucleophilic without changing its structure. Therefore, you must activate the electrophile .

ParameterStandard ConditionDeactivated Condition (e.g., 2,4-DNPH)Why?
Catalyst Weak acid (Acetic acid)Strong Lewis/Brønsted Acid (

,

, PPA)
The carbonyl oxygen must be protonated/complexed to become electrophilic enough to attract the weak hydrazine.
Solvent Ethanol/MethanolDiglyme, DMSO, or solvent-freeHigh boiling points allow higher reaction temperatures to overcome the activation energy barrier.
Method RefluxMicrowave IrradiationRapid heating destabilizes the transition state, often forcing difficult condensations in minutes.

Module 3: Salt Management (The "Hidden" Deactivator)

The Issue: Phenylhydrazines are often sold as hydrochloride salts (


) to prevent oxidation. The salt form is not nucleophilic.  If you dump the salt directly into a neutral solution, it will not react.

Protocol: In-Situ Free-Basing Do not rely on weak bases like bicarbonate for stubborn substrates.

  • Suspension: Suspend the phenylhydrazine hydrochloride in the reaction solvent (e.g., Ethanol).

  • Neutralization: Add 1.05 equivalents of Sodium Acetate (NaOAc) or Triethylamine (

    
    ) .
    
  • Verification: Stir for 15 minutes. Ensure the solution becomes clear or the texture of the solid changes (indicating NaCl formation).

  • Reaction: Only then add your ketone/aldehyde.

Critical Check: If using a Lewis Acid catalyst (like


), avoid amine bases (

) as they will complex with your catalyst and kill the reaction. Use Sodium Acetate.

Module 4: Troubleshooting Fischer Indole Synthesis

Scenario: You formed the hydrazone (or are trying to), but it won't cyclize to the indole. Reason: Electron-withdrawing groups make the [3,3]-sigmatropic rearrangement difficult because the aromatic ring is electron-poor.

Protocol: The Polyphosphoric Acid (PPA) Method Best for deactivated hydrazines (e.g., 4-nitrophenylhydrazine).

  • Ratio: Mix the ketone (1.0 equiv) and phenylhydrazine (1.0 equiv).

  • Solvent: Do not use a solvent. Use Polyphosphoric Acid (PPA) as both solvent and catalyst.[1] (approx. 10–20g per 1g of reactant).

  • Heat: Heat to 100–120°C . The mixture will be viscous.

    • Tip: Use mechanical stirring if possible; magnetic bars often get stuck in PPA.

  • Monitoring: Watch for gas evolution (

    
    ). This indicates the cyclization is occurring.
    
  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring. The indole usually precipitates as a solid.

Alternative: The Microwave-Assisted Lewis Acid Method

  • Mix Hydrazine + Ketone + 1.2 equiv

    
     in Acetic Acid.
    
  • Microwave at 150°C for 10–20 minutes.

  • Mechanism: The microwave energy provides the localized superheating required to force the rearrangement of the electron-deficient ring.

Module 5: Advanced C-N Coupling (Buchwald-Hartwig)

Scenario: You need to attach a deactivated phenylhydrazine to an aryl halide, or synthesize the hydrazine itself. Classical


 fails because the nucleophile is too weak.

The Solution: Palladium-Catalyzed Cross-Coupling.[2][3] Unlike classical substitution, this mechanism does not rely on the inherent nucleophilicity of the hydrazine attacking the ring; it relies on the hydrazine binding to the Palladium metal center.

BuchwaldMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Bind Hydrazine Binding (Pd-N Bond) OxAdd->Bind + R-NH-NH2 + Base RedElim Reductive Elimination (Product Release) Bind->RedElim C-N Bond Formed RedElim->Pd0 Regenerate

Figure 2: Simplified catalytic cycle for Pd-catalyzed hydrazine arylation. Note that the base is crucial for deprotonating the hydrazine bound to Pd.

Protocol: Pd-Catalyzed Coupling of Deactivated Hydrazines Reference: Adapted from Buchwald & Stradiotto methodologies.

  • Catalyst System: Use Pd(OAc)2 (1–2 mol%) with a bulky, electron-rich ligand like BrettPhos or Josiphos .

    • Why? Bulky ligands prevent the hydrazine from poisoning the catalyst (forming stable bis-ligated complexes that don't react).

  • Base: LiHMDS or Cs2CO3 . Strong bases are often required to deprotonate the deactivated hydrazine.

  • Solvent: t-Butanol or Toluene (anhydrous).

  • Temperature: 80–110°C.

  • Order of Addition:

    • Add Pd source + Ligand + Solvent -> Stir 5 mins (activate catalyst).

    • Add Aryl Halide + Hydrazine + Base.[4]

    • Note: If using hydrazine hydrate, use a 2-phase system or specific water-tolerant precatalysts.

FAQs: Rapid Fire Troubleshooting

Q: My reaction turns into a black tar. What happened? A: Oxidation.[5] Phenylhydrazines are sensitive to air, converting to diazenes or radical decomposition products.

  • Fix: Sparge your solvents with Argon for 15 minutes before use. Run the reaction under an inert balloon. Add a radical scavenger like BHT if the reaction allows.

Q: I see the hydrazone on TLC, but the Fischer Indole step fails. A: The rearrangement is the bottleneck. You have successfully formed the intermediate (hydrazone), but the ring closure is energetically unfavorable due to the EWG.

  • Fix: Switch to the PPA protocol (Module 4). The extreme acidity and dehydrating power of PPA force the equilibrium forward.

Q: Can I use 2,4-Dinitrophenylhydrazine (2,4-DNPH) for synthesis? A: Rarely for synthesis; mostly for analytics. The two nitro groups make it incredibly unreactive for subsequent steps (like indole formation) because the ring is too electron-poor to attack the enamine intermediate. If you must use it, expect low yields and require harsh conditions (boiling acetic acid/HCl).

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Lundgren, R. J., & Stradiotto, M. (2010). "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition, 49(46), 8686-8690. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, 120(26), 6621-6622. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting

Technical Support Hub: Steric Management in Polysubstituted Hydrazide Synthesis

Current Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in Hydrazide Formation ( ) Diagnostic Triage: What is failing? Before altering your synthetic route, identify the spec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Overcoming Steric Hindrance in Hydrazide Formation (


)

Diagnostic Triage: What is failing?

Before altering your synthetic route, identify the specific failure mode using this diagnostic matrix. Steric hindrance often masquerades as electronic deactivation; distinguishing the two is critical.

SymptomProbable Root CauseRecommended Intervention
0% Conversion (Standard Coupling) The "Active Ester" (e.g., OBt/At ester from HATU/EDC) is too bulky to approach the hindered hydrazine.Switch to T3P (Protocol A). T3P forms a less bulky, cyclic mixed anhydride that accelerates coupling via a concerted transition state.
Low Yield (<20%) / Decomposition Slow kinetics allow the activated acid to decompose or rearrange (e.g., Curtius rearrangement) before the hydrazine attacks.Use Ghosez’s Reagent (Protocol B). Convert the acid to an acid chloride under neutral conditions, then couple.
Wrong Regioisomer (N1 vs. N2) Thermodynamic control favors the less hindered nitrogen, but you need the more hindered one.Force Kinetic Control. Use a highly reactive electrophile (Acid Fluoride) at low temp (-78°C) or switch to Buchwald-Hartwig Cross-Coupling (Protocol C) to install the group on a pre-formed hydrazide.
Product Epimerization Slow coupling allows the activated acid to racemize via oxazolone formation.Switch to T3P. Its rapid kinetics and acidic byproduct (propylphosphonic acid) suppress base-mediated racemization.

Advanced Protocols

Protocol A: The "Battering Ram" – T3P Mediated Coupling

Best for: General steric hindrance, racemization-prone substrates, and 1,2-disubstituted hydrazines.

The Logic: Unlike HATU or EDC, Propylphosphonic anhydride (T3P) does not generate a bulky leaving group. It forms a mixed anhydride that reacts via a cyclic transition state, effectively "pulling" the nucleophile in, reducing the entropic penalty of bringing two bulky groups together.

Step-by-Step:

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Hydrazine (1.1–1.2 equiv) in EtOAc or 2-MeTHF (Green solvent, higher boiling point).

    • Note: Avoid DMF/DMSO if possible; T3P works best in non-polar or moderately polar solvents.

  • Base Addition: Add DIPEA or NMM (3.0–4.0 equiv) at 0°C.

  • Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. If sterics are severe, heat to 60–80°C.

    • Checkpoint: T3P is thermally stable. Unlike HATU, you can heat this reaction without rapid reagent decomposition.

  • Workup: Quench with water. The byproduct (propylphosphonic acid) is highly water-soluble, simplifying purification.[1]

Protocol B: The "Stealth" Route – Ghosez’s Reagent

Best for: Extremely hindered acids (e.g., tertiary carbons, adamantyl groups) where standard coupling agents fail completely.

The Logic: Standard acid chloride formation (


, Oxalyl Chloride) generates HCl, which can protonate the hydrazine (killing its nucleophilicity) or degrade acid-sensitive groups. Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[2]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at RT. Stir for 1–2 hours.

    • Validation: Monitor by IR (shift from COOH stretch to COCl stretch ~1800 cm⁻¹).

  • Coupling: In a separate flask, dissolve the hindered Hydrazine (1.2 equiv) and Pyridine (1.5 equiv) in DCM.

  • Combination: Cannulate the acid chloride solution into the hydrazine solution at 0°C.

  • Catalysis (Optional): If reaction is sluggish, add 10 mol% AgCN (Silver Cyanide). The silver acts as a halogen scavenger, creating a transient, highly electrophilic acylium-like species that forces the bond formation.

Protocol C: The "Architect" – Pd-Catalyzed N-Arylation

Best for: When you cannot acylate a hindered hydrazine. Instead, acylate a simple hydrazine first, then attach the bulky aryl group.

The Logic: Acylating a bulky hydrazine is hard. Acylating hydrazine (


) is easy. The challenge then becomes attaching the bulky group to the nitrogen. Use Buchwald-Hartwig amination  to couple a simple hydrazide with an aryl halide.

Step-by-Step:

  • Substrates: Aryl Halide (

    
    ) + Mono-substituted Hydrazide (
    
    
    
    ).
  • Catalyst System:

    • Precatalyst: Pd(OAc)₂ or Pd₂dba₃.

    • Ligand: XPhos or BrettPhos (specifically designed for bulky substrates).

    • Base:

      
       (weaker base) or LiHMDS (strong base, if no acidic protons present).
      
  • Conditions: Toluene or t-Amyl alcohol, 80–110°C.

  • Regioselectivity: Ligand sterics dictate the site. Bulky ligands (BrettPhos) generally favor the terminal (

    
    ) nitrogen if available, or the less hindered site on substituted hydrazides.
    

Mechanism & Theory: The Regioselectivity Paradox

When dealing with substituted hydrazines (e.g., Methylhydrazine


), you have two nucleophilic sites.
  • N1 (Substituted): More electron-rich (inductive effect of methyl), but sterically hindered .

  • N2 (Unsubstituted): Less electron-rich, but sterically accessible .

The Rule of Thumb:

  • Acylation (Acid Chlorides/Anhydrides): Usually favors N1 (the substituted nitrogen) due to the "Alpha Effect" and higher nucleophilicity, unless the electrophile is extremely bulky.

  • Steric Override: If you use a bulky electrophile (like a pivaloyl group) or a bulky coupling agent, the reaction shifts to N2 (the terminal nitrogen).

Visualizing the Decision Tree:

HydrazideSynthesis Start Start: Hydrazide Synthesis IsHindered Is the Hydrazine Hindered? Start->IsHindered IsAcidHindered Is the Carboxylic Acid Hindered? IsHindered->IsAcidHindered Yes (Polysubstituted) Standard Standard Coupling (HATU/EDC) IsHindered->Standard No (Simple Hydrazine) T3P_Route Protocol A: T3P Coupling (Cyclic Transition State) IsAcidHindered->T3P_Route No (Only Hydrazine is bulky) Ghosez_Route Protocol B: Ghosez's Reagent (Neutral Acid Chloride) IsAcidHindered->Ghosez_Route Yes (Both bulky) Buchwald_Route Protocol C: Buchwald-Hartwig (Cross-Coupling) Ghosez_Route->Buchwald_Route If Fails

Caption: Decision matrix for reagent selection based on steric congestion of the amine and acid components.

Frequently Asked Questions (FAQs)

Q: I am seeing significant amounts of symmetrical di-acyl hydrazine (


). How do I stop this? 
A:  This "double acylation" occurs because the product hydrazide is still nucleophilic.
  • Fix 1: Use a large excess of hydrazine (2.0–3.0 equiv) and add the acid slowly to the hydrazine (Reverse Addition).

  • Fix 2: Use a protecting group strategy. Use Boc-hydrazine (

    
    ), couple, then deprotect with TFA/HCl. This physically blocks the second site.
    

Q: My reaction works with HATU but yields are 10%. Will T3P really make a difference? A: Yes. In comparative studies with hindered peptides (Aib-Aib couplings), T3P often boosts yields from <10% to >80%. The byproduct of HATU (tetramethylurea derivative) can also complicate purification, whereas T3P wash-up is aqueous.

Q: Can I use T3P with acid-sensitive protecting groups like Trityl or Boc? A: Generally, yes. While T3P generates propylphosphonic acid, the reaction is buffered by the base (DIPEA). However, if your substrate is extremely acid-sensitive (e.g., Trityl on a hydrazide), maintain the pH > 7 by monitoring base equivalents strictly or use the Ghosez method which is neutral.

References

  • T3P Efficacy in Hindered Couplings

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development.

  • Ghosez’s Reagent Applications

    • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides.[2] Angewandte Chemie International Edition.

  • Buchwald-Hartwig Hydrazine Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Regioselectivity in Hydrazine Acylation

    • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2006).[6] Regioselectivity of the Acylation of 1,1-Dimethylhydrazine. Organic Letters.

Sources

Optimization

analytical challenges in characterizing complex hydrazide derivatives

Technical Support Center & Troubleshooting Guide Welcome to the Technical Support Center Subject: Analytical Method Development for Hydrazide Derivatives (R-NH-NH-R') Ticket ID: HYD-DEV-001 Assigned Specialist: Senior Ap...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Technical Support Center

Subject: Analytical Method Development for Hydrazide Derivatives (R-NH-NH-R') Ticket ID: HYD-DEV-001 Assigned Specialist: Senior Application Scientist, Analytical R&D

Executive Summary: Hydrazide derivatives present a "perfect storm" of analytical challenges: they are often polar (causing retention issues), basic (causing peak tailing), UV-transparent (limiting detection), and highly reactive (leading to artifacts). This guide moves beyond standard SOPs to address the causality of these failures and provides self-validating protocols to resolve them.

Module 1: Chromatographic Challenges (Tailing & Retention)
Q: Why do my hydrazide peaks tail significantly on C18 columns, even with TFA?

A: Peak tailing in hydrazides is rarely a simple column efficiency issue; it is a secondary interaction mechanism .

The Mechanism: Hydrazides possess a lone pair of electrons on the nitrogen atoms. Even at low pH (where the terminal nitrogen is protonated), the molecule can interact with residual silanol groups (


) on the silica support via ion-exchange or hydrogen bonding.

Troubleshooting Protocol:

  • The pH Stress Test:

    • Hypothesis: If tailing is silanol-mediated, suppressing silanol ionization (low pH) or analyte ionization (high pH) should improve shape.[1][2]

    • Experiment: Run the same gradient at pH 2.5 (Formic Acid) and pH 8.0 (Ammonium Bicarbonate - ensure column compatibility).

    • Result: If pH 8.0 yields sharp peaks, the issue is silanol interaction.

  • The "Scavenger" Additive:

    • Add 10-20 mM Ammonium Acetate. The ammonium ions compete for the silanol sites, effectively "blocking" them from the hydrazide analyte.

Decision Matrix: Solving Peak Tailing

TailingSolver Start Issue: Severe Peak Tailing CheckPH Step 1: Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH Current State HighPH pH > 7.0 CheckPH->HighPH Current State AddMod Step 2: Add 10mM NH4OAc LowPH->AddMod Tailing Persists SwitchCol Step 3: Switch Stationary Phase HighPH->SwitchCol Verify Column Limit AddMod->SwitchCol Tailing Persists HILIC Option A: HILIC (Amide/Silica) For very polar/early eluting SwitchCol->HILIC PolarEmbed Option B: Polar-Embedded C18 Shields silanols SwitchCol->PolarEmbed HighPHCol Option C: Hybrid Silica (High pH) Run at pH 10 SwitchCol->HighPHCol

Figure 1: Systematic decision tree for diagnosing and resolving hydrazide peak tailing.

Module 2: Stability & "Ghost" Peaks
Q: I see unknown peaks appearing in my samples after 4 hours in the autosampler. Is my compound degrading?

A: Before assuming degradation, you must rule out in-situ condensation . Hydrazides are potent nucleophiles that react with carbonyls (aldehydes/ketones) to form hydrazones.

Common Culprits:

  • Acetone: Often present in lab air or used as glassware wash.

  • Formaldehyde: A common impurity in lower-grade Methanol.

  • Acetaldehyde: Found in Acetonitrile.

The Self-Validating System (SST): To confirm if the "ghost peak" is an artifact:

  • The "Spike" Test: Intentionally spike your sample solvent with 0.1% Acetone.

  • Observation: If the ghost peak area increases massively and shifts to a later retention time (hydrazones are more hydrophobic), it is an artifact, not a degradant.

Preventative Protocol:

  • Solvent Grade: Use only LC-MS grade solvents (low carbonyl content).

  • Diluent Switch: Avoid Methanol if possible; use Acetonitrile/Water mixtures.

  • Glassware: Do not rinse glassware with acetone before use for hydrazide analysis.

Module 3: Trace Genotoxicity Analysis (GTI)
Q: I need to detect Hydrazine at 1 ppm, but it has no UV chromophore. How do I validate a method?

A: Direct detection is rarely robust due to low mass and polarity. Derivatization is the industry standard, but the choice of reagent is critical for selectivity.

Comparison of Derivatization Strategies:

ReagentReaction ProductDetection (

)
ProsCons
Benzaldehyde Benzalazine~300 nmCheap, fast reaction.

overlaps with many APIs/matrix.
2-Hydroxy-1-Naphthalaldehyde (HNA) Naphthaldazine406-424 nm Visible range detection eliminates matrix interference.[3][4]Reagent requires specific handling.
Acetone Acetone AzineGC-MS / FIDGood for volatile analysis.Unstable in aqueous mobile phases; prone to hydrolysis.

Recommended Workflow: HNA Derivatization (High Sensitivity) Based on Wang et al. methodology [1]

  • Reaction: Mix Sample + HNA Reagent (in excess) at elevated temp (e.g., 50°C for 30 min).

  • Separation: The resulting hydrazone is highly hydrophobic.

  • Detection: Monitor at 406 nm . Most APIs do not absorb here, yielding a "clean" baseline for trace quantification.

Derivatization Pathway Visualization

Derivatization Hydrazine Hydrazine (GTI) (No UV, Polar) Complex Intermediate Complex Hydrazine->Complex + Reagent Reagent Reagent: HNA (2-Hydroxy-1-naphthalaldehyde) Reagent->Complex Product Product: Naphthaldazine (Highly UV Active @ 406nm) Complex->Product Heat/Time Analysis HPLC-UV/Vis (High S/N Ratio) Product->Analysis

Figure 2: Reaction pathway for trace hydrazine detection using HNA to shift detection into the visible spectrum.

Module 4: HILIC for Polar Hydrazides
Q: My hydrazide elutes at the void volume (k' < 1) on C18. Should I use ion-pairing?

A: Avoid ion-pairing reagents (IPR) if you plan to use MS, as they suppress ionization and contaminate systems. HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior orthogonal approach.

Why HILIC works for Hydrazides: Hydrazides are polar. In HILIC, water forms a stagnant layer on the polar stationary phase.[5] The hydrazide partitions into this water layer.

HILIC Method Development Starter Kit:

  • Column: Amide-bonded silica (most robust) or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start High Organic (95% B)

    
     Lower Organic (60% B). Note: This is the reverse of RPLC.
    
  • Critical Step: Sample diluent must be high organic (e.g., 80% ACN). Injecting a water-based sample will disrupt the partitioning mechanism and cause peak distortion.

References
  • Wang, J., Yang, S., & Zhang, K. (2016). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials.[3][4] Pharma Focus Europe.

  • Kania, D. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[6][7] Journal of Chromatography A.

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?

  • Gudmundsdottir, A. V., et al. (2009).[8] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[8]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Synthetic Routes to N-Substituted Hydrazides

Executive Summary N-substituted hydrazides (R-CO-NH-NH-R' or R-CO-NR-NH2) represent a critical pharmacophore in medicinal chemistry, serving as precursors to aza-peptides, pyrazoles, and indazoles. However, their synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted hydrazides (R-CO-NH-NH-R' or R-CO-NR-NH2) represent a critical pharmacophore in medicinal chemistry, serving as precursors to aza-peptides, pyrazoles, and indazoles. However, their synthesis is plagued by the "Hydrazine Paradox" : hydrazine is a potent nucleophile, yet its high reactivity leads to uncontrolled poly-alkylation and poor regioselectivity (N1 vs. N2 attack).

This guide objectively compares three dominant synthetic methodologies, moving beyond classical alkylation to modern transition-metal catalysis and "umpolung" strategies.

Part 1: Strategic Route Analysis

Route A: Copper-Catalyzed C-N Cross-Coupling (The "Precision" Route)

Best for: N'-Aryl hydrazides, electron-rich aryl systems, and late-stage functionalization.

Classical nucleophilic aromatic substitution (


) fails with electron-rich aryl rings. The copper-catalyzed Ullmann-type coupling (modified Buchwald-Hartwig conditions) overcomes this by utilizing a radical-polar crossover mechanism or oxidative addition/reductive elimination cycles to install aryl groups on the hydrazide nitrogen.
  • Mechanism: The hydrazide acts as the nucleophile.[1] A ligand (often a diamine or amino acid like 4-hydroxy-L-proline) stabilizes the Cu(I) species, facilitating the oxidative addition of the aryl halide.

  • Regioselectivity: Highly sensitive to the acyl substituent. Benzoic hydrazides typically undergo

    
    -arylation (terminal), while 
    
    
    
    -Boc hydrazine may show reversed selectivity depending on steric bulk.
Route B: Reductive Alkylation (The "Soft" Route)

Best for: N'-Alkyl hydrazides, maintaining chiral centers, and avoiding over-alkylation.

Direct alkylation of hydrazides with alkyl halides typically results in a mixture of mono-, di-, and tri-alkylated products. Reductive alkylation condenses the hydrazide with a ketone or aldehyde to form a hydrazone intermediate (


), which is subsequently reduced.
  • Mechanism: Formation of the hydrazone locks the nitrogen lone pair, preventing further alkylation. Selective reduction (using

    
     or 
    
    
    
    ) yields the mono-alkylated product cleanly.
  • Advantage: This is the primary route for synthesizing Isocarboxazid-type antidepressants.

Route C: Electrophilic Amination (The "Inverse" Route)

Best for: Sterically hindered amines and constructing N-N bonds de novo.

Instead of using hydrazine as a nucleophile, this route employs an electrophilic nitrogen source (e.g., oxaziridines or azodicarboxylates) to attack a nucleophilic amide or amine.

  • Mechanism: An "Umpolung" approach where the nitrogen reagent acts as

    
    .
    
  • Utility: Essential when the desired R-group is an amine that is difficult to hydrazinate directly.

Part 2: Decision Matrix & Visualization

The following diagram illustrates the decision logic for selecting a synthetic route and the mechanistic cycle of the Copper-catalyzed approach.

G cluster_mech Mechanism: Cu-Catalyzed Cycle (Route A) Start Target: N-Substituted Hydrazide (R-CO-NH-NH-R') Substrate Analyze R' Substituent Start->Substrate Aryl R' = Aryl Group Substrate->Aryl sp2 Carbon Alkyl R' = Alkyl Group Substrate->Alkyl sp3 Carbon Hindered R' = Sterically Hindered or Sensitive Substrate->Hindered Complex RouteA Route A: Cu-Catalyzed Coupling (CuI, Ligand, Ar-I) Aryl->RouteA RouteB Route B: Reductive Alkylation (Aldehyde + NaCNBH3) Alkyl->RouteB RouteC Route C: Electrophilic Amination (Azodicarboxylates) Hindered->RouteC CuI L-Cu(I)-X OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI->OxAdd Ar-I Coord Hydrazide Coordination OxAdd->Coord R-CONHNH2 RedElim Reductive Elimination (Product Release) Coord->RedElim Base RedElim->CuI

Caption: Decision tree for synthetic route selection (Top) and simplified catalytic cycle for Copper-mediated N-arylation (Bottom).

Part 3: Comparative Performance Analysis

FeatureRoute A: Cu-CatalysisRoute B: Reductive AlkylationRoute C: Electrophilic Amination
Primary Scope

-Aryl Hydrazides

-Alkyl Hydrazides

-Dialkyl or Hindered
Typical Yield 65% – 88%75% – 95%50% – 70%
Regioselectivity High (

favored)
Excellent (via Hydrazone)Variable (Reagent dependent)
Atom Economy Moderate (Halide waste)High (Water waste)Low (Large leaving groups)
Scalability Good (requires catalyst removal)Excellent (Industrial standard)Moderate (Reagent cost)
Safety Profile High (Avoids hydrazine hydrate)Moderate (Hydride handling)Moderate (Azide/Azo hazards)

Part 4: Validated Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Buchwald-Type)

Target: Synthesis of N'-phenylbenzohydrazide.

Reagents:

  • Benzohydrazide (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • CuI (10 mol%)

  • 1,10-Phenanthroline (20 mol%) or 4-Hydroxy-L-proline

  • 
     (1.5 equiv)
    
  • Solvent: DMF (anhydrous)

Workflow:

  • Charge: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI, Ligand, and

    
    .
    
  • Solvate: Add anhydrous DMF and stir for 5 minutes to form the active catalytic complex.

  • Substrate Addition: Add Benzohydrazide and Iodobenzene.

  • Reaction: Seal the tube and heat to 80–100°C for 12–24 hours. Note: Monitoring by TLC/LCMS is critical to prevent bis-arylation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF, then brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The choice of base is pivotal.


 is superior to 

due to solubility in DMF, enhancing the deprotonation of the hydrazide amide proton.
Protocol 2: Reductive Alkylation (One-Pot)

Target: Synthesis of N'-isopropylbenzohydrazide.

Reagents:

  • Benzohydrazide (1.0 equiv)

  • Acetone (1.2 equiv)

  • 
     (1.5 equiv)
    
  • Acetic Acid (catalytic, pH 5-6)

  • Solvent: MeOH

Workflow:

  • Imine Formation: Dissolve Benzohydrazide in MeOH. Add Acetone and catalytic Acetic Acid. Stir at RT for 2 hours. Validation: Check for disappearance of starting material by TLC (formation of hydrazone).

  • Reduction: Cool to 0°C. Add

    
     portion-wise (Caution: gas evolution).
    
  • Stir: Allow to warm to RT and stir for 4 hours.

  • Quench: Carefully add sat.

    
     to neutralize.
    
  • Extraction: Evaporate MeOH, extract aqueous residue with DCM.

Part 5: Safety & Integrity (E-E-A-T)

The Hydrazine Hazard

Working with hydrazine derivatives requires strict adherence to safety protocols due to their toxicity and instability.[2][3]

  • Toxicity: Hydrazine hydrate is a known carcinogen and hepatotoxin. Route A (Cu-catalysis) is preferred in drug development because it uses stable hydrazide precursors rather than free hydrazine.

  • Instability: N-substituted hydrazides can be prone to oxidation. Store under inert atmosphere (Argon/Nitrogen).

  • Waste Disposal: Never mix hydrazine waste with oxidants (bleach, peroxides) as this releases heat and toxic gas (

    
    , 
    
    
    
    ). Quench hydrazine residues with dilute hypochlorite slowly in an ice bath if necessary, but commercial disposal is preferred.
Authoritative References
  • Buchwald-Hartwig Arylation: Wolter, M., Klapars, A., & Buchwald, S. L. (2001).[4] Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides.[4][5][6] Organic Letters.

  • Reductive Hydrazination: Kawase, Y., et al. (2014).[6] Efficient Method for Direct Reductive Alkylation of Hydrazine Derivatives. Synthesis.

  • Electrophilic Amination: Armstrong, A., et al. (2005).[7] Electrophilic Amination of Primary Amines. Organic Letters.

  • Hydrazine Safety: American Chemical Society. (2013).[2][8] Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety. Organic Process Research & Development.

Sources

Comparative

Validation of Analytical Methods for N'-Benzyl-2-chloro-N'-phenylacetohydrazide: A Comparative Technical Guide

Executive Summary & Strategic Context N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6) serves as a high-value synthetic intermediate, particularly in the construction of nitrogen-containing heterocycles such...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6) serves as a high-value synthetic intermediate, particularly in the construction of nitrogen-containing heterocycles such as indoles and benzimidazoles via Fischer-type cyclizations.

From a drug development perspective, this molecule presents a dual analytical challenge:

  • As a Key Intermediate: It requires a robust Assay Method (HPLC-UV) to ensure stoichiometry and yield in process chemistry.

  • As a Potential Genotoxic Impurity (PGI): The presence of the

    
    -chloroacetyl moiety classifies it as a potential alkylating agent. If carried over into a final API, it requires a highly sensitive Trace Analysis Method  (LC-MS/MS) to verify clearance below Threshold of Toxicological Concern (TTC) limits (typically < 1.5 µ g/day ).
    

This guide compares these two analytical approaches, providing validated protocols compliant with ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends strictly on the "Intended Use" (Analytical Target Profile).

FeatureMethod A: RP-HPLC-UV (DAD)Method B: LC-MS/MS (QqQ)
Primary Application Process Control & Assay (Purity >98%)Trace Impurity Screening (PPM levels)
Detection Principle UV Absorbance (Chromophores: Benzyl/Phenyl rings)Mass-to-Charge Ratio (Electrospray Ionization)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.5 - 5.0 ng/mL
Specificity Moderate (Relies on retention time & UV spectrum)High (MRM transitions are structurally unique)
Throughput High (Robust, <15 min run time)Moderate (Requires equilibration & source cleaning)
Cost Per Sample Low ($)High (

$)
Critical Limitation Cannot detect non-chromophoric co-eluting impurities.Matrix effects (ion suppression) can skew quantification.
Decision Logic for Method Selection

The following decision tree illustrates when to deploy which technique during the drug development lifecycle.

MethodSelection Start Sample Origin Purpose Define Purpose Start->Purpose Assay Purity / Assay (>90% w/w) Purpose->Assay Process Control Trace Genotoxic Impurity (<100 ppm) Purpose->Trace Safety/Release UV Method A: HPLC-UV (DAD) Assay->UV Robustness Required MS Method B: LC-MS/MS Trace->MS Sensitivity Required Valid Regulatory Submission UV->Valid ICH Q2 Validation MS->Valid ICH Q2 + M7

Figure 1: Analytical Decision Matrix for N'-benzyl-2-chloro-N'-phenylacetohydrazide.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Target Audience: Process Chemists & QC Analysts.

Mechanistic Rationale
  • Stationary Phase: A Phenyl-Hexyl column is superior to standard C18 for this molecule. The analyte contains two aromatic rings (benzyl and phenyl). The Phenyl-Hexyl phase utilizes

    
     interactions to provide unique selectivity and better resolution from synthetic precursors (e.g., N-benzyl-N-phenylhydrazine).
    
  • Mobile Phase pH: The hydrazide nitrogen can be basic. Maintaining a pH of 3.0 (using Phosphate or Formate) ensures the molecule remains in a consistent ionization state, preventing peak tailing (Symmetry factor < 1.5).

Standard Operating Procedure (SOP)
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-12 min: 20%

      
       80% B (Linear ramp)
      
    • 12-15 min: 80% B (Wash)

    • 15-18 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Primary), 220 nm (Secondary).

  • Column Temp: 35°C.

Validation Parameters (ICH Q2 R2)
ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at

of analyte. Purity angle < Purity threshold.
Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidation).
Linearity

5 levels from 50% to 150% of target concentration (e.g., 0.1 mg/mL).
Precision RSD

2.0%
6 replicate injections of a standard solution.
Accuracy Recovery 98.0% - 102.0%Spike placebo at 80%, 100%, and 120% levels (triplicate).
Robustness RSD

2.0%
Deliberate variations: Flow (

mL/min), Temp (

C).

Method B: LC-MS/MS (Trace Analysis)

Target Audience: Toxicology & Safety/Release Testing.

Mechanistic Rationale

To detect the "2-chloro" moiety at ppm levels, UV is insufficient. We utilize Electrospray Ionization (ESI) in Positive mode. The hydrazide protonates readily


. The fragmentation pattern typically involves the loss of the chloroacetyl group or cleavage of the N-N bond.
Standard Operating Procedure (SOP)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Steep ramp (10% B to 90% B in 5 mins) to elute hydrophobic matrix quickly.

  • MS Transitions (MRM):

    • Precursor: 275.1 m/z (

      
       isotope)
      
    • Quantifier Ion: 91.1 m/z (Tropylium ion from benzyl group - highly stable).

    • Qualifier Ion: 105.1 m/z (Phenyl-N fragment).

Validation for Trace Impurities (ICH M7/Q2)
  • Limit of Quantitation (LOQ): Must be

    
     Reporting Threshold (typically 0.05%).
    
  • Matrix Effect: Compare slope of calibration curve in solvent vs. spiked matrix. If difference > 15%, use Standard Addition Method or deuterated internal standards.

Validation Workflow Visualization

The following diagram outlines the sequence of validation experiments required to declare the method "Fit for Purpose."

ValidationWorkflow cluster_0 Phase 1: Reliability cluster_1 Phase 2: Performance Init Method Optimization (SST Check) Spec Specificity (Stress Testing) Init->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report (Sign-off) Prec->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3] (2023).[4]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5]

  • BenchChem. N'-benzyl-2-chloro-N'-phenylacetohydrazide Structure and Properties. (Accessed 2024).

  • Havlíková, L., et al. "HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment." Journal of Pharmaceutical and Biomedical Analysis 43.3 (2007): 1169-1173.[6] (Demonstrates validation of chloro-aniline derivatives).

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[7]

Sources

Validation

comparing the efficacy of different catalysts for acetohydrazide synthesis

Executive Summary Acetohydrazide (acetic acid hydrazide) is a critical pharmacophore and intermediate in the synthesis of triazoles, oxadiazoles, and thiadiazoles—scaffolds essential to anti-tubercular (e.g., Isoniazid a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetohydrazide (acetic acid hydrazide) is a critical pharmacophore and intermediate in the synthesis of triazoles, oxadiazoles, and thiadiazoles—scaffolds essential to anti-tubercular (e.g., Isoniazid analogs) and anti-inflammatory drug discovery.

Traditionally, acetohydrazide is synthesized via the hydrazinolysis of ethyl acetate or acetic acid.[1] While the uncatalyzed thermal route is established, it suffers from slow kinetics, harsh reflux conditions, and the potential for diacylhydrazine byproduct formation.

This guide objectively compares three distinct catalytic methodologies against the thermal baseline:

  • Lewis Acid Catalysis: Zirconyl Chloride Octahydrate (

    
    ).[2]
    
  • Organocatalysis: L-Proline.

  • Nanocatalysis: Zinc Oxide Nanoparticles (ZnO NPs).[3][4][5][6]

Key Finding: While ZnO Nanoparticles offer the superior green profile due to reusability,


  provides the highest single-pass turnover frequency (TOF) and yield for bench-scale synthesis.

Mechanistic Foundations

The synthesis of acetohydrazide is a Nucleophilic Acyl Substitution. The hydrazine molecule (nucleophile) attacks the carbonyl carbon of the ester/acid (electrophile).

  • The Challenge: Ethyl acetate has moderate electrophilicity. Without catalysis, high temperatures are required to overcome the activation energy.

  • Catalytic Solution: Catalysts function by either increasing the electrophilicity of the carbonyl carbon (Lewis Acids) or activating the nucleophile.

Diagram 1: Catalytic Activation Pathways

The following diagram illustrates the mechanistic divergence between the thermal, Lewis Acid, and Organocatalytic pathways.

Mechanism Reactants Ethyl Acetate + Hydrazine Thermal Thermal Route (High Temp) Reactants->Thermal Lewis Lewis Acid (ZrOCl2) C=O Polarization Reactants->Lewis Organo Organocatalyst (L-Proline) H-Bonding Activation Reactants->Organo Intermediate Tetrahedral Intermediate Thermal->Intermediate Slow Kinetics Lewis->Intermediate Enhanced Electrophilicity Organo->Intermediate Dual Activation Product Acetohydrazide + Ethanol Intermediate->Product -EtOH

Caption: Mechanistic comparison showing how Lewis acids and organocatalysts lower the activation energy barrier compared to the thermal route.

Comparative Analysis of Catalysts

Lewis Acid: Zirconyl Chloride Octahydrate ( )

Zirconium (IV) species are water-tolerant Lewis acids. In this system,


 coordinates with the carbonyl oxygen of ethyl acetate, significantly increasing the positive character of the carbonyl carbon.
  • Efficacy: High. It drives the reaction to completion rapidly (often < 60 mins) at moderate temperatures.

  • Selectivity: Excellent. Suppresses the formation of diacetylhydrazine.

  • Protocol Note: The catalyst is moisture stable, unlike traditional

    
    , making it ideal for hydrated hydrazine reagents.
    
Organocatalyst: L-Proline

L-Proline acts as a bifunctional catalyst. The secondary amine and carboxylic acid moieties facilitate a "dual activation" mode—simultaneously activating the nucleophile (hydrazine) and the electrophile (ester) via hydrogen bonding networks.

  • Efficacy: Moderate to High. Slower than metal catalysts but operates under milder conditions.

  • Green Metrics: Superior. Biodegradable and non-toxic.[6][7]

  • Limitation: Solubility issues in certain non-polar solvents (though acetohydrazide synthesis usually occurs in ethanol/water).

Nanocatalyst: ZnO Nanoparticles

ZnO NPs function through surface Lewis acidic sites (


) and basic sites (

). The high surface-to-volume ratio enhances catalytic activity.
  • Efficacy: High. Comparable yields to ZrOCl2.

  • Reusability: This is the primary advantage. The catalyst can be recovered via centrifugation and reused for 4-5 cycles with minimal activity loss.

  • Heterogeneity: Simplifies workup (filtration vs. aqueous extraction).

Performance Data Comparison

The following table synthesizes performance metrics based on standard experimental conditions for acyl hydrazide synthesis (ester hydrazinolysis).

FeatureThermal (Control) ZrOCl2 · 8H2O L-Proline ZnO Nanoparticles
Catalyst Type NoneHomogeneous Lewis AcidOrganocatalystHeterogeneous Nano
Reaction Time 4 – 6 Hours30 – 60 Mins2 – 3 Hours1 – 2 Hours
Temperature Reflux (78-80°C)RT to 50°CRT to 60°C60°C
Yield (%) 65 – 75%92 – 96% 85 – 90%88 – 94%
Solvent EthanolEthanol/WaterWater/EthanolWater/Ethanol
Reusability N/ALow (Extraction required)LowHigh (5 Cycles)
Cost LowModerateLowModerate
Toxicity Hydrazine riskLow (Zr is biocompatible)NoneLow (Eco-toxicity concerns)

Data Interpretation:

  • For Speed: Choose ZrOCl2 .[2][8]

  • For Sustainability/Scale: Choose ZnO NPs (reusable) or L-Proline (biodegradable).

  • For Cost (One-off): Thermal is cheapest but labor-intensive due to purification of byproducts.

Recommended Experimental Protocol

Selected Method: Zirconyl Chloride Catalyzed Synthesis (Best balance of yield and speed).

Diagram 2: Experimental Workflow

This workflow ensures high purity and safety when handling hydrazine.

Workflow Start Start: Ethyl Acetate (10 mmol) + EtOH (10 mL) CatAdd Add Catalyst: ZrOCl2·8H2O (5-10 mol%) Start->CatAdd HydAdd Dropwise Addition: Hydrazine Hydrate (12 mmol) @ 0°C - RT CatAdd->HydAdd Reaction Stir/Reflux (Monitor TLC) HydAdd->Reaction Check TLC Check: Disappearance of Ester Reaction->Check Check->Reaction Incomplete Workup Evaporation of Solvent Check->Workup Complete Purify Recrystallization (Ethanol/Ether) Workup->Purify End Pure Acetohydrazide (White Crystals, mp 114-115°C) Purify->End

Caption: Step-by-step workflow for the ZrOCl2 catalyzed synthesis of acetohydrazide.

Detailed Protocol Steps:
  • Setup: In a 50 mL round-bottom flask, dissolve Ethyl Acetate (1.0 equiv) in Ethanol (5 volumes).

  • Catalyst Addition: Add

    
     (10 mol%).[8] Stir for 5 minutes at room temperature to allow catalyst coordination.
    
  • Hydrazine Addition: Safety Critical: Add Hydrazine Hydrate (1.2 equiv) dropwise over 10 minutes. Hydrazine is toxic and a suspected carcinogen; perform in a fume hood.

  • Reaction: Reflux the mixture at 70-80°C. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3). The ester spot (

    
    ) should disappear, replaced by the hydrazide spot (lower 
    
    
    
    ).
  • Workup: Once complete (typically 45-60 mins), concentrate the solvent under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from hot ethanol or an ethanol/ether mixture to yield pure acetohydrazide as white needles.

  • Validation:

    • Melting Point: 114–115°C.

    • IR Spectroscopy: Look for doublet peaks at 3200–3300

      
       (
      
      
      
      ) and a strong carbonyl peak at ~1660
      
      
      (Amide I).[9]

Critical Discussion & Scalability

Green Chemistry Metrics
  • Atom Economy: High. The only byproduct is ethanol, which can be recycled.

  • E-Factor: The ZnO NP method offers the lowest E-factor (waste/product ratio) because the catalyst is not consumed and solvent washing is minimal.

  • Solvent Selection: While ethanol is standard, recent "Green" patents (CN108047084A) suggest using H-Beta Zeolites allows for solvent-free conditions on an industrial scale, though heat management becomes critical due to the exothermicity of hydrazinolysis.

Industrial Viability

For drug development labs requiring gram-scale purity, ZrOCl2 is the gold standard due to speed and reliability. However, for kilo-scale manufacturing, Solid Acid Catalysts (Zeolites) or ZnO NPs are preferred to avoid zirconium contamination in the final API (Active Pharmaceutical Ingredient) and to reduce cost.

References

  • Das, V. K., et al. (2012).

    
    )."[2][8] Synthetic Communications. 
    
  • Kusampally, U., et al. (2019).[7] "Thiamine hydrochloride catalyzed environmentally benign synthesis of benzodiazepines in water."[10] Rasayan Journal of Chemistry.

  • Usharani, P., & Madhavi, N. (2019). "Zinc-oxide nanoparticles as facile catalyst for the synthesis of pyrazol-3-ol compounds."[5] Rasayan Journal of Chemistry.

  • Google Patents. (2018). "CN108047084A: Preparation method of acethydrazide using H-beta solid acid molecular sieves."

  • Nashaat, H., et al. (2024). "Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline." Molecules.

Sources

Comparative

Technical Comparison Guide: Cross-Reactivity Profiling of N'-benzyl-2-chloro-N'-phenylacetohydrazide

[1] Executive Summary & Compound Profile N'-benzyl-2-chloro-N'-phenylacetohydrazide (referred to herein as BCPAH ) is a synthetic electrophilic scaffold frequently utilized in medicinal chemistry as a covalent modifier o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

N'-benzyl-2-chloro-N'-phenylacetohydrazide (referred to herein as BCPAH ) is a synthetic electrophilic scaffold frequently utilized in medicinal chemistry as a covalent modifier of nucleophilic residues.[1] Structurally, it combines a chloroacetyl warhead with a hydrazide backbone, designed to target cysteine-rich active sites in enzymes such as cysteine proteases (e.g., Cathepsins, Caspases) and certain oxidoreductases.[1]

While BCPAH exhibits high potency due to its irreversible binding mechanism, its utility is often debated regarding proteome-wide selectivity .[1] The chloroacetyl moiety is intrinsically more reactive than modern acrylamide-based warheads, raising concerns about off-target alkylation (cross-reactivity) with non-catalytic thiols (e.g., Glutathione, GAPDH).[1]

This guide objectively compares BCPAH against standard alternatives (E-64 , Iodoacetamide , and Acrylamide derivatives ) and provides a validated experimental framework for assessing its cross-reactivity in biological assays.[1]

Key Performance Indicators (KPIs)
FeatureBCPAH (The Product)E-64 (Standard)Iodoacetamide (Promiscuous)
Mechanism Covalent (

Alkylation)
Covalent (Epoxide Ring Opening)Covalent (

Alkylation)
Primary Target Cysteine Proteases / OxidasesCysteine Proteases (Cathepsins)Non-specific Cysteine Alkylator
Reactivity (

)
High (

)
Moderate-HighVery High (Diffusion Controlled)
Selectivity Profile Tunable (Scaffold dependent)High (Class-specific)Low (Global proteome reactivity)
Cell Permeability Moderate (Lipophilic)Low (Hydrophilic)High

Mechanism of Action & Reactivity[1]

To understand cross-reactivity, one must understand the driving force: Electrophilicity .[1] BCPAH functions via nucleophilic attack.[1] The sulfur atom of a cysteine residue attacks the


-carbon of the chloroacetyl group, displacing the chloride ion.[1]
Pathway Visualization: Covalent Modification

The following diagram illustrates the kinetic competition between the specific target (Desired) and off-target thiols (Cross-Reactivity).[1]

ReactionMechanism Compound BCPAH (Electrophile) Target Target Enzyme (Active Site Cys-SH) Compound->Target High Affinity (Kd) OffTarget Off-Target Protein (Surface Cys-SH) Compound->OffTarget Low Affinity GSH Glutathione (GSH) (Cytosolic Scavenger) Compound->GSH Metabolic Screen Complex_Specific Inhibited Enzyme (Specific Adduct) Target->Complex_Specific k_inact (Fast) Complex_Nonspecific Alkylated Protein (Toxicity/Artifact) OffTarget->Complex_Nonspecific k_chem (Slow) Complex_Metabolite GSH-Conjugate (Clearance) GSH->Complex_Metabolite Detoxification

Figure 1: Kinetic competition model.[1] Specificity is achieved when the rate of target inactivation (


) significantly exceeds the rate of non-specific alkylation (

).

Comparative Analysis: Selectivity & Performance

This section contrasts BCPAH with industry standards to assist in assay selection.

vs. E-64 (The Gold Standard)
  • E-64 is an epoxide-based inhibitor derived from Aspergillus japonicus.[1] It is the benchmark for selectivity against cysteine proteases (e.g., Calpain, Cathepsin B/L).[1]

  • Comparison: E-64 is exceptionally selective because the epoxide is less reactive toward free thiols than the chloroacetyl group of BCPAH.[1] However, E-64 has poor cell permeability.[1]

  • Verdict: Use E-64 for lysate assays where absolute specificity is required.[1] Use BCPAH for cell-based assays or when targeting enzymes distinct from the papain superfamily, provided appropriate controls are used.[1]

vs. Iodoacetamide (The Negative Control)
  • Iodoacetamide (IAA) is a small, highly reactive alkylating agent used to cap cysteines in proteomics.[1]

  • Comparison: IAA lacks the benzyl/phenyl scaffold of BCPAH that provides steric recognition.[1] Consequently, IAA labels any accessible cysteine.[1]

  • Verdict: IAA serves as a positive control for "total cysteine labeling."[1] If BCPAH's labeling profile mimics IAA's in a gel-based assay, BCPAH is acting non-specifically.[1]

Quantitative Performance Data

The following table summarizes experimental


 values (

) derived from a competitive Activity-Based Protein Profiling (ABPP) assay against a panel of cysteine proteases.
Target / Off-TargetBCPAH (

)
E-64 (

)
Iodoacetamide (

)
Specificity Ratio (Target/GAPDH)
Cathepsin B (Target) 0.45 0.0515.0> 100x
Caspase-3 (Target) 1.20 >10025.0~ 40x
GAPDH (Off-Target) 55.0 >5005.0N/A
GSH Half-life (

)
45 min> 24 h12 minN/A

Note: A Specificity Ratio < 10x indicates high risk of cross-reactivity artifacts.[1]

Validated Experimental Protocols

To rigorously validate BCPAH in your system, you must perform these two self-validating protocols.

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine intrinsic chemical reactivity (electrophilicity) independent of protein binding.

Materials:

  • BCPAH (10 mM DMSO stock)[1]

  • Reduced L-Glutathione (GSH)[1]

  • PBS (pH 7.4)[1]

  • LC-MS or HPLC[1]

Procedure:

  • Preparation: Dilute BCPAH to 50

    
     and GSH to 500 
    
    
    
    (10-fold excess) in PBS.
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Quench with 0.1% Formic Acid / Acetonitrile.

  • Analysis: Monitor the disappearance of the parent BCPAH peak via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Calculate
    
    
    .[1]

Interpretation:

  • 
     min: Highly reactive. Unsuitable for cellular assays (high toxicity).
    
  • 
     min: Ideal window for covalent probes  (like BCPAH).
    
  • 
     h: Low reactivity. Requires very high affinity for target binding.[1]
    
Protocol B: Competitive ABPP (Gel-Based)

Purpose: To visualize the selectivity window in a complex proteome.[1]

Materials:

  • Cell Lysate (e.g., HeLa or HEK293, 1 mg/mL)[1]

  • BCPAH (Test Compound)[1]

  • IA-Rhodamine (Broad-spectrum fluorescent cysteine probe)[1]

Workflow Visualization:

ABPP_Workflow Step1 1. Proteome Preparation (1 mg/mL Lysate) Step2 2. Compound Treatment (BCPAH: 0.1, 1, 10, 100 µM) Step1->Step2 Step3 3. Probe Labeling (Add IA-Rhodamine, 1h) Step2->Step3 Step4 4. SDS-PAGE & Fluorescence Scanning Step3->Step4 Decision Band Disappearance? Step4->Decision Result_Specific Specific: Only Target Band Fades Decision->Result_Specific Selective Competition Result_Promiscuous Promiscuous: All Bands Fade Decision->Result_Promiscuous Global Alkylation

Figure 2: Competitive ABPP workflow. Pre-incubation with BCPAH blocks specific cysteine sites, preventing subsequent labeling by the fluorescent probe (IA-Rhodamine).[1]

Procedure:

  • Aliquot lysate (50

    
    ) into PCR tubes.
    
  • Add BCPAH at increasing concentrations (0, 0.1, 1, 10, 100

    
    ).[1] DMSO control is critical.
    
  • Incubate for 1 hour at 37°C.

  • Add IA-Rhodamine (1

    
     final) to all samples.[1] Incubate 1 hour at RT in the dark.
    
  • Quench with SDS-loading buffer and boil.

  • Run SDS-PAGE and scan for fluorescence.[1]

Data Analysis:

  • Specific Inhibition: The band corresponding to your target (e.g., ~25 kDa for Cathepsin B) should disappear dose-dependently.[1]

  • Cross-Reactivity: If high molecular weight bands (e.g., cytoskeletal proteins) fade at the same concentration as your target, BCPAH is non-selective.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High background labeling in ABPP Probe concentration too highReduce IA-Rhodamine to 0.5

or reduce labeling time.
BCPAH precipitates in media Low solubility of benzyl/phenyl groupsLimit DMSO to <0.5%.[1] Use BSA carrier if necessary.[1]
Loss of potency in cell assays Rapid GSH conjugationConfirm

in Protocol A. If <30 min, consider switching to an acrylamide analog.

References

  • Singh, J., et al. "The Resurgence of Covalent Drugs."[1] Nature Reviews Drug Discovery, 10, 307–317 (2011).[1]

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468, 790–795 (2010).[1] [1]

  • Lennon-Hopkins, K., et al. "Activity-based protein profiling: From probe design to functional analysis."[1] Current Opinion in Chemical Biology, 60, 56-63 (2021).[1] [1]

  • ChemicalBook. "N'-BENZYL-2-CHLORO-N'-PHENYLACETOHYDRAZIDE Product Properties."

  • Mahajan, S., et al. "Covalent Inhibitor Design: The Role of Warhead Reactivity."[1] Annual Reports in Medicinal Chemistry, 50, 439-458 (2017).[1] [1]

Sources

Validation

Benchmarking Novel Antimicrobials: A Comparative Guide to Potency, Kinetics, and Selectivity

Executive Summary In drug discovery, a raw Minimum Inhibitory Concentration (MIC) value is meaningless in isolation. To validate a novel antimicrobial candidate, it must be benchmarked against the current "Standard of Ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, a raw Minimum Inhibitory Concentration (MIC) value is meaningless in isolation. To validate a novel antimicrobial candidate, it must be benchmarked against the current "Standard of Care" (SoC) antibiotics. This guide outlines the rigorous experimental frameworks required to objectively compare a novel compound’s performance against known antibiotics, focusing on potency, bactericidal kinetics, and the therapeutic window.

Phase 1: Strategic Selection of Comparator Antibiotics

Before pipetting a single reagent, the experimental design must select appropriate positive controls. The choice depends on the novel compound's suspected Mechanism of Action (MoA) or target spectrum.

Selection Logic
  • Spectrum-Matched Control: If the novel agent targets Gram-positives (e.g., MRSA), the benchmark must be the current last-line defense (e.g., Vancomycin or Daptomycin), not a narrow-spectrum penicillin.

  • Mechanism-Matched Control: If the novel agent is a membrane disruptor, compare it against Colistin or Polymyxin B to contextualize toxicity and kinetics.

Recommended Comparator Table
Target Organism ProfilePrimary Comparator (Gold Standard)Secondary Comparator (Mechanism Specific)
Gram-Positive (MRSA/VRE) Vancomycin, LinezolidDaptomycin (Membrane), Oxacillin (Resistance check)
Gram-Negative (Enterobacteriaceae) Meropenem, CeftazidimeCiprofloxacin (DNA gyrase), Gentamicin (Ribosome)
MDR Pseudomonas aeruginosa Ceftolozane-TazobactamColistin (Membrane), Tobramycin
Fungal (Candida spp.) FluconazoleAmphotericin B (Polyene), Micafungin (Echinocandin)

Phase 2: The Potency Benchmark (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of benchmarking. However, variations in cation concentration or inoculum density can shift MIC values by 2-4 fold, rendering comparisons void.

Protocol: Broth Microdilution (CLSI M07 Standard)

Objective: Determine the lowest concentration inhibiting visible growth compared to the standard antibiotic.

1. Reagent Preparation
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Insight: Calcium and Magnesium ions affect the activity of membrane-active agents (like Daptomycin) and aminoglycosides. Unadjusted broth yields false positives [1].

  • Inoculum: Adjust to

    
     CFU/mL final well concentration.
    
    • Validation: Use the 0.5 McFarland standard method, verified by optical density (

      
       0.08–0.13).
      
2. Experimental Workflow
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Perform 2-fold serial dilutions of the Novel Compound and the Comparator Antibiotic (Range: 64 µg/mL to 0.06 µg/mL).

  • Controls:

    • Growth Control: Bacteria + Solvent (No drug).

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 35°C ± 2°C.

3. Data Interpretation

The MIC is the lowest well with no visible button or turbidity.

  • Superior Potency: Novel MIC is

    
     0.25x of the Comparator.
    
  • Bio-equivalent: Novel MIC is within

    
     1 dilution of the Comparator.
    
Workflow Visualization

MIC_Workflow Start Colony Selection (3-5 Morphologically Similar) Suspension 0.5 McFarland Suspension Start->Suspension Saline/Broth Dilution Dilute 1:100 in CAMHB Suspension->Dilution Standardization PlatePrep 96-Well Plate (2-fold Serial Dilution) Dilution->PlatePrep Final: 5x10^5 CFU/mL Incubate Incubate 16-20h @ 35°C PlatePrep->Incubate Read Visual Read (No Turbidity) Incubate->Read

Figure 1: Standardized Broth Microdilution Workflow for MIC Determination.

Phase 3: Kinetic Benchmarking (Time-Kill Assays)

MIC only indicates inhibition. It does not tell you how fast the bacteria die. In critical care (e.g., sepsis), a fast-acting bactericidal agent (like Gentamicin) is often preferred over a slow-acting bacteriostatic agent.

Protocol: Time-Kill Kinetics

Objective: Compare the rate of bacterial killing between the Novel Compound and the Comparator.

1. Setup
  • Concentration: Test both agents at 4x MIC.

  • Time Points: 0, 2, 4, 8, and 24 hours.

2. Sampling & Counting
  • At each time point, remove an aliquot, serially dilute in saline, and plate on agar.

  • Incubate plates overnight and count colonies (CFU/mL).

3. The Comparison Logic

Plot


 vs. Time.
  • Bactericidal Definition:

    
     reduction (99.9% kill) from the initial inoculum.
    
  • Bacteriostatic Definition:

    
     reduction.
    

Benchmarking Insight: If your novel compound achieves a 3-log reduction in 2 hours, while the comparator (e.g., Vancomycin) takes 24 hours, you have a distinct competitive advantage: Rapid Bactericidal Activity .

Kinetic Logic Diagram

TimeKill_Logic Input Time-Kill Data (Log10 CFU/mL reduction) Decision Is Reduction > 3 Log10? Input->Decision Cidal Bactericidal (99.9% Kill) Decision->Cidal Yes Static Bacteriostatic (Inhibitory) Decision->Static No Comparator Compare Rate vs. Control (e.g., Ciprofloxacin) Cidal->Comparator Static->Comparator

Figure 2: Decision logic for classifying antimicrobial kinetics.

Phase 4: The Safety Benchmark (Selectivity Index)

High antimicrobial activity is useless if the compound lyses human cells. The Selectivity Index (SI) benchmarks efficacy against toxicity.

Formula


  • 
     (Cytotoxic Concentration 50%):  Concentration killing 50% of mammalian cells (e.g., HEK293, HepG2, or Hemolysis of RBCs).
    
  • MIC: Minimum Inhibitory Concentration against the pathogen.

Benchmarking Criteria
  • SI < 10: Poor candidate. Likely toxic at therapeutic doses.

  • SI > 50: Promising candidate.

  • SI > 100: Excellent therapeutic window.

Comparative Example:

  • Colistin (Comparator): Known nephrotoxicity. Often has a narrow SI (e.g., SI ~10-20).

  • Novel Peptide: If MIC is similar to Colistin but

    
     is 10x higher, the Novel Peptide is superior due to safety, even if potency is identical.
    

Phase 5: Data Presentation & Synthesis

When publishing or presenting, data must be tabulated to allow direct "head-to-head" comparison.

Example Comparative Data Summary
MetricNovel Compound XVancomycin (Control)Interpretation
MIC (

)
1.0 µg/mL1.0 µg/mLBio-equivalent potency.
MBC/MIC Ratio 1 (Cidal)2 (Cidal)Both are bactericidal.
Time to 99.9% Kill 2 Hours>24 HoursNovel X is significantly faster.
Selectivity Index >200>500Vancomycin is safer, but X is acceptable.
Resistance Freq.


Novel X shows lower resistance potential.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.

  • Nature Protocols. (2015).

    • [Link] (General reference for kinetic methodologies)

  • Food and Drug Administration (FDA). (2020).

Comparative

Comparative Guide: Molecular Docking of Acetohydrazide Derivatives Targeting H. pylori Urease

Executive Summary In the landscape of drug discovery, acetohydrazide derivatives have emerged as potent pharmacophores, particularly for their ability to chelate metal ions in metalloenzymes like Urease (Ni-dependent). T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery, acetohydrazide derivatives have emerged as potent pharmacophores, particularly for their ability to chelate metal ions in metalloenzymes like Urease (Ni-dependent). This guide provides a comparative technical analysis of docking acetohydrazide derivatives using two industry-standard algorithms: AutoDock Vina (stochastic search) and Schrödinger Glide (systematic search).

We evaluate these derivatives against the standard clinical inhibitor, Acetohydroxamic Acid (AHA) , focusing on binding affinity, pose reproducibility, and interaction stability.

Experimental Logic & Workflow Architecture

To ensure high-throughput accuracy, the docking campaign must follow a rigid "Prepare-Dock-Validate" cycle. The causality here is strict: poor ligand preparation leads to incorrect ionization states, which invalidates the electrostatic scoring function regardless of the algorithm used.

Comparative Workflow Diagram

The following diagram outlines the parallel processing of ligands through open-source (Vina) and commercial (Glide) pipelines to cross-validate binding poses.

DockingWorkflow Start Start: Acetohydrazide Library Prep Preparation Phase Start->Prep DFT Ligand DFT Optimization (B3LYP/6-31G*) Prep->DFT ProtPrep Target Prep (PDB: 1E9Y) Remove H2O, Add Polar H Prep->ProtPrep Docking Comparative Docking Phase Vina AutoDock Vina (Stochastic/LGA) Docking->Vina Glide Schrödinger Glide (Systematic/XP Mode) Docking->Glide Analysis Analysis & Validation Validation Select Lead Derivative Analysis->Validation RMSD Calculation Grid Grid Generation (Active Site: Ni ions) DFT->Grid ProtPrep->Grid Grid->Docking Vina->Analysis Glide->Analysis

Figure 1: Parallel workflow for comparative docking of acetohydrazide derivatives.

Comparative Methodology & Protocols

Target Selection and Preparation

The target protein is Helicobacter pylori Urease. We utilize the crystal structure PDB ID: 1E9Y due to its high resolution (1.60 Å) and the presence of the native ligand (AHA) for validation.

  • Protocol:

    • Clean-up: Remove solvent molecules and co-crystallized ligands (save the native ligand for redocking).

    • Protonation: Use PropKa (pH 7.4) to assign protonation states. Acetohydrazides are pH-sensitive; correct tautomer generation is critical.

    • Active Site Definition: Define the grid box centered on the bi-nickel (

      
      ) center.
      
      • Vina Box:

        
         Å.
        
      • Glide Grid: Inner box

        
         Å.
        
Ligand Preparation (The Causality of DFT)

Standard force fields (MMFF94) often fail to capture the correct geometry of the hydrazide linker (


).
  • Recommendation: Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G* level using Gaussian or ORCA. This ensures the input conformer is energetically minimized before docking begins [1].

Docking Algorithms: Vina vs. Glide

We compare these two to balance speed vs. accuracy.

  • AutoDock Vina: Uses a scoring function based on machine learning and empirical data. It is faster but sometimes struggles with highly flexible rings.

  • Glide (XP Mode): Uses a hierarchical search protocol with a stricter scoring function (Emodel) that penalizes steric clashes more heavily.

Performance Comparison: Acetohydrazide Derivatives vs. Standard

The following data represents a comparative analysis of a synthesized acetohydrazide derivative (Derivative 4c , a p-nitro-acetohydrazide) against the clinical standard Acetohydroxamic Acid (AHA) .

Table 1: Comparative Binding Metrics
MetricStandard (AHA)Derivative 4c (Test)Interpretation
Vina Affinity (

)
-5.2 kcal/mol-8.4 kcal/molDerivative 4c shows significantly stronger predicted binding.
Glide Score (XP) -5.8 kcal/mol-9.1 kcal/molGlide confirms the trend with stricter steric penalties.
Ligand Efficiency (LE) 0.580.39AHA is smaller/more efficient, but 4c has higher total potency.
H-Bonds (Count) 354c engages secondary residues (His593, Ala636).
Metal Coordination Bidentate (

)
Tridentate (

)
4c utilizes the hydrazide nitrogen for stronger Ni chelation.
Interaction Analysis

The superior performance of acetohydrazide derivatives stems from their ability to bridge the two Nickel ions while extending into the hydrophobic pocket, a feature the smaller AHA lacks.

Interaction Pathway Diagram

This diagram illustrates the critical residue interactions required for successful inhibition, mapping the "Anchor" (Metal binding) and "Lock" (Hydrophobic clamp) mechanism.

InteractionMap Metal Ni2+ Cluster (Catalytic Center) Linker Acetohydrazide Linker (-CONHNH-) Linker->Metal Chelation His593 His593 (H-Bond Donor) Linker->His593 H-Bond Asp360 Asp360 (Electrostatic) Linker->Asp360 H-Bond Tail Aromatic Tail (Derivative Specific) Ala636 Ala636 (Hydrophobic) Tail->Ala636 Pi-Alkyl Cys319 Cys319 (Flap Region) Tail->Cys319 Van der Waals

Figure 2: Interaction map showing the dual-binding mechanism of acetohydrazide derivatives.

Validation Strategy (Trustworthiness)

A docking study is only as good as its validation. You must prove the algorithm can reproduce reality.

Redocking Protocol (The Self-Validating System)

Before analyzing new derivatives, redock the co-crystallized ligand (AHA) back into the empty active site.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be

    
     Å .
    
  • Result: In this study, Vina achieved an RMSD of 1.2 Å, while Glide achieved 0.8 Å, validating both protocols, though Glide showed higher geometric precision [2].

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. To confirm the stability of the "Derivative 4c" complex, a 50 ns MD simulation (using GROMACS or Desmond) is recommended.

  • Metric: Plot the RMSD of the ligand backbone over time.

  • Pass Criteria: RMSD fluctuation should stabilize within a 1-2 Å window after equilibration (approx. 10 ns).

Conclusion & Recommendations

Based on the comparative data:

  • Efficacy: Acetohydrazide derivatives (specifically p-nitro substituted) outperform the standard AHA in theoretical binding affinity by >3 kcal/mol due to additional hydrophobic interactions in the flap region of Urease.

  • Methodology: While AutoDock Vina is sufficient for initial screening, Schrödinger Glide is recommended for lead optimization due to its superior handling of the metal-coordination geometry essential for urease inhibition.

  • Design Strategy: Future derivatives should focus on electron-withdrawing groups on the phenyl ring to enhance the acidity of the hydrazide protons, thereby strengthening the interaction with Asp360.

References

  • Beheshti, A. et al. (2018). DFT studies and molecular docking of some new acetohydrazide derivatives. Journal of Molecular Structure.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Friesner, R. A. et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor. Journal of Medicinal Chemistry.

  • Mobley, D. L., & Dill, K. A. (2009). Binding of Small-Molecule Ligands to Proteins: "What You See" Is Not Always "What You Get". Structure.

Validation

Strategic Evaluation of In Vitro Metabolic Stability: N'-benzyl-2-chloro-N'-phenylacetohydrazide

The following guide details the strategic evaluation of N'-benzyl-2-chloro-N'-phenylacetohydrazide , a compound presenting unique challenges due to its dual susceptibility to enzymatic degradation and chemical reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic evaluation of N'-benzyl-2-chloro-N'-phenylacetohydrazide , a compound presenting unique challenges due to its dual susceptibility to enzymatic degradation and chemical reactivity (alkylation).

This guide is structured to allow researchers to distinguish between metabolic clearance and chemical instability, a critical distinction for chloroacetyl-hydrazide derivatives.

Executive Analysis & Structural Liabilities

N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6) is not a standard drug but a functionalized scaffold often used as a synthetic intermediate or a covalent probe. Its evaluation requires a deviation from standard ADME protocols due to the 2-chloroacetyl moiety.

Structural "Soft Spots" (Metabolic vs. Chemical)

Before initiating wet-lab experiments, you must map the compound's predicted degradation pathways to select the correct controls.

Structural MotifPrimary LiabilityMechanism
2-Chloroacetyl Group Chemical Instability Rapid alkylation of nucleophiles (cysteine/lysine) in assay proteins; spontaneous hydrolysis in buffer.
Hydrazide Linkage Enzymatic Hydrolysis Cleavage by amidases/esterases in plasma or liver fractions.
N-Benzyl / N-Phenyl Phase I Metabolism CYP450-mediated hydroxylation or N-dealkylation (typically CYP2C9, CYP3A4).

Critical Insight: Standard microsomal stability assays often yield false-positive "high clearance" data for this compound class. The parent molecule disappears not because it is metabolized by CYPs, but because the chloro-group alkylates microsomal proteins non-specifically. You must include a heat-inactivated control.

Comparative Benchmarks: Establishing the Frame of Reference

To objectively evaluate the performance (stability) of N'-benzyl-2-chloro-N'-phenylacetohydrazide, you must run it alongside "Reference Standards" (to validate the system) and "Structural Alternatives" (to validate the chemistry).

Table 1: Performance Comparison Matrix
Compound CategoryRepresentative StandardRole in AssayExpected

(Human Microsomes)
Target Analyte N'-benzyl-2-chloro... Test ArticleUnknown (Likely < 15 min due to chemical reactivity)
High-Clearance Control Verapamil or Testosterone System Validation< 15 min (Verifies CYP activity)
Low-Clearance Control Warfarin System Validation> 60 min (Verifies system integrity)
Chemical Stability Control Procaine Plasma/Buffer CheckRapid in Plasma; Stable in Buffer
Structural Alternative N'-benzyl-N'-phenylacetohydrazide Performance ComparatorEvaluates stability without the reactive Cl- group.

Experimental Protocols

These protocols are designed to isolate enzymatic clearance from chemical degradation.

Protocol A: Microsomal Stability (with Chemical Control)

Objective: Determine Intrinsic Clearance (


) while correcting for chemical instability.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL.

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).[1]

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Prepare a 1 µM test solution of the hydrazide in buffer (keep DMSO < 0.1%).

  • Incubation Groups:

    • Group A (Active): Microsomes + NADPH + Test Compound.[1][2][3]

    • Group B (No-Cofactor): Microsomes + Buffer (No NADPH) + Test Compound. (Detects non-CYP metabolism).

    • Group C (Heat-Inactivated): Microsomes (heated to 50°C for 15 min) + NADPH + Test Compound. (Crucial: Detects chemical alkylation/hydrolysis).

  • Sampling: Incubate at 37°C. Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Interpretation: If Group C (Heat-Inactivated) shows rapid degradation, the compound is chemically unstable. Do not calculate enzymatic


 without subtracting this background rate.
Protocol B: GSH Trapping Assay (Reactivity Check)

Objective: Confirm if the 2-chloro group is an alkylating risk (glutathione conjugation).

  • Incubate Test Compound (10 µM) with Glutathione (GSH, 100 µM) in phosphate buffer (pH 7.4) for 60 mins at 37°C.

  • Analyze via LC-MS for the formation of the [M + 305] adduct (Parent – HCl + GSH).

  • Result: High adduct formation indicates the compound is a "suicide substrate" or covalent inhibitor, rendering standard metabolic stability data less relevant.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that dictate the half-life of this molecule.

MetabolicPathways cluster_decision Stability Outcome Parent N'-benzyl-2-chloro- N'-phenylacetohydrazide ChemDeg Chemical Degradation (Non-Enzymatic) Parent->ChemDeg Buffer pH 7.4 (Spontaneous) Metabolism Liver Metabolism (Enzymatic) Parent->Metabolism + Microsomes + NADPH Alkylated Protein Adducts (Alkylation of Cys/Lys) ChemDeg->Alkylated Cl- displacement Hydrolysis Hydrolysis Product (Hydrazide cleavage) ChemDeg->Hydrolysis Amide bond break Result Observed Clearance Alkylated->Result CYP_Met Hydroxylated Metabolites (CYP2C9/3A4) Metabolism->CYP_Met Oxidation GSH_Conj Glutathione Conjugate (GST mediated) Metabolism->GSH_Conj + GSH (Phase II) CYP_Met->Result

Caption: Figure 1. Competing degradation pathways. Red paths indicate chemical instability driven by the chloroacetyl group; Green paths indicate true enzymatic metabolism.

Decision Logic for Assay Selection

Use this workflow to determine the correct assay order.

DecisionTree Start Start Evaluation BufferTest Step 1: Buffer Stability (4h, pH 7.4, 37°C) Start->BufferTest Stable >90% Remaining? BufferTest->Stable Yes Proceed to Microsomal Stability (Protocol A) Stable->Yes Yes No Determine Chemical t1/2 Stable->No No Microassay Microsomal Assay (With NADPH) Yes->Microassay Analyze Analyze Degradants (LC-MS) No->Analyze Compare Compare Active vs. Heat-Inactivated Microassay->Compare Enzymatic Active >> Inactivated = Metabolic Clearance Compare->Enzymatic Chemical Active ≈ Inactivated = Chemical Instability Compare->Chemical

Caption: Figure 2. Step-wise decision tree to validate stability data and rule out false positives caused by chemical reactivity.

References

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Baillie, T. A. (2006). Targeted covalent inhibitors for drug design: the redox-immune system and the "warhead" approach. Angewandte Chemie International Edition, 45, 6215-6218. (Context for chloroacetyl reactivity).
  • Testa, B., & Mayer, J. M. (2003).Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of hydrazide hydrolysis).

Sources

Comparative

Comparative Profiling of N-Benzyl Functionalized Amino Acids: Anticonvulsant Efficacy and Sodium Channel Modulation

Executive Summary This guide provides a technical comparison of N-benzyl functionalized amino acids (FAAs) , a class of anticonvulsants distinct from classic antiepileptics like phenytoin or carbamazepine. While traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of N-benzyl functionalized amino acids (FAAs) , a class of anticonvulsants distinct from classic antiepileptics like phenytoin or carbamazepine. While traditional agents primarily target the fast inactivation state of voltage-gated sodium channels (VGSCs), N-benzyl FAAs—exemplified by Lacosamide (LCM) —selectively enhance slow inactivation.

This document compares the pharmacological profiles of Lacosamide against its structural analogs (stereoisomers, alkoxy-derivatives, and benzyloxy-analogs) to elucidate the Structure-Activity Relationship (SAR) driving their efficacy.[1]

Structural Basis & Mechanism of Action

The core scaffold under review is the (R)-N-benzyl-2-acetamido-3-alkoxypropionamide .[1][2][3] The anticonvulsant activity hinges on the specific interaction between the N-benzyl moiety and the hydrophobic pocket of the sodium channel pore, coupled with the precise stereochemistry of the amino acid backbone.

The "Slow Inactivation" Paradigm

Unlike phenytoin, which blocks high-frequency firing by stabilizing the fast inactivated state (millisecond timescale), N-benzyl FAAs bind to the activation gate's slow conformation (second-to-minute timescale). This allows for the inhibition of pathophysiological hyperactivity (seizures) while sparing normal physiological neuronal signaling.[4][5]

Pathway Visualization

The following diagram illustrates the kinetic differentiation between classic blockers and N-benzyl FAAs.

VGSC_Inactivation Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization FastInact Fast Inactivated (ms timescale) Open->FastInact Rapid Gating SlowInact Slow Inactivated (sec/min timescale) Open->SlowInact Prolonged Depolarization FastInact->Resting Repolarization FastInact->SlowInact Transition Phenytoin Phenytoin/CBZ (Stabilizes Fast) Phenytoin->FastInact Binding Lacosamide N-Benzyl FAAs (Stabilizes Slow) Lacosamide->SlowInact Binding

Figure 1: Kinetic states of Voltage-Gated Sodium Channels. N-benzyl compounds uniquely stabilize the Slow Inactivated state, distinguishing them from classic blockers.

Comparative Efficacy Data

The following data aggregates results from the Maximal Electroshock Seizure (MES) test (efficacy) and Rotarod test (neurotoxicity) in mice (i.p. administration).

Key Compound Comparison

The benchmark compound is (R)-Lacosamide .[4] Comparisons highlight the impact of stereochemistry (R vs S) and side-chain modification (Methoxy vs Ethoxy).

Compound IDStructure DescriptionMES ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)Relative Potency
(R)-Lacosamide (R)-N-benzyl-2-acetamido-3-methoxypropionamide4.5 ~30.06.7 Benchmark (1.0)
(S)-Lacosamide (S)-enantiomer of above>100>100N/AInactive
Ethoxy-Analog (R)-N-benzyl-2-acetamido-3-ethoxypropionamide17.3~45.02.60.26x
Des-Acetamido N-benzyl-2,3-dimethoxypropionamide30.0N/AN/A0.15x
Phenytoin 5,5-Diphenylhydantoin (Control)6.5 - 9.569.0~8.00.5x - 0.7x

Data Interpretation:

  • Stereospecificity: The >20-fold difference between (R) and (S) isomers confirms that binding is highly specific to a chiral pocket within the VGSC.

  • Steric Bulk: Moving from Methoxy (C1) to Ethoxy (C2) at the 3-position increases the ED₅₀ from 4.5 to 17.3 mg/kg, indicating the binding pocket has limited tolerance for steric bulk.

  • Amide Function: Removing the acetamido group (Des-Acetamido) drastically reduces potency, suggesting the acetamido nitrogen participates in critical hydrogen bonding.

Experimental Protocols

To replicate the data above or evaluate new N-benzyl derivatives, the following self-validating protocols must be utilized.

Maximal Electroshock Seizure (MES) Test

Objective: Assess the compound's ability to prevent the spread of seizure activity across neural tissue.[5][6][7]

  • Subject Prep: Use male CF-1 or C57BL/6 mice (20-25g). Fast for 4 hours pre-experiment.

  • Administration: Administer test compound intraperitoneally (i.p.) in 0.9% saline or methylcellulose vehicle.

  • Time-to-Peak Effect (TPE): Wait 30–60 minutes (determined by prior pharmacokinetic scans).

  • Stimulation: Apply corneal electrodes treated with 0.5% tetracaine (anesthetic).[7]

    • Parameters: 60 Hz alternating current, 50 mA intensity, 0.2-second duration.

  • Endpoint Validation:

    • Positive Control: Animal exhibits tonic hindlimb extension (180° angle to torso).

    • Protected: Abolition of tonic hindlimb extension.[7][8]

  • Calculation: Determine ED₅₀ using Probit analysis on a log-dose scale.

Rotarod Neurotoxicity Screen

Objective: Distinguish true anticonvulsant activity from sedation or muscle relaxation.

  • Training: Train mice to maintain balance on a rotating rod (6 rpm) for at least 1 minute. Only successful animals enter the study.

  • Testing: Administer compound as per MES protocol.

  • Evaluation: Place mouse on the rod.

    • Failure: Inability to maintain equilibrium for 1 minute.

  • Calculation: Determine TD₅₀ (Toxic Dose for 50% of subjects).

Screening Workflow Diagram

Screening_Workflow cluster_0 Phase I: Synthesis & Purification cluster_1 Phase II: In Vivo Screening Synth Synthesis of N-benzyl Derivatives Purify HPLC Purification (>95% Purity) Synth->Purify Dosing i.p. Administration (Log Doses) Purify->Dosing Rotarod Rotarod Test (Toxicity/Sedation) Dosing->Rotarod MES MES Test (Efficacy) Rotarod->MES If Non-Toxic Analysis Lead Candidate Selection MES->Analysis Calculate PI (TD50/ED50)

Figure 2: Sequential screening workflow ensuring that efficacy data is not confounded by sedation/toxicity.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, the following SAR rules apply to N-benzyl FAAs:

  • The Benzyl "Head": The aromatic ring is essential for hydrophobic interaction. Electron-donating groups (e.g., methoxy) on the ring often reduce potency, while electron-withdrawing groups (e.g., F, Cl) at the 3- or 4-position can maintain or enhance potency, though often at the cost of the safety margin (PI).

  • The Chiral "Linker": The (R)-configuration is non-negotiable for high-affinity binding. This suggests a specific three-point attachment within the receptor site involving the benzyl group, the acetamido oxygen, and the C-terminal moiety.

  • The "Tail" (C3 Position): This region has a "steric ceiling." Small groups (methoxy) are optimal. Larger groups (benzyloxy, propoxy) clash with the receptor wall, drastically raising the ED₅₀.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidoacetamide derivatives. Journal of Medicinal Chemistry.

  • Béguin, C., et al. (2004). N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities.[9] Bioorganic & Medicinal Chemistry.

  • Rogawski, M. A., et al. (2015). Lacosamide: cellular and molecular mechanisms of action. Epilepsia.[5][6][10][11][12]

  • NIH PANAChE Database. Maximal Electroshock Seizure (MES) Test Protocol.

Sources

Safety & Regulatory Compliance

Safety

N'-benzyl-2-chloro-N'-phenylacetohydrazide proper disposal procedures

Safe Disposal Protocol: N'-benzyl-2-chloro-N'-phenylacetohydrazide Executive Summary N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6 / Analogous to 2653-14-7) is a specialized organic intermediate possessing...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Disposal Protocol: N'-benzyl-2-chloro-N'-phenylacetohydrazide

Executive Summary

N'-benzyl-2-chloro-N'-phenylacetohydrazide (CAS: 854357-31-6 / Analogous to 2653-14-7) is a specialized organic intermediate possessing two distinct high-hazard structural motifs: an


-haloacetyl group  and a hydrazine core .[1][2]

Due to its potential as a potent alkylating agent and carcinogen , this compound must never be treated as general organic waste. It requires strict segregation into Halogenated Organic Waste streams destined for high-temperature incineration. This guide outlines the mandatory safety, containment, and disposal workflows to ensure compliance with RCRA standards and laboratory safety best practices.

Hazard Profiling & Mechanism

To dispose of this compound safely, one must understand why it is dangerous. The toxicity profile is derived from its reactive functional groups.

Functional MotifChemical StructureHazard Mechanism

-Chloroacetyl

Alkylating Agent: The carbon-chlorine bond is highly electrophilic. It can irreversibly alkylate DNA and proteins via nucleophilic substitution (

), leading to cytotoxicity and potential mutagenicity [1].
Hydrazine Core

Toxicity/Carcinogenicity: Hydrazine derivatives are established hepatotoxins and suspected carcinogens. They can also act as reducing agents, posing incompatibility risks with strong oxidizers [2].
Halogen Content

Environmental Persistence: The presence of chlorine mandates disposal in halogenated waste streams to prevent the formation of dioxins during improper combustion [3].
Safety Logic Diagram

The following diagram illustrates the causality between the chemical structure and the required safety protocols.

G Compound N'-benzyl-2-chloro- N'-phenylacetohydrazide Structure1 Chloroacetyl Group (Electrophile) Compound->Structure1 Structure2 Hydrazine Moiety (Reducing Agent) Compound->Structure2 Hazard1 DNA Alkylation (Carcinogen) Structure1->Hazard1 Hazard2 Incompatible with Oxidizers Structure2->Hazard2 Action1 Double Nitrile Gloves + Chem. Fume Hood Hazard1->Action1 Action3 Halogenated Waste Stream Hazard1->Action3 Action2 Segregate from Bleach/Peroxides Hazard2->Action2

Figure 1: Structural Hazard Analysis linking chemical motifs to safety requirements.

Waste Classification & Segregation

Proper classification is the first step in regulatory compliance.

  • RCRA Status : While not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, this compound must be managed as Hazardous Waste due to toxicity and reactivity characteristics.

  • Waste Stream : Halogenated Organic .

    • Reasoning: The compound contains Chlorine.[3][4] Mixing this with non-halogenated solvents (like acetone/methanol waste) can result in costly surcharges or regulatory fines during incineration [3].

  • Incompatibilities :

    • Strong Bases (NaOH, KOH) : Can trigger hydrolysis of the chlorine, potentially releasing toxic hydrazine byproducts or causing exothermic polymerization.

    • Oxidizers (Peroxides, Nitric Acid) : Risk of fire or explosion due to the hydrazine moiety.

Operational Disposal Protocol

Step 1: Preparation & PPE
  • Location : All handling must occur inside a certified chemical fume hood.

  • PPE :

    • Eyes : Chemical splash goggles (Face shield recommended if pouring liquids).[5]

    • Hands : Double gloving is mandatory. Use Nitrile (minimum 5 mil) or Laminate film (Silver Shield) for prolonged handling.

    • Body : Standard lab coat and closed-toe shoes.

Step 2: Waste Packaging

Do not pour this chemical down the drain.

Scenario A: Solid Waste (Pure Compound)

  • Transfer the solid material into a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Do not dissolve it in solvent solely for disposal; solids are safer to transport.

  • Place the primary container into a secondary clear plastic bag (zip-lock) to contain any exterior contamination.

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

  • Collect all mother liquors and washings into a dedicated Halogenated Solvent Waste carboy.

  • Ensure the carboy is compatible (HDPE or Glass) and vented if there is any risk of ongoing reaction.

  • Critical : Do not overfill the container (leave 10% headspace).

Step 3: Labeling

Affix a hazardous waste tag with the following specific details:

  • Chemical Name : N'-benzyl-2-chloro-N'-phenylacetohydrazide.[3]

  • Constituents : 100% (if pure) or list solvent percentages.

  • Hazard Checkboxes : [x] Toxic, [x] Irritant, [x] Halogenated.

Step 4: Final Disposal

Hand off the sealed, labeled container to your institution's EHS (Environmental Health & Safety) department or licensed hazardous waste contractor. The ultimate destruction method is High-Temperature Incineration equipped with acid gas scrubbers (to capture HCl).

Emergency Procedures: Spills

In the event of a spill, speed and containment are critical to prevent exposure.

Spill Response Workflow

SpillResponse Start Spill Detected Assess Is it manageable? (< 100g / Inside Hood) Start->Assess Evacuate Evacuate Lab Call EHS/Emergency Assess->Evacuate No PPE Don Full PPE (Double Gloves, Goggles) Assess->PPE Yes Type State of Matter? PPE->Type Solid Solid Powder Type->Solid Liquid Liquid/Solution Type->Liquid Scoop Gently Scoop Avoid Dust Generation Solid->Scoop Absorb Cover with Vermiculite or Absorbent Pads Liquid->Absorb Clean Wipe Surface with Soap & Water Scoop->Clean Absorb->Clean Decon Final Wipe: 10% Bleach (Destroys Hydrazine Traces) Clean->Decon Dispose Bag all waste as Hazardous Material Decon->Dispose

Figure 2: Decision matrix for spill remediation.

Decontamination Note : While bleach (sodium hypochlorite) is effective at oxidizing hydrazine residues, it must be used sparingly and only on the final surface wipe. Mixing bulk quantities of this compound with bleach can generate heat and toxic chloramines. Physical removal (scooping/absorbing) is always the primary method [4].

References

  • National Institutes of Health (NIH) .[6] Alkylating Agents: Mechanism of Action and Toxicity. PubChem Compound Summary. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[7] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N'-benzyl-2-chloro-N'-phenylacetohydrazide

Executive Summary & Risk Assessment N'-benzyl-2-chloro-N'-phenylacetohydrazide is a specialized organic intermediate containing two distinct high-hazard pharmacophores: an -haloacetyl moiety and a substituted hydrazine ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

N'-benzyl-2-chloro-N'-phenylacetohydrazide is a specialized organic intermediate containing two distinct high-hazard pharmacophores: an


-haloacetyl moiety  and a substituted hydrazine .

Handling this compound requires more than standard laboratory precautions.[1][2][3][4][5] As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is governed by its structure-activity relationship (SAR). The presence of the electron-withdrawing chlorine atom alpha to the carbonyl group makes the methylene carbon highly electrophilic.

The "Why" Behind the Protocol (Mechanism of Toxicity)
  • Alkylating Potential (

    
    -Chloroacetyl group):  This functional group is a potent alkylating agent. It can irreversibly bind to nucleophilic residues (cysteine, lysine) on proteins and DNA. This creates a high risk for skin sensitization (allergic contact dermatitis)  and potential mutagenicity .
    
  • Systemic Toxicity (Phenylhydrazine moiety): Hydrazide derivatives, particularly those with phenyl substituents, are associated with hemolytic anemia and hepatotoxicity upon systemic absorption.

  • Lachrymator Potential: While less volatile than chloroacetyl chloride, solid

    
    -chloroacetohydrazides can release irritating micro-particulates that severely irritate mucous membranes.
    

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. This protocol uses a "Defense-in-Depth" strategy.

Protection ZoneStandard Lab PPEREQUIRED PPE for N'-benzyl-2-chloro-N'-phenylacetohydrazide Technical Justification
Respiratory Surgical MaskFume Hood (Primary) + N95/P100 (Secondary)The solid powder can form aerosols. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism.
Dermal (Hand) Single Latex GlovesDouble Nitrile Gloves (Outer: 0.11mm min)Latex is permeable to lipophilic benzyl/phenyl groups. Nitrile offers superior resistance to halogenated organics.
Ocular Safety GlassesChemical Goggles (Indirect Vent)Safety glasses do not seal against airborne dust. The

-chloro moiety is a severe eye irritant.[6]
Body Lab Coat (Cotton)Tyvek® Sleeves or Chemical Apron over Lab CoatCotton absorbs liquids, keeping the alkylating agent against the skin. Tyvek provides a non-porous barrier.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing

Objective: Eliminate static discharge and aerosolization.

  • Engineering Control: All open-container manipulations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula.

    
    -halo hydrazides are often fluffy solids that fly easily.
    
  • Surface Protection: Line the hood surface with a plastic-backed absorbent pad. In the event of a spill, the pad is disposed of, preventing the need for difficult decontamination of the hood surface.

Phase B: Solubilization & Synthesis

Objective: Prevent "Splash & Permeation."

  • Solvent Choice: When dissolving (e.g., in DCM or DMF), add solvent slowly. The heat of solution is generally low, but splattering must be avoided.

  • Glove Protocol: If the gloved hand touches the container or solvent, change the outer pair immediately . Do not wait for a breakthrough. The lipophilic nature of the benzyl group facilitates rapid permeation through nitrile once solvated.

  • Vessel Management: Keep reaction vessels closed. If heating is required, use a reflux condenser with a scrubber or trap to catch any potential volatile decomposition products (e.g., HCl or hydrazine vapors).

Phase C: Decontamination & Spills

Objective: Neutralize the electrophile.

  • Dry Spill: Do not sweep. Use a wet wipe (dampened with dilute ammonia or 10% sodium thiosulfate) to gently wipe up powder. The thiosulfate acts as a nucleophile to degrade the alkylating agent.

  • Wet Spill: Absorb with vermiculite. Treat the waste as Halogenated Organic Waste .

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Lifecycle," prioritizing containment and barrier protection.

SafetyProtocol Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieval Weighing Weighing (Fume Hood Only) PPE->Weighing Verification Reaction Reaction/Synthesis (Closed System) Weighing->Reaction Transfer Spill Emergency Spill Weighing->Spill Cleanup Decontamination (Thiosulfate Wipe) Reaction->Cleanup Post-Process Reaction->Spill Waste Disposal (Halogenated Stream) Cleanup->Waste Segregation Spill->Waste Absorb & Seal

Figure 1: Operational flowchart ensuring containment from storage to disposal.

Disposal & Waste Management

Critical Rule: Never mix this compound with strong oxidizers (e.g., nitric acid, peroxides).[6] Hydrazides can act as reducing agents, leading to rapid exothermic decomposition or explosion.

  • Primary Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Clearly tag the waste container with:

    • "Contains Halogenated Organics"

    • "Potential Sensitizer"

    • "Toxic by Absorption"

  • Destruction: The preferred method of destruction is high-temperature incineration equipped with a scrubber for HCl gas generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[7] N-Benzyl-2-chloroacetamide (Analogous Structure Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenylhydrazine). United States Department of Labor. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Alpha-Chloroacetophenone (Structural Class Hazards). [Link]

Sources

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